Barbital
Description
Barbital is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
A long-acting barbiturate that depresses most metabolic processes at high doses. It is used as a hypnotic and sedative and may induce dependence. This compound is also used in veterinary practice for central nervous system depression. This compound is a schedule IV controlled drug.
A long-acting barbiturate that depresses most metabolic processes at high doses. It is used as a hypnotic and sedative and may induce dependence. This compound is also used in veterinary practice for central nervous system depression.
Structure
3D Structure
Properties
IUPAC Name |
5,5-diethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOAOBMCPZCFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022643 | |
| Record name | Barbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-44-3 | |
| Record name | Barbital | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbital [INN:BAN:JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | barbital | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | barbital | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Barbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barbital | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WZ53ENE2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Barbital mechanism of action on GABA-A receptors
## Barbital's Mechanism of Action on GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a prototypical member of the barbiturate (B1230296) class of drugs, exerts its primary pharmacological effects through the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a detailed examination of this compound's mechanism of action, focusing on its interaction with the GABA-A receptor, the consequent physiological effects, and the experimental methodologies used to elucidate these processes. Quantitative data are presented to offer a clear comparative analysis of this compound's effects, and key signaling and experimental workflows are visualized to enhance understanding.
Introduction to GABA-A Receptors and this compound
GABA-A receptors are ligand-gated ion channels that play a pivotal role in mediating fast inhibitory neurotransmission throughout the central nervous system (CNS).[1][2][3] These receptors are pentameric structures composed of various subunits that form a central chloride (Cl⁻) ion-permeable pore.[2][4] The binding of the endogenous neurotransmitter GABA to its specific site on the receptor triggers a conformational change, opening the channel and allowing Cl⁻ ions to flow into the neuron.[3][4] This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[4][5]
Barbiturates, including this compound and its derivatives like phenothis compound (B1680315) and pentothis compound (B6593769), are a class of CNS depressants that enhance the function of GABA-A receptors.[3][6][7] Their sedative, hypnotic, and anticonvulsant properties are primarily attributed to this potentiation of GABAergic inhibition.[1][8]
Core Mechanism of Action: Allosteric Modulation
This compound does not bind to the same site as GABA (the orthosteric site). Instead, it binds to a distinct allosteric site on the GABA-A receptor complex.[5][7][9] This binding induces a conformational change that positively modulates the receptor's function in two primary, concentration-dependent ways.
Potentiation of GABA-ergic Currents
At lower, clinically relevant concentrations, this compound significantly potentiates the effect of GABA.[1][10] It does this by increasing the duration of the Cl⁻ channel opening events initiated by GABA binding.[5][7][11] This prolonged channel opening leads to a greater influx of Cl⁻ ions for each GABA binding event, thereby enhancing the inhibitory postsynaptic current (IPSC).[9][12] Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates increase the duration of the open state.[7][11] This fundamental difference in mechanism contributes to the more profound CNS depression and lower therapeutic index of barbiturates.
Direct Gating of the GABA-A Receptor
At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[1][6][10][13] This direct agonistic action leads to a significant Cl⁻ influx and profound neuronal inhibition, which underlies the anesthetic effects and the high toxicity associated with barbiturate overdose.[7]
Channel Blockade at Very High Concentrations
At very high, supratherapeutic concentrations (in the millimolar range), barbiturates can also act as channel blockers, physically occluding the pore of the GABA-A receptor and preventing ion flow.[1][13][14][15] This effect contributes to the complex dose-response relationship of these drugs.
Signaling Pathway Visualization
The following diagram illustrates the modulatory effect of this compound on the GABA-A receptor signaling pathway.
Caption: this compound allosterically modulates the GABA-A receptor to prolong Cl- channel opening.
Quantitative Data on this compound's Effects
The interaction of barbiturates with GABA-A receptors has been quantified through various electrophysiological and binding studies. The data below, primarily from studies on pentothis compound and phenothis compound (structurally and functionally similar to this compound), are summarized for comparative analysis.
| Parameter | Compound | Value | Receptor/System | Significance |
| Potentiation of GABA Response (EC₅₀) | Pentothis compound | 94 µM[14][15] | Rat Hippocampal Neurons | Concentration for 50% maximal enhancement of a 1 µM GABA response. |
| Phenothis compound | 0.89 mM[14][15] | Rat Hippocampal Neurons | Lower potency compared to pentothis compound in potentiating GABA effects. | |
| Pentothis compound | 20-35 µM[16] | Human α1β2γ2s, α6β2γ2s | Affinity for potentiation is consistent across different α subunits. | |
| Direct Activation (EC₅₀) | Pentothis compound | 0.33 mM[14][15] | Rat Hippocampal Neurons | Concentration for 50% maximal direct activation of Cl⁻ current. |
| Phenothis compound | 3.0 mM[14][15] | Rat Hippocampal Neurons | Requires significantly higher concentrations for direct gating than pentothis compound. | |
| Pentothis compound (α6-containing) | 58 µM[16] | Human α6β2γ2s Receptors | Demonstrates high affinity and efficacy for direct activation on specific receptor subtypes. | |
| Channel Block (IC₅₀) | Pentothis compound | 2.8 mM[14][15] | Rat Hippocampal Neurons | Concentration causing 50% block of potentiated GABA currents. |
| Phenothis compound | 12.9 mM[14][15] | Rat Hippocampal Neurons | Higher concentration required for channel block compared to pentothis compound. | |
| Effect on Channel Kinetics | Pentothis compound (50 µM) | Increases mean open time[17] | Mouse Spinal Neurons | Shifts channel to longest open state, prolonging Cl⁻ influx. |
| Phenothis compound (500 µM) | Increases mean open time[17] | Mouse Spinal Neurons | Reduces frequency of short openings and increases frequency of long openings. | |
| Pentothis compound (40 µM) | Changes open-time components | Recombinant α1β2γ2L Receptors | Induces additional, longer-duration open states of the channel.[1] |
Key Experimental Protocols
The quantitative data presented above are derived from sophisticated experimental techniques. The following sections detail the core methodologies.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for measuring the flow of ions across a cell membrane, providing real-time data on ion channel activity.[18]
Objective: To measure GABA-A receptor-mediated chloride currents in response to GABA and to quantify the modulatory effects of this compound.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells transiently transfected with specific GABA-A receptor subunit cDNAs (e.g., α1, β2, γ2L) or cultured primary neurons are used.[1][19]
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular solution designed to mimic the cell's interior, with a known Cl⁻ concentration.[20]
-
Seal Formation: The micropipette is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.[20]
-
Whole-Cell Configuration: A stronger pulse of suction is applied to rupture the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette and the cell's interior.[20]
-
Voltage Clamp: The cell's membrane potential is held at a constant value (e.g., -70 mV) by the patch-clamp amplifier.[18][21]
-
Drug Application: A rapid solution exchange system applies controlled concentrations of GABA, this compound, or a combination of both to the cell.[18][19]
-
Data Acquisition: The amplifier records the current required to maintain the holding potential. An inward flow of Cl⁻ (at typical holding potentials) is recorded as an inward current, the amplitude and kinetics of which are analyzed to determine drug effects.[18]
Caption: Workflow for a whole-cell patch-clamp experiment to study GABA-A receptor modulation.
Radioligand Binding Assay
This technique is used to determine the affinity (i.e., the Kd or Ki) of a drug for a specific receptor site.
Objective: To quantify the binding affinity of this compound or its analogs to the barbiturate site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and subjected to centrifugation to isolate a membrane fraction rich in GABA-A receptors.[22]
-
Assay Setup: The membrane preparation is incubated in a buffer solution containing:
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set time to allow the binding to reach equilibrium.[22]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The receptors and bound ligands are trapped on the filter, while the unbound ligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.[22]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A competition curve is generated, from which the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) is determined. The inhibitory constant (Ki) can then be calculated to reflect the drug's affinity for the site.
Conclusion
This compound's mechanism of action is a classic example of allosteric modulation. By binding to a site on the GABA-A receptor distinct from that of the endogenous ligand, it profoundly enhances inhibitory neurotransmission. At low concentrations, it potentiates GABA's effect by prolonging chloride channel open time, while at higher concentrations, it can directly gate the channel. This dual mechanism accounts for its range of effects from sedation to anesthesia and highlights the critical role of the GABA-A receptor in the pharmacology of CNS depressants. The experimental protocols of patch-clamp electrophysiology and radioligand binding assays remain indispensable tools for characterizing these interactions and for the development of new, safer modulators of the GABAergic system.
References
- 1. Modulation of GABAA receptor channel gating by pentothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. What is the mechanism of Phenothis compound? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Barbiturate - Wikipedia [en.wikipedia.org]
- 8. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenothis compound - Wikipedia [en.wikipedia.org]
- 10. Activation of α6-containing GABAA receptors by pentothis compound occurs through a different mechanism than activation by GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PDSP - GABA [kidbdev.med.unc.edu]
- 23. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Modern Sedatives: A Technical History of Diethylbarbituric Acid (Veronal)
Published: December 15, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth historical account of the discovery and development of diethylbarbituric acid, the first commercially successful barbiturate (B1230296) hypnotic, marketed as Veronal. It details the scientific context of its synthesis by Emil Fischer and Joseph von Mering in 1902, building upon the foundational work of Adolf von Baeyer. This paper includes a reconstruction of the probable synthesis protocol, a summary of the initial pharmacological data from animal and human trials, and a discussion of the early structure-activity relationship theories that guided its discovery. All quantitative data is presented in tabular format, and key processes are visualized using logical diagrams to provide a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Quest for a Perfect Hypnotic
At the close of the 19th century, the pharmacopeia of hypnotic and sedative agents was limited and fraught with issues. Bromides, chloral (B1216628) hydrate, and paraldehyde (B1678423) were common, but they suffered from unpleasant tastes, significant side effects, and a narrow therapeutic window. The scientific community was in active pursuit of a safe, reliable, and effective sleep-inducing agent.
The story of diethylbarbituric acid begins with the German chemist Adolf von Baeyer. In 1864, he first synthesized the parent compound, barbituric acid, by condensing urea (B33335) with malonic acid.[1][2] However, barbituric acid itself was found to be pharmacologically inactive.[3][4] The breakthrough came nearly four decades later.
The Discovery by Fischer and von Mering
In 1902, the Nobel laureate chemist Emil Fischer and the physician Joseph von Mering, working at Bayer, turned their attention to the derivatives of barbituric acid.[3][5][6] Their collaboration was based on the prevailing hypothesis that introducing certain chemical groups, specifically ethyl groups, could impart hypnotic properties to a molecule.[7] This line of reasoning led them to synthesize a new derivative: 5,5-diethylbarbituric acid.
Their discovery, published in their seminal 1903 paper, "Ueber eine neue Klasse von Schlafmitteln" (On a New Class of Hypnotics), detailed the potent sleep-inducing effects of the new compound in dogs.[1][8] The initial animal experiments clearly demonstrated a reliable sedative and hypnotic effect.[6][9] Fischer patented the compound, and in 1904, the pharmaceutical company Bayer began marketing it under the trade name Veronal.[3][8] The name was reportedly suggested by von Mering, who considered Verona, Italy, to be the most peaceful place he knew.[3] Veronal was the first commercially available barbiturate and marked the beginning of a new era in sedative-hypnotic therapy.[7]
Experimental Protocols
While the original 1903 publication by Fischer and von Mering lacks the detailed step-by-step format of modern experimental sections, the chemical synthesis and the protocol of the first human trials can be reconstructed based on contemporary chemical practices and subsequent publications.
Synthesis of 5,5-Diethylbarbituric Acid
The synthesis was achieved through the condensation of diethyl 2,2-diethylmalonate with urea, using sodium ethoxide as a strong base catalyst. The following protocol is a representative procedure based on well-established methods for barbiturate synthesis from that era.
Objective: To synthesize 5,5-diethylbarbituric acid from diethyl 2,2-diethylmalonate and urea.
Materials:
-
Diethyl 2,2-diethylmalonate
-
Urea, dry
-
Sodium metal
-
Absolute ethanol (B145695)
-
Hydrochloric acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide Catalyst: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol. The reaction is exothermic and should be cooled if necessary. This creates a solution of sodium ethoxide in ethanol.
-
Addition of Reagents: To the sodium ethoxide solution, add diethyl 2,2-diethylmalonate. Separately, dissolve dry urea in hot absolute ethanol and add this solution to the flask.
-
Condensation Reaction: Heat the mixture under reflux for several hours. A white precipitate, the sodium salt of diethylbarbituric acid, will form.
-
Isolation: After the reaction is complete, add hot water to dissolve the precipitate.
-
Acidification: Carefully acidify the solution with concentrated hydrochloric acid while stirring. This protonates the salt, causing the free 5,5-diethylbarbituric acid to precipitate out of the solution as a white crystalline powder.
-
Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by filtration, wash with cold water to remove impurities, and dry. The result is an odorless, slightly bitter, white crystalline powder.[7]
Initial Human Pharmacological Trials (1904)
The first clinical trials on humans were conducted by Hermann von Husen, a young psychiatrist who suffered from sleep disorders.[3] He documented his self-experimentation in a 1904 publication, providing the first quantitative data on the effects of Veronal in humans.
Objective: To determine the hypnotic efficacy and side-effect profile of Veronal in a human subject.
Subject: Hermann von Husen.
Methodology:
-
Trial 1: A single oral dose of 0.5 grams of Veronal was administered.
-
Trial 2: On a subsequent night, a single oral dose of 1.0 gram of Veronal was administered.
-
Data Collection: The subject recorded the time to onset of sleep, the total duration of sleep, and the qualitative experience upon waking.
Results: A summary of the quantitative results is presented in Table 1. Von Husen reported that after 10-15 minutes, he experienced a growing state of listlessness that led to a deep sleep in approximately 30 minutes. After the 0.5 g dose, he awoke feeling fresh and rested. After the 1.0 g dose, he noted some difficulty in getting out of bed the next morning.[3]
Quantitative Data Summary
The early investigations established the initial therapeutic and toxic dosage ranges for diethylbarbituric acid (Veronal).
| Parameter | Value | Source |
| Pre-clinical Testing | ||
| Test Species | Dog | Fischer & von Mering, 1903[3][6] |
| Observed Effect | Effective induction of sleep | Fischer & von Mering, 1903[3][6] |
| Human Clinical Data | ||
| Subject | Hermann von Husen | von Husen, 1904[3] |
| Dose 1 | 0.5 g | von Husen, 1904[3] |
| Sleep Duration (Dose 1) | 8 hours | von Husen, 1904[3] |
| Dose 2 | 1.0 g | von Husen, 1904[3] |
| Sleep Duration (Dose 2) | 9 hours | von Husen, 1904[3] |
| Onset of Action | ~30 minutes to deep sleep | von Husen, 1904[3] |
| General Dosage Info | ||
| Therapeutic Dose | 0.6 – 1.0 grams (10-15 grains) | Early 20th Century Pharmacopeia[7] |
| Estimated Lethal Dose | 3.5 – 4.4 grams (55-68 grains) | Early 20th Century Pharmacopeia[7] |
Table 1: Summary of Early Quantitative Data for Diethylbarbituric Acid (Veronal).
Diagrams and Workflows
Synthesis Workflow
The following diagram illustrates the key steps in the condensation reaction for synthesizing diethylbarbituric acid.
Caption: Chemical synthesis workflow for diethylbarbituric acid.
Early Structure-Activity Relationship (SAR) Hypothesis
The discovery of Veronal was not serendipitous but was guided by a specific chemical hypothesis. The diagram below illustrates the logical relationship between the parent compound and its active derivative as understood by Fischer and von Mering.
Caption: Guiding structure-activity hypothesis for Veronal's discovery.
Conclusion
The discovery of diethylbarbituric acid by Fischer and von Mering was a landmark achievement in medicinal chemistry and pharmacology. It was a direct result of a hypothesis-driven approach to drug design, based on the systematic modification of a known chemical scaffold. Marketed as Veronal, it offered a significant improvement over previous hypnotics and became the progenitor of over 2,500 barbiturate compounds synthesized in the following decades. While its use declined with the advent of safer alternatives like benzodiazepines, the principles of its discovery and its impact on the treatment of insomnia and anxiety underscore its critical role in the history of drug development. This guide serves as a technical summary of that foundational work for the modern researcher.
References
- 1. ilab.org [ilab.org]
- 2. Story: Veronal [merckgroup.com]
- 3. weberrarebooks.com [weberrarebooks.com]
- 4. Barbital - Wikipedia [en.wikipedia.org]
- 5. general-anaesthesia.com [general-anaesthesia.com]
- 6. Biological Psychiatry in the Nineteenth and Twentieth Centuries [ouci.dntb.gov.ua]
- 7. epdf.pub [epdf.pub]
- 8. History of general anesthesia - Wikipedia [en.wikipedia.org]
- 9. Barbiturate - Wikipedia [en.wikipedia.org]
Chemical and physical properties of Barbital powder
An In-depth Technical Guide on the Core Chemical and Physical Properties of Barbital Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (5,5-diethylbarbituric acid), first marketed as Veronal, is the prototypical long-acting barbiturate.[1][2] It was first synthesized in 1902 and introduced into medicine as a hypnotic and sedative.[2] Although its clinical use has largely been superseded by newer agents with more favorable safety profiles, such as benzodiazepines, this compound remains a crucial reference compound in pharmacological and chemical research.[3][4] Its well-characterized polymorphic nature and physicochemical properties make it a subject of continued interest in the fields of crystallography, pharmaceutical formulation, and analytical chemistry.[3][5] This guide provides a comprehensive overview of the core chemical and physical properties of this compound powder, detailed experimental protocols for their characterization, and visualizations of its primary mechanism of action and analytical workflows.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. It is important to note that this compound exists in multiple polymorphic forms, which can influence properties like melting point and solubility.[3][6][7]
General and Structural Properties
| Property | Value | Reference |
| IUPAC Name | 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione | [2][8][9] |
| Synonyms | Barbitone, Diethylmalonylurea, Veronal | [1][2][8] |
| CAS Number | 57-44-3 | [1] |
| Molecular Formula | C₈H₁₂N₂O₃ | [6][8] |
| Molecular Weight | 184.19 g/mol | [6][8] |
| Appearance | Colorless or white crystals or a white, crystalline powder. Odorless with a slightly bitter taste. | [6][10] |
Physicochemical Data
| Property | Value | Reference |
| pKa | 7.43 (at 25°C) | [1][6] |
| LogP (Octanol/Water) | 0.65 | [8][9] |
| Density | ~1.220 g/cm³ | [6][11] |
| Boiling Point | ~250 °C at 22 mmHg | [8] |
| Flash Point | 11 °C | [6][12] |
Polymorphism and Thermal Properties
This compound is known to exhibit complex polymorphism, with at least six identified forms (I, II, III, IV, V, VI).[3][7] The most common and stable forms have been characterized extensively.
| Polymorph | Melting Point (°C) | Notes | Reference |
| Form I (I⁰) | 188-192 °C | The most thermodynamically stable form at room temperature.[3][5] | [1][6] |
| Form II | 183 °C | Can be obtained by sublimation.[3][7] | [3] |
| Form III | 183 °C | Metastable form often present in commercial samples due to high kinetic stability.[3][5] | [3] |
| Form IV | 176 °C | Monoclinic crystal system.[3][7] | [3][7] |
| Form V | 176 °C | The most stable form at absolute zero; exhibits the highest density.[3][5] | [3] |
Solubility Data
The solubility of this compound varies depending on the solvent and temperature.
| Solvent | Solubility | Temperature | Reference |
| Water | 1 g in ~130 mL (7.149 g/L) | 25 °C | [1][6] |
| Boiling Water | 1 g in 13 mL | 100 °C | [1] |
| Ethanol | 1 g in 14 mL | Ambient | [1] |
| Chloroform | 1 g in 75 mL | Ambient | [1] |
| Ether | 1 g in 35 mL | Ambient | [1] |
| Acetone | Freely Soluble | Ambient | [1][10] |
| DMSO | Slightly Soluble | Ambient | [6][12] |
| Methanol | Slightly Soluble | Ambient | [6][12] |
The sodium salt of this compound (Sodium this compound, CAS: 144-02-5) is significantly more water-soluble, with 1 gram dissolving in about 5 mL of water.[1][13]
Mechanism of Action: GABA-A Receptor Modulation
The primary pharmacological effect of this compound, like other barbiturates, is the depression of the central nervous system (CNS).[14] This is achieved by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[14][15][16] this compound binds to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site itself.[16][17] This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening.[14][18] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory or calming effect on the CNS.[14][16]
Caption: this compound's mechanism of action on the GABA-A receptor.
Experimental Protocols
Characterization of this compound powder relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of a material, such as melting point and enthalpy of fusion, and to study polymorphic transitions.[19][20]
-
Objective: To determine the melting points and heats of fusion of this compound polymorphs and to observe solid-solid phase transitions.[3]
-
Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC 7 or similar).[3][5]
-
Sample Preparation: Accurately weigh 1-3 mg of this compound powder into a standard aluminum DSC pan.[3][5] Crimp-seal the pan to prevent sublimation, as this compound has a high propensity to sublimate.[3][5]
-
Methodology:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Calibrate the instrument for temperature and energy using certified standards like indium (mp 156.6 °C) and benzophenone (B1666685) (mp 48.0 °C).[5]
-
Purge the DSC cell with an inert gas (e.g., dry nitrogen at 20 mL/min).[5]
-
Heat the sample at a constant rate, typically 10 K/min.[3]
-
Record the heat flow versus temperature to generate a thermogram. Endothermic events (like melting) and exothermic events (like some phase transitions) will appear as peaks.[3]
-
-
Data Analysis: The peak temperature of an endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.[3] Transitions between polymorphs can be observed as endothermic or exothermic events prior to the final melting point.[3]
Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying the specific crystalline form (polymorph) of a solid material. Each polymorph produces a unique diffraction pattern.[21]
-
Objective: To identify the polymorphic form of a this compound sample by comparing its diffraction pattern to known standards.[3][22]
-
Instrumentation: A powder X-ray diffractometer (e.g., Siemens D-5000 or similar) with CuKα radiation (λ = 1.5406 Å).[3]
-
Sample Preparation: Gently grind the this compound powder to a fine, uniform consistency. Pack the powder into a sample holder, ensuring a flat, smooth surface.
-
Methodology:
-
Mount the sample holder in the diffractometer.
-
Set the instrument parameters. A typical scan might range from 2° to 40° 2θ with a scan rate of 0.005° 2θ/s.[3]
-
Initiate the X-ray source and detector scan. The detector measures the intensity of diffracted X-rays at different angles (2θ).
-
The output is a diffractogram showing diffraction intensity versus 2θ angle.
-
-
Data Analysis: The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice structure. The experimental pattern is compared with reference patterns for known this compound polymorphs (e.g., from the NIST Standard Reference Database) for identification.[22][23]
Caption: A typical experimental workflow for PXRD analysis.
Thermodynamic Relationships of Polymorphs
The different crystalline forms of this compound have specific thermodynamic relationships, which can be represented in an energy/temperature diagram. At any given temperature, the form with the lowest Gibbs free energy is the most stable. Transitions between forms can be enantiotropic (reversible) or monotropic (irreversible).
Caption: Thermodynamic relationships between major this compound polymorphs.[3][5]
Conclusion
This compound powder, despite its age, remains a compound of significant scientific interest. Its well-defined chemical and physical properties, coupled with its complex polymorphic behavior, provide a rich area for study in pharmaceutical sciences. The data and protocols presented in this guide offer a comprehensive technical resource for researchers, scientists, and drug development professionals working with this classic barbiturate. A thorough understanding of these core properties is essential for its use as a reference standard and for the development of new chemical entities with similar structural motifs.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Crystal Polymorphs of this compound: News about a Classic Polymorphic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound CAS#: 57-44-3 [m.chemicalbook.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. This compound | C8H12N2O3 | CID 2294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. 57-44-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. This compound sodium [chembk.com]
- 14. news-medical.net [news-medical.net]
- 15. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. youtube.com [youtube.com]
- 19. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure determination of forms I and II of phenothis compound from X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 23. nvlpubs.nist.gov [nvlpubs.nist.gov]
The Pharmacokinetics and Metabolism of Barbital: An In-depth Technical Guide for Researchers
For drug development professionals, researchers, and scientists, this technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of barbital in various animal models. This document synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, offering insights into its behavior in preclinical studies.
This compound, one of the earliest synthesized barbiturates, exhibits a long duration of action, a characteristic attributed to its slow metabolism and elimination. Understanding its pharmacokinetic profile is crucial for its use in experimental pharmacology and for historical context in the development of sedative-hypnotic drugs. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant processes to facilitate further research.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by its slow elimination from the body. Unlike many other barbiturates, this compound undergoes limited metabolism, with a significant portion of the administered dose being excreted unchanged in the urine.
Quantitative Pharmacokinetic Data
Comprehensive quantitative pharmacokinetic data for this compound across a range of animal models is not extensively available in recent literature, with much of the research dating back several decades. The following tables summarize the available data.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Dosage | Animal Strain | Source |
| Half-life (t½) | Increased distribution volume suggests a longer half-life | Oral | Not Specified | Dystrophic and Normal Mice | [1] |
| Peak Plasma Time (Tmax) | ~2 hours (in dystrophic mice, earlier than normal) | Oral | Not Specified | Dystrophic and Normal Mice | [1] |
Table 2: this compound Distribution in Mice Tissues (2 hours post-oral administration)
| Tissue | Concentration (relative to plasma) | Animal Strain | Source | | :--- | :--- | :--- |[1] | | Skeletal Muscle | Lower in dystrophic mice | Dystrophic and Normal Mice |[1] | | Other Tissues | Generally lower in dystrophic mice | Dystrophic and Normal Mice |[1] |
Note: Much of the recent research on barbiturate (B1230296) pharmacokinetics has focused on phenothis compound (B1680315) and other derivatives. The data for this compound is limited, and further studies would be beneficial to establish a more complete pharmacokinetic profile across different species.
Metabolism of this compound
A key characteristic of this compound is its resistance to metabolic transformation in the liver. This is in stark contrast to many other barbiturates that are extensively metabolized by the cytochrome P450 (CYP450) enzyme system.
It is understood that this compound is not significantly oxidized by liver microsomal preparations. This lack of metabolism is a primary contributor to its long duration of action and its excretion primarily as an unchanged drug.
Metabolic Pathways
Due to its limited metabolism, a detailed signaling pathway for the biotransformation of this compound is not well-established. The primary route of elimination is renal excretion of the parent drug.
Experimental Protocols
Detailed experimental protocols for studying the pharmacokinetics and metabolism of this compound can be adapted from general methodologies used for other barbiturates.
In Vivo Pharmacokinetic Study in Rats (Intravenous Administration)
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.
Animals: Male Sprague-Dawley rats (250-300g).
Drug Formulation: this compound sodium dissolved in sterile 0.9% saline to a final concentration of 20 mg/mL.
Experimental Procedure:
-
Animal Preparation: Rats are anesthetized with isoflurane. The jugular vein is cannulated for drug administration and blood sampling.
-
Dosing: A single intravenous bolus dose of this compound (e.g., 50 mg/kg) is administered through the cannula.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected at pre-determined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analysis: Plasma concentrations of this compound are determined using a validated HPLC or GC-MS method.
In Vivo Metabolism Study in Mice (Oral Administration)
Objective: To investigate the metabolism and excretion of this compound in mice after oral administration.
Animals: Male C57BL/6 mice (20-25g).
Drug Formulation: this compound suspended in a 0.5% carboxymethylcellulose (CMC) solution.
Experimental Procedure:
-
Dosing: Mice are administered a single oral dose of this compound (e.g., 100 mg/kg) via gavage.
-
Housing: Animals are housed individually in metabolic cages to allow for the separate collection of urine and feces.
-
Sample Collection: Urine and feces are collected at specified intervals (e.g., 0-24h, 24-48h, 48-72h).
-
Sample Processing: Urine samples are stored at -20°C. Fecal samples are homogenized in water.
-
Analysis: Urine and fecal homogenates are analyzed for the presence of this compound and potential metabolites using LC-MS/MS or GC-MS.
Analytical Methodology
The quantification of this compound in biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for the separation of barbiturates. Detection can be performed using a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity for the analysis of this compound. Derivatization is often employed to improve the chromatographic properties of the analyte.
Conclusion
The pharmacokinetic profile of this compound in animal models is distinguished by its slow elimination, primarily as an unchanged drug through renal excretion. Its limited metabolism is a key factor contributing to its long duration of action. While comprehensive quantitative data for this compound is less abundant than for other barbiturates, the experimental protocols and analytical methods outlined in this guide provide a framework for conducting further research to fill these knowledge gaps. A thorough understanding of the pharmacokinetics and metabolism of this compound is essential for its continued use as a tool in pharmacological research and for appreciating the historical development of sedative-hypnotic drugs.
References
Synthesis of 5,5-Diethylbarbituric Acid: A Technical Guide
This guide provides a comprehensive overview of the synthesis pathway for 5,5-diethylbarbituric acid, commonly known as barbital. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the core chemical reactions, detailed experimental protocols, and quantitative data associated with the synthesis.
Overview of the Synthesis Pathway
The synthesis of 5,5-diethylbarbituric acid is a well-established process in medicinal chemistry, primarily achieved through the condensation of a disubstituted malonic ester with urea (B33335).[1] The overall process can be broken down into two key stages:
-
Stage 1: Synthesis of Diethyl Diethylmalonate: This initial step involves the dialkylation of diethyl malonate to introduce the two ethyl groups at the central carbon atom.
-
Stage 2: Condensation with Urea: The resulting diethyl diethylmalonate is then condensed with urea in the presence of a strong base, typically sodium ethoxide, to form the heterocyclic ring structure of this compound.
Below is a diagram illustrating the general workflow for the synthesis of 5,5-disubstituted barbiturates.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of diethyl diethylmalonate and its subsequent conversion to 5,5-diethylbarbituric acid.
Stage 1: Synthesis of Diethyl Diethylmalonate
This procedure outlines the dialkylation of diethyl malonate using ethyl iodide in the presence of sodium ethoxide.
Materials:
-
Diethyl malonate (freshly distilled)
-
Sodium metal
-
Absolute ethanol
-
Ethyl iodide (freshly distilled)
-
Ether
-
Sodium sulfate (B86663) (anhydrous)
Apparatus:
-
Round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Dropping funnel
-
Stirring apparatus
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide (First Addition): In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve 14.4 g of sodium metal in 190 ml of absolute ethanol. The reaction is exothermic and should be controlled.
-
First Alkylation: To the freshly prepared sodium ethoxide solution, add 100 g of diethyl malonate with stirring.
-
Slowly add 97.5 g of ethyl iodide through a dropping funnel.
-
Heat the mixture to boiling.
-
Preparation of Sodium Ethoxide (Second Addition): Once the reaction mixture is neutral, in a separate flask, dissolve another 14.4 g of sodium in 190 ml of absolute ethanol.
-
Second Alkylation: Slowly add the second portion of sodium ethoxide solution to the reaction mixture, followed by the slow addition of another 97.5 g of ethyl iodide.
-
Reflux the mixture overnight.
-
Work-up and Isolation: Distill off the ethanol. To the residue, add ether and water.
-
Separate the two layers using a separatory funnel.
-
Dry the ethereal layer over anhydrous sodium sulfate.
-
Purification: Remove the ether by distillation. The crude product is then purified by vacuum distillation, collecting the fraction boiling at 221-222°C.
Stage 2: Synthesis of 5,5-Diethylbarbituric Acid (this compound)
This procedure describes the condensation reaction between diethyl diethylmalonate and urea to form this compound.
Materials:
-
Diethyl diethylmalonate
-
Urea (pulverized and dried)
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Water
Apparatus:
-
Autoclave or a high-pressure reaction vessel
-
Filter funnel (e.g., Büchner funnel)
-
Beakers
-
Heating and stirring apparatus
Procedure:
-
Preparation of Sodium Ethoxide: Dissolve 16 g of sodium metal in 300 g of absolute ethanol. Cool the resulting solution to room temperature.
-
Addition of Reactants: To the sodium ethoxide solution, add 50 g of diethyl diethylmalonate.
-
Add 20 g of pulverized and dried urea to the mixture.
-
Reaction: Gently warm the mixture to dissolve the urea. Heat the mixture in an autoclave at 108°C for 5 hours.
-
Isolation of the Sodium Salt: The sodium salt of diethylbarbituric acid will precipitate. Filter the salt and wash it with alcohol.
-
Formation of Free Acid: Dissolve the sodium salt in water and acidify with concentrated hydrochloric acid to precipitate the free 5,5-diethylbarbituric acid.
-
Purification: Recrystallize the crude product from water.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of diethyl diethylmalonate and 5,5-diethylbarbituric acid.
Table 1: Reagents for the Synthesis of Diethyl Diethylmalonate
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl malonate | 160.17 | 100 g | ~0.624 |
| Sodium | 22.99 | 28.8 g | ~1.25 |
| Absolute Ethanol | 46.07 | 380 ml | - |
| Ethyl Iodide | 155.97 | 195 g | ~1.25 |
Table 2: Yield and Properties of Diethyl Diethylmalonate
| Parameter | Value |
| Theoretical Yield | ~144 g |
| Actual Yield | 112 g |
| Percentage Yield | 83% |
| Boiling Point | 221-222 °C |
Table 3: Reagents for the Synthesis of 5,5-Diethylbarbituric Acid
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl diethylmalonate | 216.28 | 50 g | ~0.231 |
| Urea | 60.06 | 20 g | ~0.333 |
| Sodium | 22.99 | 16 g | ~0.696 |
| Absolute Ethanol | 46.07 | 300 g | - |
Table 4: Yield and Properties of 5,5-Diethylbarbituric Acid
| Parameter | Value |
| Theoretical Yield | ~42.5 g |
| Actual Yield | 27.5 g |
| Percentage Yield | ~64.7% |
| Melting Point | 183-185 °C |
Reaction Mechanism
The core of the synthesis is the condensation reaction between diethyl diethylmalonate and urea, which is a twofold nucleophilic acyl substitution. The strong base, sodium ethoxide, deprotonates urea, making it a more potent nucleophile. The deprotonated urea then attacks the electrophilic carbonyl carbons of the diethyl diethylmalonate in a stepwise manner, leading to the cyclized product after the elimination of two molecules of ethanol.[1]
References
Barbital Sodium Salt vs. Free Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the key differences between barbital sodium salt and this compound free acid for research applications. Understanding the distinct physicochemical properties and handling requirements of each form is critical for experimental success, whether in neuroscience, biochemistry, or drug development. This document provides a comprehensive overview of their properties, detailed experimental protocols, and visual guides to their mechanism of action and preparation.
Core Differences and Physicochemical Properties
This compound, a derivative of barbituric acid, and its sodium salt present researchers with a choice between two forms with significantly different properties.[1] The free acid is less water-soluble, while the sodium salt is readily soluble in aqueous solutions.[2] This fundamental difference in solubility dictates their suitability for various experimental designs and requires distinct preparation protocols.
The primary mechanism of action for barbiturates like this compound is the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][4] By binding to a specific site on the GABA-A receptor, barbiturates increase the duration of the chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for both this compound free acid and this compound sodium salt, providing a clear comparison for researchers.
| Property | This compound (Free Acid) | This compound Sodium Salt |
| Molecular Formula | C₈H₁₂N₂O₃[1] | C₈H₁₁N₂NaO₃[2] |
| Molecular Weight | 184.19 g/mol [1] | 206.17 g/mol [2] |
| pKa | 7.43 (at 25°C)[2][7] | Not applicable (salt form) |
| Melting Point | 188-192°C[2] | Decomposes |
| Water Solubility | 1 g in ~130 mL water; 7.149 g/L (25°C)[2][7][8] | 1 g in ~5 mL water[2] |
| Alcohol Solubility | 1 g in 14 mL alcohol[2] | 1 g in 400 mL alcohol[2] |
| Aqueous Solution pH | Saturated solution pH: 5.0-6.0[9] | 0.1 M aqueous solution pH: 9.4[2] |
Experimental Protocols
Accurate and reproducible experimental results begin with the correct preparation of reagents. The following protocols detail the preparation of stock solutions for both this compound free acid and its sodium salt.
Protocol 1: Preparation of this compound Free Acid Stock Solution
Objective: To prepare a stock solution of this compound free acid, which requires an alkaline solvent for dissolution due to its poor water solubility.
Materials:
-
This compound (Free Acid) powder
-
Sodium Hydroxide (NaOH)
-
Distilled or deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound free acid powder.
-
Initial Dissolution: In a volumetric flask, add a small amount of distilled water and the weighed this compound.
-
Alkalinization: While stirring, slowly add a dilute solution of NaOH (e.g., 1 M) dropwise. The this compound will dissolve as the solution becomes more alkaline and the this compound is converted to its soluble salt form.
-
pH Adjustment: Continue to add NaOH until all the this compound has dissolved. Carefully monitor the pH and adjust it to the desired final pH for your experiment using either dilute NaOH or hydrochloric acid (HCl).
-
Final Volume: Once the desired pH is reached and the solid is fully dissolved, add distilled water to the final volume mark on the volumetric flask.
-
Storage: Store the solution at an appropriate temperature, typically 2-8°C. Stability may be limited, so fresh preparation is often recommended.
Protocol 2: Preparation of this compound Sodium Salt Stock Solution
Objective: To prepare a stock solution of this compound sodium salt, which is readily soluble in water.
Materials:
-
This compound Sodium Salt powder
-
Distilled or deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound sodium salt powder.
-
Dissolution: Add the weighed salt to a volumetric flask containing a portion of the final volume of distilled water.
-
Mixing: Stir the solution until the this compound sodium salt is completely dissolved. The salt is freely soluble in water, so this should occur relatively quickly.[2]
-
pH Check and Adjustment: The aqueous solution of this compound sodium will be alkaline.[2] Check the pH and, if necessary, adjust it to the desired level for your experimental buffer using a suitable acid (e.g., HCl).
-
Final Volume: Add distilled water to the final volume mark on the volumetric flask.
-
Storage: Store the solution at 2-8°C.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz DOT language provide clear visual representations of complex processes.
Caption: Comparative workflow for preparing stock solutions.
Caption: this compound's potentiation of GABA-A receptor signaling.
Research Applications: A Comparative Perspective
The choice between this compound free acid and its sodium salt is primarily dictated by the desired application and the required solvent system.
-
Aqueous Buffers: For applications requiring a stable pH in an aqueous environment, such as in electrophoresis or some enzyme assays, this compound sodium salt is the preferred choice due to its high water solubility and buffering capacity.[5][10] A common buffer is prepared using a combination of this compound and its sodium salt to achieve the desired pH.[10][11]
-
Organic Solvent Systems: When working with organic solvents or preparing formulations for non-aqueous delivery, the free acid form of this compound is more suitable due to its better solubility in alcohols and other organic solvents.[2]
-
In Vivo and In Vitro Neuroscience Studies: In electrophysiology and other neuroscience research, where this compound is used to modulate GABA-A receptor activity, the sodium salt is typically used to prepare aqueous solutions for direct application to tissues or cells.[3][12][13] The rapid dissolution and neutral to slightly alkaline pH of the resulting solution are advantageous in these sensitive biological systems.
Conclusion
The selection of this compound sodium salt versus its free acid form is a critical decision in experimental design. The high water solubility and alkaline nature of the sodium salt make it ideal for preparing aqueous buffers and for direct application in many biological assays. In contrast, the free acid's solubility in organic solvents lends itself to different formulation and experimental approaches. By understanding the distinct properties and adhering to the appropriate preparation protocols outlined in this guide, researchers can ensure the accuracy, reproducibility, and overall success of their investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. news-medical.net [news-medical.net]
- 4. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Barbiturate - Wikipedia [en.wikipedia.org]
- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound CAS#: 57-44-3 [m.chemicalbook.com]
- 8. 57-44-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. This compound-Buffer [morphisto.de]
- 11. This compound-Sodium Buffer pH 8.6 [morphisto.de]
- 12. Distinct Structural Changes in the GABAA Receptor Elicited by Pentothis compound and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Effects of Barbital Exposure in Laboratory Animals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the long-term effects of Barbital and its close structural analog, Phenothis compound, in laboratory animals. The information presented is collated from numerous preclinical studies and is intended to serve as a resource for researchers and professionals in drug development and toxicology. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
Long-term exposure to this compound in laboratory animals elicits a range of significant physiological and behavioral effects. Chronic administration impacts the central nervous system, leading to alterations in brain weight, neurochemistry, and behavior. The liver is another primary target, with notable changes in weight and enzyme activity. Furthermore, prolonged exposure can induce physical dependence and a characteristic withdrawal syndrome. Endocrine disruption and potential carcinogenicity have also been documented. This guide provides an in-depth examination of these effects, supported by quantitative data and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the long-term effects of this compound and Phenothis compound exposure in laboratory animals.
Table 1: Neurological Effects of Long-Term this compound/Phenothis compound Exposure
| Species | Compound | Dose | Duration | Effect | Reference |
| Rat | This compound | 200 mg/kg/day (oral) | 30 weeks | ~10% reduction in brain weight | [1] |
| Rat (infant) | Phenothis compound | 15 mg/kg (intragastric) | 2 weeks | 3% reduction in brain growth | [2] |
| Rat (infant) | Phenothis compound | 60 mg/kg (intragastric) | 2 weeks | 12% reduction in brain growth | [2] |
| Rat | This compound | ~200 mg/kg/day (in drinking fluid) | 32 weeks | Significant reduction in brain weight | [3] |
Table 2: Hepatic Effects of Long-Term Phenothis compound Exposure
| Species | Compound | Dose | Duration | Effect | Reference |
| Mouse | Phenothis compound | 120 mg/kg (intraperitoneal) | 10 days | 25-30% increase in liver weight | [4] |
| Mouse | Phenothis compound | 100-150 mg/kg (intraperitoneal) | 10 days | Up to 74% increase in relative liver weight |
Table 3: Endocrine Effects of Long-Term Phenothis compound Exposure
| Species | Compound | Dose | Duration | Effect | Reference |
| Rat (male) | Phenothis compound | Not specified | 56 days | Significant decline in LH and Testosterone levels | |
| Rat (male) | Phenothis compound | Not specified | 56 days | Significant reduction in FSH level |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on long-term this compound exposure.
Induction of this compound Dependence via Oral Administration
This protocol describes a common method for inducing physical dependence on this compound in rats through their drinking water.
Objective: To establish a state of physical dependence on this compound for subsequent withdrawal studies.
Materials:
-
Male Wistar rats
-
This compound sodium
-
Drinking bottles
-
Animal caging
-
Analytical balance
Procedure:
-
Animal Acclimation: House male Wistar rats individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Drug Solution Preparation: Prepare a solution of this compound sodium in tap water. The concentration is gradually increased over the treatment period to induce dependence while managing initial sedative effects. A typical regimen starts at 0.1% (w/v) and is incrementally increased to a final concentration of 0.3-0.5% (w/v) over several weeks.
-
Administration: Replace the animals' regular drinking water with the this compound solution. The this compound solution is provided as the sole source of fluid.
-
Monitoring: Monitor the animals daily for general health, signs of toxicity (e.g., excessive sedation, ataxia), and body weight. Measure fluid consumption to estimate the daily dose of this compound ingested. A typical target dose is around 200 mg/kg/day.[1]
-
Duration: Continue administration for a period of 15 to 50 weeks to ensure the development of significant physical dependence.[1]
-
Withdrawal Induction: To initiate withdrawal, replace the this compound solution with regular tap water.
Assessment of this compound Withdrawal Syndrome
This protocol outlines the observation and quantification of withdrawal signs in this compound-dependent animals.
Objective: To assess the severity and timeline of the this compound withdrawal syndrome.
Procedure:
-
Induction of Dependence: Induce this compound dependence as described in Protocol 3.1.
-
Withdrawal Initiation: After the chronic exposure period, abruptly replace the this compound-containing fluid with regular water.
-
Observational Scoring: Observe the animals at regular intervals (e.g., every 4-6 hours) for the first 72 hours, and then less frequently for up to a week. Score the presence and severity of withdrawal signs using a standardized rating scale. Key signs to monitor include:
-
CNS Hyperexcitability: Tremors, muscle fasciculations, nuchal twitching, hyperreactivity to stimuli (e.g., sound).
-
Autonomic Signs: Piloerection, hyperthermia.
-
Behavioral Changes: Increased irritability, vocalization, ataxia.
-
Convulsions: Clonic-tonic or grand mal-type seizures.
-
-
Quantitative Measures: In addition to observational scoring, quantitative measures can include:
-
Body Weight: Record daily body weight, as weight loss is correlated with withdrawal severity.
-
Seizure Latency and Frequency: Record the time to the first convulsion and the total number of convulsions.
-
Audiogenic Seizure Susceptibility: Test for increased sensitivity to sound-induced seizures.
-
Carcinogenicity Bioassay of Phenothis compound in Drinking Water
This protocol is based on a lifetime exposure study in mice to assess the carcinogenic potential of Phenothis compound.
Objective: To determine the carcinogenic potential of long-term Phenothis compound exposure.
Materials:
-
BALB/c mice (both sexes)
-
Phenothis compound sodium
-
Drinking bottles
-
Standard laboratory diet
Procedure:
-
Animal Husbandry: House adult BALB/c mice in a controlled environment with free access to food and water.
-
Test Substance Preparation: Prepare a 0.05% solution of Phenothis compound sodium in the drinking water.[2]
-
Chronic Exposure: Administer the Phenothis compound solution as the sole source of drinking water for the lifespan of the mice.[2]
-
Control Group: A concurrent control group of mice receives untreated drinking water.
-
Clinical Observations: Observe the animals twice daily for any clinical signs of toxicity or tumor development. Record body weights and water consumption regularly.
-
Necropsy and Histopathology: At the end of the study (or when animals are found moribund), perform a complete necropsy on all animals. Collect all major organs and any gross lesions. Process tissues for histopathological examination, with a particular focus on the liver and lungs.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the long-term effects of this compound exposure.
This compound's Mechanism of Action at the GABA-A Receptor
This compound, like other barbiturates, exerts its primary effects on the central nervous system by modulating the activity of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.
References
- 1. Phenothis compound: effects of long-term administration on behavior and brain of artificially reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
The Architecture of Sedation: A Technical Guide to the Structural Activity Relationship of Barbital Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical relationship between the chemical structure of barbital derivatives and their pharmacological activity. By understanding these nuanced structural modifications, researchers can better design and develop novel therapeutics with enhanced efficacy and safety profiles for a range of central nervous system (CNS) disorders. This document provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships (SAR) that govern the sedative, hypnotic, and anticonvulsant properties of this important class of molecules.
Core Principles of this compound Activity: The interplay of Lipophilicity and Acidity
The journey of a this compound derivative from administration to its site of action in the central nervous system is a delicate balance of physicochemical properties. Two key determinants of a derivative's potential for hypnotic activity are its acidity and its lipid-water solubility.[1]
To exert its effects on the CNS, a barbiturate (B1230296) must first cross the blood-brain barrier (BBB).[2] This requires a sufficient degree of lipophilicity. However, the molecule must also possess a specific range of acidity (pKa) to achieve the optimal ratio of ionized to unionized forms in the physiological environment.[1][3] It is the unionized form that readily traverses the lipid-rich BBB. An approximate 40%–60% dissociation is considered optimal for enabling a barbiturate to cross the BBB and elicit its effects.[1][3]
Barbituric acid itself lacks innate CNS activity due to its low lipophilicity.[4] The development of 5,5-disubstituted derivatives, such as this compound (5,5-diethylbarbituric acid), marked a turning point by introducing the necessary lipophilic character to induce sleep.[4][5]
The Crucial Role of C-5 Substitutions
The substituents at the fifth carbon atom of the barbituric acid ring are paramount in defining the compound's pharmacological profile, including its potency and duration of action.[6]
Table 1: Structure-Activity Relationship of Substituents at C-5
| Structural Modification | Effect on Activity | Rationale |
| Sum of Carbon Atoms | Optimal hypnotic activity is achieved when the total number of carbon atoms of both substituents is between 6 and 10.[1][2] | This range provides the ideal balance of lipophilicity for BBB penetration and receptor interaction. Increasing the carbon count beyond this range can decrease activity despite higher lipophilicity.[2] |
| Branching | Branched-chain isomers exhibit greater lipid solubility and hypnotic activity but have a shorter duration of action compared to their straight-chain counterparts.[1][2][3] | Increased branching enhances metabolic susceptibility, leading to faster inactivation and a shorter duration of action.[1][3] |
| Unsaturation | The presence of unsaturated bonds (e.g., allyl, alkynyl) or cyclic structures (e.g., cycloalkenyl) at C-5 generally increases potency.[2] | These features can enhance binding affinity to the target receptor. |
| Aromatic/Alicyclic Groups | Aromatic or alicyclic substituents at C-5 are more potent than aliphatic substituents with the same number of carbon atoms.[2] | The rigid and bulky nature of these groups can lead to more favorable interactions with the binding site. |
| Polar Substituents | Introduction of polar groups (e.g., -OH, -COOH, -NH2) into an aromatic ring at C-5 decreases both lipid solubility and potency.[2][7] | Reduced lipophilicity hinders the ability of the molecule to cross the blood-brain barrier. |
Modifications at Other Positions: Fine-Tuning Activity
While the C-5 position is the primary focus for activity, modifications at other positions of the barbituric acid ring can further modulate the pharmacological properties.
Table 2: Influence of Modifications at N-1, N-3, and C-2
| Position | Modification | Effect on Activity | Rationale |
| N-1 | Methylation (e.g., Mephothis compound) | Does not significantly alter hypnotic activity but can influence anticonvulsant properties.[2] | N-alkylation can affect the metabolic profile and receptor interaction kinetics.[8] |
| N-1 and N-3 | Substitution at both nitrogen atoms renders the compound inactive. | The acidic proton at N-1 is crucial for the necessary ionization state. Loss of this acidity prevents the molecule from achieving the required properties for CNS activity.[1] | |
| C-2 | Replacement of the carbonyl oxygen with a sulfur atom (Thiobarbiturates, e.g., Thiopental).[2] | Results in a more rapid onset and shorter duration of action.[2][4] | The increased lipophilicity of thiobarbiturates facilitates faster entry into the CNS.[4] |
Mechanism of Action: Enhancing GABAergic Inhibition
The primary mechanism of action for this compound derivatives is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[4][9][10] The GABAA receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron.[9][11] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a CNS depressant effect.[9][10]
Barbiturates bind to a distinct allosteric site on the GABAA receptor, different from the binding sites for GABA and benzodiazepines.[11][12] Their modulatory effect is characterized by an increase in the duration of the chloride channel opening, in contrast to benzodiazepines which increase the frequency of opening.[11][12] At higher concentrations, barbiturates can directly activate the GABAA receptor, even in the absence of GABA, which contributes to their higher toxicity in overdose compared to benzodiazepines.[10][12]
Some barbiturates, like phenothis compound, also exhibit a secondary mechanism by blocking excitatory neurotransmission mediated by glutamate (B1630785) at AMPA and kainate receptors.[12][13] This dual action of enhancing inhibition and reducing excitation contributes to their potent anticonvulsant effects.
Experimental Protocols
The evaluation of this compound derivatives involves a combination of synthetic chemistry and pharmacological screening.
General Synthesis of 5,5-Disubstituted Barbituric Acids
A common and versatile method for the synthesis of this compound and its derivatives is the condensation of a disubstituted malonic ester with urea (B33335) in the presence of a strong base, such as sodium ethoxide.[7][14]
General Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
The appropriately disubstituted diethyl malonate is added to the sodium ethoxide solution.
-
Urea, dissolved in a minimum amount of hot absolute ethanol, is then added to the reaction mixture.
-
The mixture is refluxed for a specified period.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the barbituric acid derivative.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).
Variations in this procedure often involve the method of preparing the specific disubstituted malonic ester.[14]
Evaluation of Anticonvulsant Activity
The anticonvulsant properties of this compound derivatives are commonly assessed using standardized animal models.[14]
5.2.1. Maximal Electroshock Seizure (MES) Test This test is a model for generalized tonic-clonic seizures.
-
Apparatus: An electroshock apparatus capable of delivering a controlled electrical stimulus.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle control at various doses.
-
After a predetermined time for drug absorption, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered via corneal or auricular electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the test compound to prevent the tonic hindlimb extension is considered a positive result.
-
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic-clonic seizure, is calculated.[14]
5.2.2. Subcutaneous Pentylenetetrazole (scPTZ) Test This test is a model for myoclonic and absence seizures.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures (lasting for at least 5 seconds).
-
The ability of the test compound to prevent or delay the onset of these seizures is recorded.
-
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected from seizures.[14]
Evaluation of Sedative-Hypnotic Activity
The sedative and hypnotic effects are often evaluated by observing the potentiation of sleep induced by a standard hypnotic agent.[15][16]
Thiopental (B1682321)/Pentothis compound-Induced Sleeping Time Test: This test measures the ability of a compound to enhance the hypnotic effect of a barbiturate.[15][17]
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
After a suitable absorption period, a sub-hypnotic or hypnotic dose of thiopental or pentothis compound (B6593769) (e.g., 40 mg/kg, i.p.) is administered.[15]
-
The latency to the loss of the righting reflex (the time from barbiturate injection to the animal being unable to right itself when placed on its back) and the total duration of the loss of the righting reflex (sleeping time) are recorded.[15][16]
-
-
Data Analysis: A significant increase in the duration of sleep or a decrease in the latency to sleep compared to the control group indicates sedative-hypnotic activity.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. m.youtube.com [m.youtube.com]
- 3. SAR OF BARBITURATES & BENZODIAZEPINES.docx [slideshare.net]
- 4. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharmacyconcepts.in [pharmacyconcepts.in]
- 6. mdpi.com [mdpi.com]
- 7. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. N-Alkyl barbiturates. A series of compounds for the study of metabolic structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. youtube.com [youtube.com]
- 12. Barbiturate - Wikipedia [en.wikipedia.org]
- 13. Phenothis compound - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discoveryjournals.org [discoveryjournals.org]
Barbital: A Technical Guide to a Historical Sedative-Hypnotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbital, first marketed in 1903 as Veronal, represents the progenitor of the barbiturate (B1230296) class of drugs.[1] For decades, it was a cornerstone of treatment for insomnia and anxiety, valued for its potent sedative and hypnotic effects. However, its narrow therapeutic index, high potential for dependence, and significant risk of fatal overdose led to its gradual replacement by safer alternatives, primarily benzodiazepines, starting in the 1970s.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, pharmacology, and the experimental methodologies used to characterize its effects.
Physicochemical and Pharmacokinetic Properties
A thorough understanding of this compound's physicochemical and pharmacokinetic profile is essential for appreciating its mechanism of action and historical clinical use.
Physicochemical Data
This compound is a white crystalline powder with a slightly bitter taste.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione |
| Molecular Formula | C₈H₁₂N₂O₃ |
| Molecular Weight | 184.19 g/mol |
| Melting Point | 188-192 °C |
| pKa | 7.43 (at 25°C) |
| LogP (Octanol/Water) | 0.65 |
| Water Solubility | ~7.46 g/L (at 25°C) |
Pharmacokinetic Data
This compound is classified as a long-acting barbiturate due to its slow elimination from the body. While specific human pharmacokinetic parameters for this compound are not as extensively documented as for its successor, phenothis compound (B1680315), the available data indicates a prolonged half-life. The following table includes data for phenothis compound to provide context for a long-acting barbiturate.
| Parameter | This compound (Rat) | Phenothis compound (Human) |
| Bioavailability (Oral) | - | ~90-95% |
| Protein Binding | - | 20-45% |
| Volume of Distribution (Vd) | - | 0.60 L/kg |
| Elimination Half-Life (t½) | 70 - 90 hours | 53–118 hours |
| Clearance (CL) | - | 3.0 mL/hr/kg |
Synthesis and Chemical Structure
The synthesis of this compound was a significant achievement in early medicinal chemistry.
Chemical Synthesis
This compound is synthesized via a condensation reaction between diethylmalonic ester and urea (B33335) in the presence of a strong base, such as sodium ethoxide.[1]
Reaction Scheme:
-
Reactants: Diethyl diethylmalonate and Urea.
-
Reagents/Conditions: Sodium ethoxide in absolute alcohol, heated under reflux.[12][13]
-
Product: this compound.
The reaction involves the nucleophilic attack of the urea nitrogens on the carbonyl carbons of the diethylmalonic ester, leading to the formation of the pyrimidine (B1678525) ring structure.
Chemical Structure
The chemical structure of this compound is fundamental to its pharmacological activity.
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for this compound and other barbiturates is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[14][15]
GABA-A Receptor Signaling Pathway
GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[5] When GABA binds to the receptor, the channel opens, allowing Cl⁻ to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential, resulting in neuronal inhibition.
This compound binds to a distinct allosteric site on the GABA-A receptor complex, different from the GABA and benzodiazepine (B76468) binding sites.[16] This binding potentiates the effect of GABA by increasing the duration of the Cl⁻ channel opening.[15] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their high toxicity in overdose.[16]
Experimental Protocols
The sedative-hypnotic effects and mechanism of action of this compound can be elucidated through various in vitro and in vivo experimental protocols.
In Vitro: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This assay is a standard method for studying the effects of compounds on ligand-gated ion channels expressed in Xenopus oocytes.[17][18][19]
Objective: To determine if this compound potentiates GABA-elicited currents at the GABA-A receptor.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2). The oocytes are then incubated for 2-7 days to allow for receptor expression on the cell membrane.[18]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a recording solution.
-
Compound Application:
-
A baseline current is established by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀).
-
This compound is then co-applied with the same concentration of GABA.
-
The potentiation of the GABA-induced current by this compound is measured.
-
-
Data Analysis: A concentration-response curve is generated by testing a range of this compound concentrations to determine its EC₅₀ for potentiation.
In Vivo: Open Field Test in Rodents
The open field test is a common behavioral assay to assess locomotor activity and anxiety-like behavior in rodents. Sedative-hypnotic agents like this compound are expected to decrease locomotor activity.[20]
Objective: To evaluate the sedative effects of this compound in mice.
Methodology:
-
Animal Acclimation: Mice are acclimated to the housing facility for at least one week and to the testing room for 30-60 minutes before the experiment.
-
Drug Administration: Animals are divided into groups and administered either vehicle or different doses of this compound (e.g., via intraperitoneal injection).
-
Open Field Test: After a pre-determined time (e.g., 30 minutes), each mouse is placed in the center of an open field apparatus (a square arena). The animal's behavior is recorded by a video camera for a set duration (e.g., 5-10 minutes).
-
Behavioral Analysis: The video recordings are analyzed to quantify various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
Data Interpretation: A significant decrease in total distance traveled and rearing frequency in the this compound-treated groups compared to the vehicle group indicates a sedative effect.
Analytical Methodology: HPLC for Quantification in Biological Samples
High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of barbiturates in biological matrices like plasma.[1][4][15]
Objective: To determine the concentration of this compound in plasma samples.
Methodology:
-
Sample Preparation:
-
Plasma samples are obtained from subjects.
-
An internal standard is added to the plasma.
-
This compound is extracted from the plasma using a liquid-liquid extraction with an organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of the drug.
Clinical Use and Decline
Historical Clinical Applications
This compound was primarily used as a sedative and hypnotic for the treatment of:
-
Insomnia[1]
-
Anxiety and nervousness
-
As a pre-anesthetic agent
Reasons for Decline in Use
The use of this compound and other barbiturates has significantly decreased for several critical reasons:
-
Narrow Therapeutic Index: The dose required for a therapeutic effect is close to the toxic dose, increasing the risk of accidental overdose.
-
High Potential for Dependence and Abuse: Chronic use of this compound leads to both physical and psychological dependence.[2]
-
Severe Withdrawal Syndrome: Abrupt cessation of this compound can lead to a life-threatening withdrawal syndrome.
-
Development of Safer Alternatives: The introduction of benzodiazepines, which have a wider therapeutic index and a lower risk of fatal overdose, largely supplanted the use of barbiturates for anxiety and insomnia.[2][3]
Conclusion
This compound holds a significant place in the history of pharmacology as the first clinically used barbiturate. Its potent sedative-hypnotic effects, mediated through the enhancement of GABAergic inhibition, revolutionized the treatment of insomnia and anxiety in the early 20th century. However, its challenging safety profile ultimately led to its replacement by more modern therapeutics. The study of this compound and its mechanism of action has been instrumental in our understanding of GABA-A receptor pharmacology and has paved the way for the development of safer sedative-hypnotic agents. For researchers and drug development professionals, the story of this compound serves as a crucial case study in the evolution of pharmacotherapy and the ongoing pursuit of improved safety and efficacy in drug design.
References
- 1. A polyvalent method using HPLC for screening and quantification of 12 common barbiturates in various biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Phenothis compound pharmacokinetics and bioavailability in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Pharmacokinetics of phenothis compound following single and repeated doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. ijsra.net [ijsra.net]
- 15. researchgate.net [researchgate.net]
- 16. HPLC-Based Activity Profiling Approach for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols: Barbital Buffer Preparation for Serum Protein Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of Barbital buffer, a standard buffer used in serum protein electrophoresis for the separation of proteins based on their electrical charge.[1] The buffer system is suitable for use with both agarose (B213101) gels and cellulose (B213188) acetate (B1210297) membranes, providing excellent resolution of major serum protein fractions, including albumin, alpha-1, alpha-2, beta, and gamma globulins.[2]
Principle
Serum protein electrophoresis is a technique that separates proteins based on their net charge, size, and shape. At a pH of 8.6, most serum proteins are negatively charged and will migrate toward the anode in an electric field.[2] this compound buffer provides a stable alkaline environment (pH 8.6) that is optimal for this separation, allowing for the distinct resolution of the primary serum protein fractions.[1][2] This buffer system is widely used in clinical laboratories for diagnosing and monitoring various conditions, including monoclonal gammopathies and other protein abnormalities.[2]
Quantitative Data: Buffer Compositions
Two common formulations for this compound buffer are provided below, tailored for use with either agarose gels or cellulose acetate membranes.
| Reagent | Concentration (for Agarose Gels) | Amount per 1 Liter | Concentration (for Cellulose Acetate) | Amount per 750 mL |
| Sodium this compound | 0.05 M[3] | 10.31 g | ~0.067 M | 10.31 g |
| This compound | 0.01 M[3] | 1.84 g | ~0.013 M | 1.84 g |
| Final pH | 8.6 at 25°C[3] | 8.6 at 25°C[3] | ||
| Deionized Water | to 1000 mL[3] | to 750 mL[3] |
Note: Another recipe calls for 12.76 g of Sodium Barbiturate and 1.66 g of this compound dissolved in 1,000 ml of distilled water to achieve a pH of 8.6.[4]
Experimental Protocols
Materials
-
Sodium this compound (Sodium 5,5-diethylbarbiturate)
-
This compound (5,5-diethylbarbituric acid)
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinders
-
Volumetric flasks (1000 mL and 750 mL)
-
Beakers
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Buffer Preparation for Agarose Gels (1 Liter)
-
Weigh Reagents: Accurately weigh 10.31 g of Sodium this compound and 1.84 g of this compound.
-
Dissolve in Water: Add the weighed reagents to a beaker containing approximately 900 mL of deionized water.[3]
-
Mix Thoroughly: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the reagents are completely dissolved.
-
Adjust Volume: Quantitatively transfer the dissolved buffer solution to a 1000 mL volumetric flask.
-
Final Volume Adjustment: Add deionized water to bring the final volume to the 1000 mL mark.[3]
-
pH Verification: Calibrate a pH meter and verify that the pH of the buffer is approximately 8.6 at 25°C.[3] Do not adjust the pH with strong acids or bases as this will alter the ionic strength.
-
Storage: Store the prepared buffer in a tightly sealed container at 2-8°C. The reconstituted buffer is stable for at least 4 weeks under refrigeration.[3] Discard if any microbial growth is observed.[3]
Buffer Preparation for Cellulose Acetate Membranes (750 mL)
-
Weigh Reagents: Accurately weigh 10.31 g of Sodium this compound and 1.84 g of this compound.
-
Dissolve in Water: Add the weighed reagents to a beaker containing approximately 600 mL of deionized water.[3]
-
Mix Thoroughly: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the reagents are completely dissolved.
-
Adjust Volume: Quantitatively transfer the dissolved buffer solution to a 750 mL graduated cylinder or volumetric flask.
-
Final Volume Adjustment: Add deionized water to bring the final volume to 750 mL.[3]
-
pH Verification: Calibrate a pH meter and verify that the pH of the buffer is approximately 8.6 at 25°C.[3]
-
Storage: Store the prepared buffer in a tightly sealed container at 2-8°C. The diluted buffer is stable for up to 2 months when stored at 15-30°C in a tightly closed container.[5] Discard if the solution becomes turbid.[5]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for preparing this compound buffer and the subsequent steps in serum protein electrophoresis.
Caption: Workflow for this compound Buffer Preparation and Use in Serum Protein Electrophoresis.
Caption: Principle of Serum Protein Separation in this compound Buffer.
References
Application Notes and Protocols for Barbiturate Anesthesia in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of drugs that act as central nervous system depressants, inducing effects ranging from sedation to general anesthesia. While the term "barbital" is a specific compound within this class, in the context of rodent anesthesia, "barbiturate" is more commonly used, with pentothis compound (B6593769) being a frequently cited example. These application notes provide a detailed protocol for the use of barbiturates, primarily focusing on pentothis compound, for anesthesia in rodent models. It is crucial to note that barbiturates have a narrow therapeutic index, and their use requires careful dose calculation and diligent monitoring of the animal. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Mechanism of Action
Barbiturates exert their anesthetic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This widespread depression of the central nervous system results in sedation, hypnosis, and, at higher doses, anesthesia.
Application Notes and Protocols for Using Barbital in Animal Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbital, a derivative of barbituric acid, is a central nervous system (CNS) depressant belonging to the barbiturate (B1230296) class of drugs.[1] Historically used as a sedative and hypnotic, its application in clinical practice has largely been superseded by benzodiazepines due to a more favorable safety profile.[2][3] However, in animal behavior studies, this compound and other barbiturates remain valuable tools for inducing sleep and studying the mechanisms of sedation, hypnosis, and sleep regulation.[4][5]
These application notes provide detailed information and protocols for the use of this compound and related barbiturates in laboratory animals to induce sleep for behavioral research.
Disclaimer: The use of barbiturates is subject to strict regulatory control. All procedures should be conducted in accordance with institutional and national guidelines for animal welfare and controlled substances.
Mechanism of Action
The primary mechanism of action for this compound and other barbiturates is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][6]
-
GABA-A Receptor Potentiation: this compound binds to a specific site on the GABA-A receptor, distinct from the GABA and benzodiazepine (B76468) binding sites.[2][7] This binding potentiates the effect of the inhibitory neurotransmitter GABA by increasing the duration of chloride ion channel opening.[5][8] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire and thus causing CNS depression.[5]
-
Glutamate (B1630785) Receptor Antagonism: At higher concentrations, barbiturates can also act as antagonists of excitatory glutamate receptors, such as AMPA and kainate receptors.[2][7] This dual action of enhancing inhibition and blocking excitation contributes to their potent sedative and hypnotic effects.[2]
Signaling Pathway
Caption: this compound's dual mechanism of action for CNS depression.
Data Presentation: Effects on Sleep Parameters
Barbiturates significantly alter sleep architecture. Generally, they decrease the time to fall asleep (sleep latency) and increase total sleep time.[2] They are also known to suppress Rapid Eye Movement (REM) sleep.[9] The following tables summarize quantitative data from studies using barbiturates to induce sleep in animal models.
Note: Specific quantitative data for this compound in rodents is limited in the available literature. Therefore, data for the more commonly studied barbiturates, pentothis compound (B6593769) and phenothis compound, are presented as representative examples.
Table 1: Effect of Pentothis compound on Sleep Latency and Duration in Rodents
| Animal Model | Drug & Dosage (i.p.) | Sleep Latency (minutes) | Sleep Duration (minutes) | Reference |
| Mice | Pentothis compound (30 mg/kg) | Decreased | Increased | [10] |
| Mice | Pentothis compound (42 mg/kg) | Not specified | Not specified (used for induction) | [8] |
| Rats | Pentothis compound (50 mg/kg) | Not specified | Dose-dependent increase | [11] |
| Rats | Pentothis compound (650 µg, i.c.v.) | Shortened | Dose-dependent | [12] |
Table 2: Effect of Phenothis compound on Anesthesia Parameters in Mice
| Concentration | Dosage (mg/kg, i.p.) | Anesthesia Induction Time (minutes) | Anesthesia Duration (minutes) | Mortality Rate | Reference |
| 5% | 125 | 35.5 ± 7.92 | 106 ± 39.59 | 0% | [13] |
| 5% | 150 | 34.83 ± 5.27 | 131.7 ± 36.75 | 0% | [13] |
Table 3: Qualitative Effects of this compound on Sleep Architecture in Cats
| Animal Model | Drug & Dosage | Effect on REM Sleep | Effect on NREM Sleep | Reference |
| Cat | Sodium this compound (to produce gross ataxia) | Reduced to approximately half of control | Increased | [4][13] |
Experimental Protocols
Pentothis compound-Induced Sleep Test in Mice
This protocol is widely used to screen for sedative-hypnotic effects of compounds.
Materials:
-
Pentothis compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation cages
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve pentothis compound sodium in sterile saline to the desired concentration (e.g., for a 42 mg/kg dose, a 4.2 mg/mL solution would be convenient for a 10 mL/kg injection volume).
-
Animal Weighing and Dosing: Weigh each mouse accurately and calculate the volume of pentothis compound solution to be injected.
-
Administration: Administer the pentothis compound solution via intraperitoneal (i.p.) injection.[8]
-
Observation:
-
Immediately after injection, place the mouse in an individual observation cage.
-
Sleep Latency: Record the time from injection to the loss of the righting reflex. The loss of the righting reflex is defined as the inability of the mouse to right itself within 30 seconds when placed on its back.
-
Sleep Duration: Record the time from the loss of the righting reflex to its spontaneous recovery. The recovery of the righting reflex is confirmed when the mouse can right itself three times within 1 minute.
-
-
Data Analysis: Compare the sleep latency and duration between control and experimental groups.
Experimental Workflow: Pentothis compound-Induced Sleep Test
Caption: Workflow for the pentothis compound-induced sleep test in mice.
Chronic this compound Administration for Sleep Architecture Analysis in Cats
This protocol is adapted from a study investigating the long-term effects of this compound on sleep patterns.
Materials:
-
Sodium this compound
-
Vehicle for oral administration (e.g., water or food)
-
Electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) recording equipment
-
Surgical instruments for electrode implantation
-
Animal housing with continuous monitoring capabilities
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the cat following a veterinarian-approved protocol.
-
Surgically implant electrodes for EEG, EOG, and neck EMG recordings to monitor sleep stages.
-
Allow for a post-operative recovery period.
-
-
Baseline Sleep Recording: Record baseline sleep patterns for a sufficient duration (e.g., 48 hours) before drug administration.
-
Chronic this compound Administration:
-
Sleep Monitoring:
-
Continuously record EEG, EOG, and EMG throughout the treatment period.
-
Score the recordings for different sleep stages (e.g., wakefulness, NREM sleep, REM sleep).
-
-
Data Analysis:
-
Quantify the time spent in each sleep stage.
-
Analyze changes in sleep architecture, such as the percentage of REM and NREM sleep, compared to baseline.
-
Considerations and Limitations
-
Species and Strain Differences: The response to barbiturates can vary significantly between species and even strains of the same species. Dosages and expected effects should be carefully determined for the specific animal model being used.
-
Tolerance and Dependence: Chronic administration of barbiturates can lead to the development of tolerance and physical dependence.[9] This should be considered in the experimental design and interpretation of results.
-
Safety Precautions: Barbiturates have a narrow therapeutic index, and overdose can lead to severe respiratory depression and death. Accurate dosing and continuous monitoring of the animals are crucial.
-
Regulatory Compliance: this compound and other barbiturates are controlled substances. All acquisition, storage, and use must comply with institutional and governmental regulations.
-
Modern Alternatives: For many applications, newer hypnotics with better safety profiles (e.g., Z-drugs) may be more appropriate. The choice of using a barbiturate should be scientifically justified.
By following these guidelines and protocols, researchers can effectively and responsibly use this compound and other barbiturates to investigate the mechanisms of sleep and sedation in animal models.
References
- 1. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. GABA mechanisms and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phenothis compound - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Sleep and Barbiturates: some Experiments and Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Influence of glutamatergic and GABAergic neurotransmission on obstructive sleep apnea [frontiersin.org]
- 11. Mechanisms contributing to barbiturate intolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of the factors affecting the sleeping time following intracerebroventricular administration of pentobarbitone sodium: Effect of prior administration of centrally active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.muhn.edu.cn [journals.muhn.edu.cn]
Application Notes and Protocols for Barbital Solutions in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of barbital-based buffer systems for in vitro experimental applications. The information includes buffer preparation, quantitative data, specific experimental protocols, and a discussion of the potential pharmacological interactions of this compound.
Introduction
This compound and its soluble salt, sodium this compound (also known as Veronal), are components of buffer systems historically used in a variety of in vitro assays, particularly in electrophoresis and complement fixation tests.[1][2] this compound buffers are valued for their buffering capacity in the alkaline pH range.[3][4] However, it is crucial to recognize that this compound is a barbiturate, a class of sedative-hypnotic drugs that act on the central nervous system.[2] As such, it is a controlled substance in many regions and should be handled with appropriate safety precautions and awareness of its potential to interact with biological systems.[1][2]
Physicochemical and Handling Data
A summary of the key quantitative data for sodium this compound and this compound buffer is presented in Table 1.
| Parameter | Value | Reference |
| Sodium this compound | ||
| Molecular Formula | C₈H₁₁N₂NaO₃ | [5] |
| Molecular Weight | 206.17 g/mol | [5] |
| Solubility in Water (20°C) | 103.1 g/L | [6] |
| pH of 0.1 M aqueous solution | ~9.4 | [7] |
| This compound | ||
| Molecular Formula | C₈H₁₂N₂O₃ | [7] |
| Molecular Weight | 184.19 g/mol | [7] |
| Solubility in Water | 1 g in ~130 mL | [7] |
| pKa (25°C) | 7.43 | [7] |
| This compound Buffer | ||
| Typical pH Range | 6.8 - 9.2 | [1] |
| Storage of Reconstituted Buffer | 2-8°C | [7] |
| Stability of Reconstituted Buffer | At least 4 weeks at 2-8°C | [7] |
This compound Buffer Preparation Protocols
This compound Buffer for Electrophoresis (pH 8.6)
This buffer is commonly used for the separation of serum proteins by cellulose (B213188) acetate (B1210297) or agarose (B213101) gel electrophoresis.[7]
Materials:
-
Sodium this compound (CAS: 144-02-5)
-
This compound (CAS: 57-44-3)
-
Deionized Water
Protocol:
-
To prepare 1 L of buffer, dissolve 12.76 g of sodium this compound and 1.66 g of this compound in approximately 900 mL of deionized water.[8]
-
Mix until fully dissolved.
-
Adjust the final volume to 1 L with deionized water.
-
The final pH should be approximately 8.6 at 25°C.[7]
-
Store the buffer at 2-8°C. Discard if microbial growth is observed.[7]
Veronal Buffer Saline (VBS) for Complement Fixation Tests
This buffer is a standard diluent in complement fixation tests.
Materials:
-
Sodium this compound
-
This compound
-
Sodium Chloride (NaCl)
-
Magnesium Chloride (MgCl₂)
-
Calcium Chloride (CaCl₂)
-
Deionized Water
Note: A specific recipe for a 5x stock solution is as follows: Dissolve 0.94 g of sodium this compound and 21.25 g of NaCl in ~300 mL of deionized water (Solution A). In a separate container, dissolve 1.44 g of this compound in ~100 mL of boiling deionized water and then cool (Solution B). Mix solutions A and B, adjust the pH to 7.3, and bring the final volume to 500 mL. This 5x stock should be diluted to 1x with deionized water before use.
Experimental Protocols
Serum Protein Electrophoresis on Cellulose Acetate
Objective: To separate the major protein fractions in a serum sample.
Workflow Diagram:
Caption: Workflow for serum protein electrophoresis.
Protocol:
-
Electrophoresis Tank Preparation: Fill both sides of the electrophoresis tank with this compound buffer (pH 8.6). Create a filter paper bridge to connect the two sides.[8]
-
Cellulose Acetate Strip Preparation: Soak a cellulose acetate strip (e.g., 2x8 cm) in the this compound buffer for at least 30 minutes until fully saturated. Gently blot to remove excess buffer.[8]
-
Sample Application: Apply 2.5 µL of the serum sample as a narrow band onto the matte surface of the cellulose acetate strip, approximately 1.5-2 cm from one end.[8]
-
Electrophoresis: Place the strip in the electrophoresis chamber with the sample side down, ensuring the ends of the strip are in contact with the buffer-soaked wicks. Allow to equilibrate for 5 minutes. Apply a constant voltage of 120V for 50 minutes.[8]
-
Staining: After electrophoresis, immerse the strip in an Amido Black 10B staining solution for 10 minutes.[8]
-
Destaining: Transfer the strip to a rinsing solution (e.g., a mixture of ethanol, acetic acid, and water) and wash until the background is colorless, revealing distinct protein bands.[8]
-
Quantification: Scan the dried strip using a densitometer to quantify the relative percentages of albumin, alpha-1, alpha-2, beta, and gamma globulins.
Carbonic Anhydrase Activity Assay
Objective: To measure the activity of carbonic anhydrase in a biological sample.
Protocol:
-
Buffer Preparation: Prepare a 25 mM this compound buffer (pH 8.2) by diluting a 50 mM stock solution.[9]
-
Sample Preparation: Homogenize the tissue sample in an appropriate extraction buffer on ice.[9]
-
Assay:
-
In a reaction vessel, combine the sample homogenate with the 25 mM this compound buffer.
-
Place a calibrated pH probe into the solution and allow the reading to stabilize.
-
Initiate the reaction by adding a known volume of CO₂-saturated water.
-
Record the change in pH over time. The rate of pH decrease is proportional to the carbonic anhydrase activity.[9]
-
This compound and Cellular Signaling
While this compound's primary role in these assays is to maintain a stable pH, its well-established pharmacological activity as a modulator of the GABA-A receptor warrants consideration, especially in cell-based assays or experiments involving neural tissues.[10]
GABA-A Receptor Signaling Pathway:
Barbiturates, including this compound, are positive allosteric modulators of the GABA-A receptor, which is a ligand-gated chloride ion channel.[3][11] They bind to a site on the receptor distinct from the GABA binding site and potentiate the effect of GABA by increasing the duration of chloride channel opening.[11] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and an inhibitory effect on neurotransmission.[6]
References
- 1. [this compound buffer in tablets as a solvent for complement fixation test (CFT)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracting the barbs from complement assays: Identification and optimisation of a safe substitute for traditional buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentothis compound modulatory effect on GABA binding sites in developing chick optic lobe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new non-barbiturate buffers for electrophoresis of serum proteins on cellulose acetate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. GABA receptor - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Carbonic Anhydrase Activity Assay [protocols.io]
- 10. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Application Notes: The Role of Barbital in Preclinical Seizure Models in Rats
Introduction
Barbital, and more commonly its long-acting derivative phenothis compound (B1680315), has been a cornerstone in epilepsy research for over a century.[1] These compounds are instrumental in studying the pathophysiology of seizures and for the preclinical evaluation of novel anticonvulsant therapies. This compound's primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][3][4] By binding to the GABA-A receptor, barbiturates increase the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2][4][5] This action effectively raises the seizure threshold. Additionally, at higher concentrations, barbiturates can block excitatory glutamate (B1630785) receptors (AMPA/kainate) and voltage-gated calcium channels, further contributing to their anticonvulsant properties.[1][4][6]
These application notes provide an overview of the use of this compound, primarily phenothis compound, in various rat seizure models, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms and experimental workflows.
Mechanism of Action of this compound
This compound and its derivatives exert their anticonvulsant effects through multiple mechanisms, primarily centered on enhancing GABAergic inhibition and reducing glutamatergic excitation.
-
Positive Allosteric Modulation of GABA-A Receptors: The principal mechanism involves binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site.[5] This binding potentiates the effect of GABA by prolonging the opening of the associated chloride (Cl⁻) channel.[2][6] The resulting influx of chloride ions hyperpolarizes the neuron, making it more difficult to reach the action potential threshold and thus suppressing neuronal firing.[2][5]
-
Blockade of Excitatory Neurotransmission: At higher concentrations, barbiturates can inhibit excitatory neurotransmission by blocking AMPA and kainate receptors, which are subtypes of glutamate receptors.[1][6] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its blockade contributes to the overall depressant effect of barbiturates.
-
Inhibition of Voltage-Gated Calcium Channels: Barbiturates have also been shown to inhibit voltage-gated calcium channels, which can reduce the release of neurotransmitters from presynaptic terminals.[1]
The following diagram illustrates the primary signaling pathway of this compound's anticonvulsant action at the GABA-A receptor.
Caption: Primary mechanism of this compound's anticonvulsant effect.
Quantitative Data Summary
The efficacy of phenothis compound varies depending on the seizure model, rat strain, and route of administration. The following tables summarize key quantitative data from preclinical studies.
Table 1: Efficacy of Phenothis compound in Acute Seizure Models
| Seizure Model | Animal Species | Route of Administration | Effective Dose (mg/kg) | Endpoint |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 15-25 | Prevention of tonic hindlimb extension |
| Pentylenetetrazol (PTZ) | Rat | Intraperitoneal (i.p.) | 10-30 | Prevention of clonic or tonic-clonic seizures |
| Status Epilepticus (Lithium-Pilocarpine) | Rat | Intraperitoneal (i.p.) | 25-50 | Termination of status epilepticus |
| Hypoxia-Induced Seizures (P11) | Neonate Rat | Intraperitoneal (i.p.) | 30 | Significant blockade of seizures when applied before asphyxia.[7] |
| Status Epilepticus (Various) | Rat | Not Specified | ED50: 14.2 (for GTCS) to 76.6 (for all ictal activity) | Control of generalized tonic-clonic seizures (GTCS) and all motor/electrographic ictal activity.[8] |
Table 2: Efficacy of Phenothis compound in Chronic Seizure Models
| Seizure Model | Animal Species | Route of Administration | Effective Dose (mg/kg/day) | Key Findings |
| PTZ-Kindling | Rat | Oral (p.o.) | 45 | Initially effective, with maximal effect at day 14; tolerance developed by day 40.[9] |
| PTZ-Kindling | Rat | Intraperitoneal (i.p.) | 40 and 60 | Significantly reduced seizure scores at day 14 of treatment.[4] |
| Kainic Acid | Rat | Intraperitoneal (i.p.) | 60 | Can be used to manage seizures post-kainic acid administration.[4] |
Table 3: Effects of Phenothis compound on Seizure Parameters in Hypoxia-Induced Seizures in Neonatal Rats
| Treatment Group | N | Average Seizure Number | Average Cumulative Seizure Duration (s) |
| Vehicle | 38 | 11.8 ± 0.7 | 229 ± 16.3 |
| Phenothis compound | 33 | 6.8 ± 1.0 | 122 ± 20.8 |
Data from a study on hypoxia-induced seizures in neonatal rats, demonstrating a significant reduction in seizure frequency and duration with phenothis compound treatment.[10][11]
Experimental Protocols
Detailed methodologies for key experiments involving this compound in rat seizure models are provided below.
Protocol 1: Pentylenetetrazol (PTZ)-Induced Acute Seizure Model
This protocol is used to evaluate the acute anticonvulsant effects of compounds against chemically-induced seizures.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline)
-
Phenothis compound sodium salt solution
-
Vehicle control (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chamber (e.g., Plexiglas arena)
-
Timer
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer phenothis compound or vehicle control to the animals via i.p. injection.
-
Pre-treatment Time: Allow for an appropriate pre-treatment time based on the pharmacokinetics of phenothis compound (typically 30-60 minutes).
-
PTZ Administration: After the pre-treatment period, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.
-
Observation: Immediately place the animal in the observation chamber and start the timer.
-
Seizure Scoring: Observe the animal for a set period (e.g., 30 minutes) and score the seizure activity based on a standardized scale, such as the Racine scale.
-
Data Analysis: The endpoint is the reduction in seizure severity or the prevention of clonic or tonic-clonic seizures. Compare the seizure scores and latency to the first seizure between the phenothis compound-treated and control groups.
Racine Scale for Seizure Scoring:
-
Stage 0: No response
-
Stage 1: Mouth and facial jerks
-
Stage 2: Head nodding, myoclonic body jerks
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing, falling down, hindlimb clonus, and forelimb tonus
-
Stage 5: Tonic extension of hindlimbs, status epilepticus, and/or death
Protocol 2: Pentylenetetrazol (PTZ)-Kindling Model
This protocol is designed to induce a chronic epileptic state through repeated administration of a subconvulsive dose of PTZ, mimicking the development of epilepsy.[4]
Materials:
-
Male Wistar rats (200-250 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 33-35 mg/kg in saline)[4][9]
-
Phenothis compound sodium salt solution (e.g., 45 mg/kg in saline)[9]
-
Syringes and needles for i.p. or p.o. administration
-
Observation chamber
-
Video recording equipment (optional)
Procedure:
-
Kindling Induction:
-
Administer a sub-convulsive dose of PTZ (e.g., 33 mg/kg, i.p.) to rats daily or every other day for an extended period (e.g., 28 days).[9]
-
Immediately after each injection, place the animal in the observation chamber and record seizure activity for at least 30 minutes.
-
Score the seizure severity using the Racine scale.
-
Continue PTZ injections until animals are fully kindled (e.g., exhibit stage 4 or 5 seizures for three consecutive injections).[4]
-
-
Phenothis compound Treatment:
-
Once animals are fully kindled, divide them into control and treatment groups.
-
Administer phenothis compound (e.g., 45 mg/kg/day, p.o.) or vehicle before the daily PTZ injection for a defined treatment period (e.g., 40 days).[9]
-
Monitor and score the seizure intensity after each PTZ injection.
-
-
Data Analysis: Compare the mean seizure scores between the phenothis compound-treated and control groups over the treatment period. Statistical analysis can be performed using appropriate tests (e.g., two-way ANOVA).
Protocol 3: this compound Withdrawal-Induced Seizures
This model is used to study the phenomenon of physical dependence and withdrawal, which can precipitate seizures.
Materials:
-
Male rats
-
This compound solution (e.g., 0.5% in drinking water) or phenothis compound in the diet
-
Tap water
-
Observation cages
Procedure:
-
Induction of Dependence:
-
House rats individually and provide them with a solution of this compound as their sole source of fluid for a prolonged period (several weeks).[12]
-
Alternatively, administer phenothis compound mixed into the food.
-
Monitor the daily drug intake.
-
-
Withdrawal:
-
After the dependence period, abruptly replace the this compound solution with tap water.
-
-
Observation for Withdrawal Signs:
-
Seizure Quantification:
-
Quantify the number and severity of seizures. EEG monitoring can be used for more precise detection of seizure activity.
-
-
Data Analysis: Analyze the incidence, latency, and severity of withdrawal seizures.
Visualizations
Experimental Workflow: PTZ-Kindling Model
Caption: Workflow for the PTZ-kindling seizure model in rats.
Logical Relationship: this compound's Dual Anticonvulsant Action
Caption: this compound's dual action on inhibitory and excitatory systems.
Histopathological Considerations
Prolonged seizures, such as those in status epilepticus models, can lead to neuronal injury. Histological examination of brain tissue from rats subjected to seizure models may reveal degenerative and necrotic changes, including pyknotic nuclei and the appearance of "dark" neurons, particularly in vulnerable regions like the hippocampus.[14][15][16] When using this compound in these models, it is important to consider that the drug itself, particularly at high doses or with chronic administration, may also induce histopathological changes in the brain and liver.[14][15] Therefore, appropriate control groups, including a drug-treated, non-seizure group, are essential for interpreting histological findings.
References
- 1. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. How Do Barbiturates Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Barbiturate - Wikipedia [en.wikipedia.org]
- 7. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 8. Phenothis compound treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined effects of epileptic seizure and phenothis compound induced overexpression of P-glycoprotein in brain of chemically kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bumetanide Enhances Phenothis compound Efficacy in a Rat Model of Hypoxic Neonatal Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Repeated withdrawal from this compound as a drive for 'drug taking behavior' in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wikem.org [wikem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Barbital Buffer: A Superior Choice for High-Resolution Lipoprotein Analysis in Agarose Gels
Application Note AN-LP001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarose (B213101) gel electrophoresis is a fundamental technique for the separation and analysis of plasma lipoproteins. The choice of buffer system is critical for achieving optimal resolution of the different lipoprotein fractions: high-density lipoprotein (HDL), low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and chylomicrons. Barbital buffer, also known as Veronal buffer, has long been established as a superior medium for this application, providing excellent separation and clear banding patterns. Its specific ionic strength and pH of approximately 8.6 create an ideal environment for the differential migration of lipoprotein particles based on their size and charge. This document provides detailed protocols and supporting data for the use of this compound buffer in the analysis of lipoproteins by agarose gel electrophoresis.
Principle of Separation
At a pH of 8.6, lipoproteins in a serum or plasma sample carry a net negative charge. When an electric field is applied across the agarose gel, these particles migrate towards the anode. The rate of migration is influenced by both the particle's surface charge and its size. Smaller, more negatively charged particles, such as HDL (α-lipoprotein), will migrate the farthest. Larger and less negatively charged particles, like LDL (β-lipoprotein) and VLDL (pre-β-lipoprotein), will migrate shorter distances. Chylomicrons, being the largest and least dense, typically remain at or near the application origin.
Quantitative Data Summary
The use of this compound buffer in agarose gel electrophoresis allows for reproducible and quantifiable analysis of lipoprotein fractions. Densitometric scanning of the stained gel provides the relative percentages of each fraction, which can be correlated with serum lipid levels.
Table 1: Performance Characteristics of Lipoprotein Analysis using this compound Buffer
| Parameter | Value | Reference |
| Correlation with Serum Lipids | ||
| HDL-Cholesterol vs. α-Lipoprotein | 0.920 | [1] |
| Triglycerides vs. pre-β-Lipoprotein | 0.914 | [1] |
| Total Cholesterol vs. β-Lipoprotein | 0.638 | [1] |
| Reproducibility (Coefficient of Variation) | ||
| α-Lipoprotein | 4.5% | [1] |
| pre-β-Lipoprotein | 2.6% | [1] |
| β-Lipoprotein | 1.9% | [1] |
Table 2: Comparison of Lipoprotein Cholesterol Quantitation Methods
| Lipoprotein | Mean Bias (Electrophoresis vs. β-Quantification) | Correlation Coefficient (r) |
| VLDL-Cholesterol | -0.19 mmol/L | 0.83 |
| HDL-Cholesterol | 0.09 mmol/L | 0.92 |
| LDL-Cholesterol | 0.09 mmol/L | 0.97 |
Table 3: Reference Ranges for Lipoprotein Fractions in a Healthy Adult Population
| Lipoprotein Fraction | Relative Percentage |
| α-Lipoprotein (HDL) | 12.6 - 46.6% |
| pre-β-Lipoprotein (VLDL) | 0 - 57.1% |
| β-Lipoprotein (LDL) | 21.7 - 67.7% |
| Chylomicrons | < 1.0% |
Experimental Protocols
I. Preparation of 0.05 M this compound Buffer (pH 8.6)
Materials:
-
Diethyl barbituric acid
-
Sodium this compound
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Dissolve 2.76 g of diethyl barbituric acid and 15.40 g of sodium this compound in approximately 800 mL of deionized water with continuous stirring.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Adjust the final volume to 1 L with deionized water.
-
Verify that the pH is 8.6 at room temperature. Adjust if necessary with small amounts of 0.1 M HCl or 0.1 M NaOH, although this is typically not required if the correct weights of the buffer components are used.
-
Store the buffer at 4°C. The reconstituted buffer is stable for at least 4 weeks.
II. Agarose Gel Electrophoresis of Lipoproteins
Materials:
-
Agarose powder
-
0.05 M this compound buffer, pH 8.6
-
Horizontal gel electrophoresis apparatus
-
Power supply
-
Gel casting tray and combs
-
Serum or plasma samples (collected from fasting individuals)
-
Loading buffer (60% sucrose, 0.1% bromophenol blue in deionized water)
Procedure:
-
Gel Preparation:
-
Prepare a 1% (w/v) agarose solution by dissolving 1 g of agarose in 100 mL of 0.05 M this compound buffer.
-
Heat the mixture in a microwave or on a hot plate with gentle swirling until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 50-60°C.
-
Pour the agarose solution into a leveled gel casting tray with the well-forming comb in place.
-
Allow the gel to solidify at room temperature for at least 30 minutes.
-
-
Sample Preparation and Loading:
-
Prepare the serum/plasma samples by mixing 15 µL of the sample with 5 µL of loading buffer.[2]
-
Once the gel has solidified, carefully remove the comb.
-
Place the gel in the electrophoresis chamber and add 0.05 M this compound buffer to the reservoirs until the gel is submerged.
-
Carefully load 15 µL of the prepared samples into the wells.[2]
-
-
Electrophoresis:
-
Connect the electrophoresis chamber to the power supply, ensuring the correct polarity (samples migrate towards the anode, "+").
-
Perform electrophoresis at a constant voltage of 80-100 V for approximately 35-55 minutes, or until the bromophenol blue dye front has migrated to the desired distance.[2]
-
III. Staining and Destaining of Lipoprotein Bands
A. Sudan Black B Staining
Materials:
-
Sudan Black B stain
-
Ethanol
-
Destaining solution (15% acetic acid, 20% acetone (B3395972) in deionized water)[2]
-
Staining and destaining trays
Procedure:
-
Staining:
-
Destaining:
-
Remove the staining solution and rinse the gel with deionized water.
-
Add the destaining solution to the tray and gently agitate for 2-3 hours, changing the destain solution periodically until the background is clear and the lipoprotein bands are well-defined.[2]
-
B. Fat Red 7B Staining
Materials:
-
Fat Red 7B stain
-
Destaining solution (75% methanol in deionized water)
-
Staining and destaining trays
Procedure:
-
Staining:
-
Prepare a working stain solution by mixing the stock Fat Red 7B solution with methanol as per the manufacturer's instructions.
-
After electrophoresis and drying the gel (if required by the specific protocol), immerse the gel in the working stain solution for 4-15 minutes.
-
-
Destaining:
-
Briefly rinse the gel in the destaining solution for 10-20 seconds to remove excess stain.
-
IV. Densitometric Analysis
-
Place the destained and cleared gel on a densitometer.
-
Scan the gel at a wavelength of 525 nm for Fat Red 7B or a suitable wavelength for Sudan Black B.
-
The densitometer software will generate a profile of the separated lipoprotein bands.
-
Integrate the area under each peak to determine the relative percentage of each lipoprotein fraction.
Visual Representations
Caption: Workflow for lipoprotein analysis using this compound buffer.
Conclusion
This compound buffer remains a highly effective and reliable choice for the separation of lipoproteins in agarose gels. The protocols outlined in this application note provide a robust framework for achieving high-resolution separation and accurate quantification of lipoprotein fractions. The excellent resolving power of this compound buffer makes it an invaluable tool for researchers and clinicians in the study of lipid metabolism and associated pathologies. While non-barbiturate buffers are available, the clarity and reproducibility of separation with this compound buffer are well-documented. Due to the regulated nature of this compound, users should adhere to all institutional and governmental guidelines for its handling and disposal.
References
Application Notes and Protocols for Intraperitoneal vs. Subcutaneous Administration of Barbital in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbital, a long-acting barbiturate (B1230296), is a central nervous system depressant utilized in preclinical research for its sedative and hypnotic effects. The route of administration is a critical variable that significantly influences the pharmacokinetic and pharmacodynamic profile of a compound. This document provides detailed application notes and protocols for the intraperitoneal (IP) and subcutaneous (SC) administration of this compound in mice, offering a comparative overview to aid in experimental design and execution. While direct comparative data for this compound is limited, this guide synthesizes available information and extrapolates from studies on other long-acting barbiturates to provide a comprehensive resource.
General Considerations
Before initiating any in vivo study, it is imperative to obtain approval from the Institutional Animal Care and Use Committee (IACUC). Proper handling and restraint techniques are crucial to minimize stress to the animals and ensure accurate drug delivery. Aseptic techniques should be strictly followed to prevent infection.
This compound Solution Preparation:
This compound sodium is soluble in sterile 0.9% saline. It is recommended to prepare fresh solutions for each experiment to ensure stability and sterility. A common concentration for injection is 10 mg/mL, though this may be adjusted based on the required dosage and maximum injection volume.[1] The pH of the solution should be close to physiological pH to minimize irritation, although barbiturate solutions are often alkaline.[2]
Comparison of Intraperitoneal and Subcutaneous Administration Routes
The choice between IP and SC administration depends on the specific requirements of the experiment, such as the desired onset and duration of action, and the experimental endpoint.
| Feature | Intraperitoneal (IP) Administration | Subcutaneous (SC) Administration |
| Absorption Speed | Rapid. The large surface area of the peritoneal cavity facilitates quick absorption into the bloodstream.[3] | Slower and more sustained. Absorption occurs via diffusion into capillaries in the subcutaneous tissue. |
| Onset of Action | Faster onset of effects. | Slower onset of effects. |
| Bioavailability | Generally high, can approach 100% for some compounds.[4] | Can be variable and may be reduced by factors such as induration at the injection site.[5] |
| First-Pass Metabolism | Partially bypasses first-pass metabolism in the liver, leading to higher initial systemic concentrations.[3] | Bypasses first-pass metabolism. |
| Procedure Complexity | Requires more skill and precision to avoid injection into abdominal organs.[6] Misinjection rates can be 10-20% in mice.[6] | Technically simpler and generally considered safer, with a lower risk of accidental organ puncture. |
| Irritation | Risk of peritoneal irritation, especially with alkaline solutions or irritant vehicles. | Risk of local tissue irritation and inflammation at the injection site. |
| Injection Volume | Up to 10 mL/kg. | Up to 10 mL/kg per site, though smaller volumes are often recommended to avoid discomfort. |
Quantitative Data Summary
Direct comparative quantitative data for this compound administration in mice is limited. The following table provides a summary based on available information for this compound and other barbiturates like Phenothis compound and Pentothis compound, which should be considered as an estimation. Researchers are strongly advised to conduct pilot studies to determine the optimal dosage and time course for their specific experimental conditions.
| Parameter | Intraperitoneal (IP) | Subcutaneous (SC) | Reference |
| Typical Anesthetic Dose (this compound) | Estimated: 150-250 mg/kg | Estimated: 200-300 mg/kg | Based on general barbiturate data; specific dose-response studies for this compound are recommended. |
| Onset of Anesthesia (Phenothis compound) | ~5-15 minutes | ~15-30 minutes | [7] |
| Duration of Anesthesia (Phenothis compound) | Dose-dependent (e.g., 106-132 min for 125-150 mg/kg) | Generally longer than IP due to slower absorption. | [8] |
| LD50 (Phenothis compound) | ~150-200 mg/kg | ~200-250 mg/kg | General toxicological data. |
Note: These values are approximate and can be influenced by factors such as mouse strain, age, sex, and health status.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound
Materials:
-
This compound sodium powder
-
Sterile 0.9% saline
-
Sterile vials
-
Sterile syringe (1 mL) with a 25-27 gauge needle
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse accurately to calculate the correct dose.
-
Restraint: Securely restrain the mouse in a supine position, with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
Site Identification: Locate the lower right quadrant of the abdomen, lateral to the midline. This helps to avoid the cecum, bladder, and major blood vessels.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, bevel up.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or an organ. If blood or a yellowish fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new needle.
-
Slowly and steadily inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mouse for the onset of anesthesia (loss of righting reflex), depth of anesthesia (pedal withdrawal reflex), respiratory rate, and any adverse reactions.
Protocol 2: Subcutaneous (SC) Injection of this compound
Materials:
-
This compound sodium powder
-
Sterile 0.9% saline
-
Sterile vials
-
Sterile syringe (1 mL) with a 25-27 gauge needle
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse accurately to calculate the correct dose.
-
Restraint: Gently restrain the mouse.
-
Site Identification: The most common site for SC injections is the loose skin over the back, between the shoulder blades (scruff).
-
Injection:
-
Create a "tent" of skin by gently pinching the loose skin at the injection site.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to aid in dispersal of the solution.
-
Return the mouse to its cage.
-
-
Monitoring: Observe the mouse for the onset of anesthesia, depth of anesthesia, and any signs of local irritation or adverse reactions at the injection site.
Visualizations
This compound Mechanism of Action
This compound, like other barbiturates, exerts its primary effect on the central nervous system by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Experimental Workflow: IP vs. SC Administration
The following diagram illustrates a typical experimental workflow for comparing the effects of IP and SC administration of this compound in mice.
Caption: Workflow for comparing IP and SC this compound administration in mice.
Conclusion
The choice between intraperitoneal and subcutaneous administration of this compound in mice should be made based on the specific aims of the study. IP administration offers a more rapid onset of action, while SC administration provides a slower, more sustained effect and is generally considered a safer technique. Due to the limited availability of direct comparative data for this compound, it is crucial for researchers to conduct pilot studies to establish the optimal dose and administration route for their experimental model. Careful monitoring of the animals is essential to ensure their welfare and the validity of the experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review of Intraperitoneal Injection of Sodium Pentothis compound as a Method of Euthanasia in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induration at Injection or Infusion Site May Reduce Bioavailability of Parenteral Phenothis compound Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating Intrahepatic and Intraperitoneal Sodium Pentothis compound or Ethanol for Mouse Euthanasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. journals.muhn.edu.cn [journals.muhn.edu.cn]
The "Sleep Cure": Barbital's Historical Role in Psychiatric Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols on the Use of Barbital in Historical Psychiatric Research
The early 20th century marked a period of bold, albeit often perilous, experimentation in the field of psychiatry. Among the most notable and controversial of these were the "sleep cures," or "prolonged narcosis" therapies, which utilized barbiturates to induce extended periods of sleep in patients with severe mental disorders. This compound, the first commercially available barbiturate, played a central role in these early investigations, particularly in the treatment of schizophrenia.
The most prominent proponent of this method was Swiss psychiatrist Jakob Kläsi, who, in the 1920s, introduced a technique he termed "Dauernarkose" (prolonged narcosis).[1] This approach was predicated on the belief that a prolonged state of rest would allow the brain to recover from the "toxic" processes thought to underlie psychosis. Kläsi's work, while influential, was also fraught with high risks, including a significant mortality rate.
These historical applications of this compound, though now considered obsolete and dangerous, offer a unique window into the nascent stages of psychopharmacology and the evolving understanding of mental illness. The following sections provide a detailed overview of the available data and reconstructed protocols from this era of psychiatric research.
Quantitative Data Summary
Historical records on the use of this compound in prolonged narcosis therapy often lack the rigorous quantitative data characteristic of modern clinical trials. However, a review of the available literature provides some key insights into the dosages, durations, and outcomes of these treatments.
| Parameter | Value | Source |
| Drug Used | Somnifen (a compound containing diethyl- and dipropenylbarbituric acid) | [1] |
| Target Condition | Schizophrenia | [2] |
| Treatment Goal | Induce sleep for >20 hours per day | [1] |
| Treatment Duration | 5-10 days, sometimes extending to two weeks or more | [1] |
| Reported Mortality Rate | Ranged from 4.8% to over 10% | [1] |
| Initial this compound (Veronal) Dosage for Sleep | 0.5 g - 1.0 g | [2] |
Experimental Protocols
The following protocols are reconstructed from historical accounts of Jakob Kläsi's "Dauernarkose" therapy. It is crucial to note that these methods are not endorsed for modern use and are presented for historical and informational purposes only.
Protocol 1: Induction and Maintenance of Prolonged Narcosis with Somnifen
Objective: To induce a state of prolonged sleep in patients with schizophrenia for therapeutic purposes.
Materials:
-
Somnifen solution (a combination of diethyl- and dipropenylbarbituric acid)
-
Syringes and needles for intramuscular or intravenous injection
-
Patient monitoring equipment (as available in the 1920s, likely including a stethoscope and sphygmomanometer)
Procedure:
-
Patient Selection: Patients diagnosed with schizophrenia, often those exhibiting acute agitation or catatonia, were selected for the treatment.
-
Induction of Narcosis: An initial dose of Somnifen was administered to induce sleep. The exact initial dosage was not consistently reported across all historical accounts but was sufficient to produce deep sedation.
-
Maintenance of Narcosis: Subsequent doses of Somnifen were administered to maintain a state of continuous sleep for over 20 hours per day. The dosage and frequency were adjusted based on the patient's level of consciousness and response.
-
Patient Monitoring: Patients were monitored for vital signs, including heart rate, respiration, and blood pressure. Nursing care was critical to prevent complications such as pneumonia, which was a common cause of death. Patients were to be awakened daily for feeding and toileting.
-
Duration of Treatment: The "sleep cure" was typically continued for a period of 5 to 10 days, with some treatments extending for longer durations.
-
Termination of Treatment: The administration of Somnifen was gradually tapered to allow the patient to emerge from the prolonged sleep state.
Observed Adverse Effects:
-
High mortality rate, often due to respiratory complications like bronchopneumonia or cardiovascular events.
-
"this compound rash"
-
Vomiting
-
Fever
Visualizing Historical Psychiatric Research with this compound
To better understand the conceptual framework and workflow of these historical experiments, the following diagrams have been generated using the DOT language.
Caption: Conceptual pathway of prolonged narcosis therapy.
Caption: Experimental workflow of Kläsi's 'Dauernarkose'.
Conclusion
The use of this compound in historical psychiatric research, particularly in the context of "prolonged narcosis" therapy, represents a pivotal yet hazardous chapter in the development of psychopharmacology. While these methods were born from a desire to alleviate the suffering of individuals with severe mental illness, they were hampered by a rudimentary understanding of drug mechanisms and a lack of modern safety protocols. The high mortality rates associated with these "sleep cures" ultimately led to their decline, paving the way for the development of safer and more effective treatments. The study of these historical protocols serves as a stark reminder of the ethical and scientific progress that has been made in the field of psychiatric medicine.
References
Barbital as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbital, the first commercially available barbiturate (B1230296), serves as a critical reference standard in analytical chemistry.[1] Its well-characterized physicochemical properties and stable nature make it an ideal benchmark for the qualitative and quantitative analysis of barbiturates in various matrices, including pharmaceutical formulations, biological fluids, and forensic samples.[2][3][4] As a certified reference material (CRM), this compound ensures the accuracy, precision, and traceability of analytical measurements, which is paramount in research, drug development, and clinical/forensic toxicology.[5][6]
This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in common analytical techniques.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.
| Property | Value | Reference |
| IUPAC Name | 5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | [5][7] |
| Synonyms | Barbitone, 5,5-Diethylbarbituric Acid | [5][8] |
| CAS Number | 57-44-3 | [5][7] |
| Molecular Formula | C₈H₁₂N₂O₃ | [5][7] |
| Molecular Weight | 184.19 g/mol | [5][7] |
| Formulation | Typically supplied as a 1 mg/mL solution in methanol (B129727) | [1][5][8] |
| Storage | -20°C | [8][9] |
Applications of this compound as a Reference Standard
The primary applications of a this compound reference standard include:
-
Method Development and Validation: Establishing and validating analytical methods for the identification and quantification of barbiturates.
-
System Suitability Testing: Ensuring that the analytical system (e.g., chromatograph) is performing correctly before sample analysis.
-
Calibration and Quantification: Creating calibration curves to determine the concentration of this compound and other barbiturates in unknown samples.
-
Internal Standard: Used as an internal standard in chromatographic methods to correct for variations in sample preparation and instrument response.[10]
-
Quality Control: As a component of quality control samples to monitor the performance of analytical methods over time.
Experimental Protocols
Below are detailed protocols for common analytical techniques using this compound as a reference standard.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the presumptive identification of barbiturates.[2]
Protocol for TLC Analysis:
-
Standard Preparation: Prepare a standard solution of this compound in methanol at a concentration of 1-5 mg/mL.[2]
-
Sample Preparation: Extract the sample with methanol to obtain a solution containing approximately 1-20 mg/mL of the suspected barbiturate.[2]
-
TLC Plate: Use a silica (B1680970) gel G 254 plate.
-
Application: Apply 1-2 µL of the sample and standard solutions to the plate.[2]
-
Mobile Phase: A common mobile phase is a mixture of ethyl acetate, methanol, and ammonium (B1175870) hydroxide (B78521) (85:10:5 v/v/v).
-
Development: Develop the plate in a saturated TLC chamber until the solvent front has traveled approximately 10-15 cm.
-
Visualization:
Workflow for TLC Analysis of this compound
Caption: Workflow for the TLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of barbiturates.[3][4]
Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[11] Further dilute with the mobile phase to prepare a series of calibration standards (e.g., 0.25 µg/mL to 250 µg/mL).[12][13]
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v).[11] For pentothis compound (B6593769) analysis, a mobile phase of 0.01 M potassium buffer (pH 3) and methanol (40:60 v/v) has been used.[12]
-
Injection Volume: 1-20 µL.[11]
-
Detection: UV detection at 220 nm.[11]
-
Column Temperature: Ambient or controlled (e.g., 25°C).[14]
-
Quantitative Data for HPLC Analysis of Barbiturates
| Parameter | This compound & Phenothis compound | Pentothis compound Sodium | Four Barbiturates in Milk |
| Column | - | Nova-Pak C18 | CSH C18 |
| Mobile Phase | Acetonitrile/Water | 0.01 M Potassium Buffer (pH 3)/Methanol (40:60) | Acetonitrile/Water (gradient) |
| Flow Rate | - | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 215, 230, 254 nm | UV at 214 nm | ESI-MS/MS |
| Linearity Range | 0.00025 - 0.25 mg/mL | 5 - 250 µg/mL | 10 - 1000 ng/mL |
| LOD | 0.0125 mg/mL (distinguishable) | 2.10 µg/mL | 5 ng/mL |
| LOQ | - | 3.97 µg/mL | - |
| Reference | [13] | [12] | [14] |
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that provides both chromatographic separation and mass spectral identification, offering high selectivity and sensitivity.[10][15] this compound is often used as an internal standard in GC-MS methods for the analysis of other barbiturates.[10]
Protocol for GC-MS Analysis (with this compound as Internal Standard):
-
Internal Standard Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Sample and Calibrator Preparation:
-
To a set of tubes, add a fixed volume of the this compound internal standard solution.
-
Add varying amounts of the target barbiturate(s) to create a series of calibrators.
-
Add the unknown sample to a separate tube.
-
-
Extraction:
-
Perform a liquid-liquid extraction using an acidic phosphate (B84403) buffer and methylene (B1212753) chloride.[10]
-
Alternatively, use solid-phase extraction (SPE) with a cartridge like Bond Elute Certify II.[16]
-
-
Derivatization (Flash Methylation):
-
GC-MS System:
-
Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., J & W DB-5).[16]
-
Injection: Inject the derivatized extract into the GC-MS.
-
Oven Program: A temperature gradient program is typically used to separate the analytes.
-
Mass Spectrometer: Operate in selective ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]
-
Quantitative Data for GC-MS Analysis of Barbiturates
| Parameter | Barbiturates in Urine/Serum/Plasma | Barbiturates in Urine (SPE) |
| Internal Standard | This compound | d5-Pentothis compound |
| Extraction | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Derivatization | Flash Methylation with TMAH | Methylation with Iodomethane/TMAH |
| GC Column | - | 13 m J & W DB-5 |
| Linearity Range | - | 50 - 3200 ng/mL |
| Detection Limit | - | ~20 ng/mL |
| Precision (%CV) | - | ~2.0% (GC/MS), ~6.0% (overall) |
| Reference | [10] | [16] |
Logical Relationship for GC-MS Analysis with Internal Standard
Caption: Logical workflow for quantification using this compound as an internal standard in GC-MS.
Conclusion
This compound's role as a reference standard is indispensable in analytical chemistry for ensuring the quality and reliability of barbiturate analysis. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows. Adherence to these standardized methods is crucial for obtaining accurate and reproducible results in both research and regulated environments.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. ijsra.net [ijsra.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Barbiturate Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound (CRM) from Cayman Chemical | Labcompare.com [labcompare.com]
- 9. This compound (CRM) - Labchem Catalog [catalog.labchem.com.my]
- 10. Quantitation of Amothis compound, Butalbital, Pentothis compound, Phenothis compound, and Secothis compound in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Stability-Indicating Assay for the Determination of Pentothis compound Sodium in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Food Science of Animal Resources [kosfaj.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentothis compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting pH drift in Barbital buffer solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding pH drift in barbital buffer solutions. It is intended for researchers, scientists, and drug development professionals who utilize this buffer in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a this compound buffer?
A this compound buffer is most effective in the pH range of 6.8 to 9.2.[1] Its pKa is approximately 7.98, making it a suitable choice for applications requiring a stable alkaline environment, such as in electrophoresis of serum proteins.[1]
Q2: How long is a prepared this compound buffer solution stable?
When stored at 2-8°C, a reconstituted this compound buffer solution is stable for at least four weeks. However, it is crucial to monitor for any signs of microbial growth, and the solution should be discarded if any is observed. Aqueous solutions of related barbiturates, like pentothis compound (B6593769) sodium, have been noted to be unstable and can form precipitates.
Q3: Can I use a this compound buffer in capillary electrophoresis with UV detection?
Traditional this compound buffers exhibit high UV absorbance, which can interfere with detection in capillary electrophoresis systems that use UV light.[2] In such cases, alternative buffer systems that maintain a similar pH range but have low UV absorbance are recommended.[2]
Q4: What are the common applications of this compound buffer?
This compound buffer is widely used as a general-purpose electrophoresis buffer for the separation of serum proteins, lipoproteins, and isoenzymes on agarose (B213101) gels or cellulose (B213188) acetate (B1210297) membranes. It provides excellent resolution of these molecules.
Troubleshooting Guide: pH Drift in this compound Buffer
This guide provides a systematic approach to identifying and resolving the root causes of pH instability in your this compound buffer solutions.
Issue 1: My freshly prepared this compound buffer has a different pH than expected.
-
Did you use high-purity water? The quality of the water used for buffer preparation is critical. Always use deionized, distilled, or reverse osmosis water with high resistivity.
-
Were the buffer components weighed accurately? Ensure that the this compound and its sodium salt are weighed with a calibrated balance. Inaccurate weighing will lead to an incorrect ratio of the acidic and basic components, resulting in a pH deviation.
-
Was the final volume adjusted correctly? After dissolving the buffer components, ensure the solution is brought to the final desired volume in a calibrated volumetric flask.
-
Did you account for the temperature at which you measured the pH? The pH of the buffer is temperature-dependent. For instance, a this compound-containing buffer was observed to have a pH approximately 0.3 units lower at 37°C compared to 27°C. It is recommended to calibrate your pH meter at the temperature at which the buffer will be used.
Issue 2: The pH of my this compound buffer is decreasing over time.
-
Is the buffer exposed to the air? this compound buffers, being alkaline, are susceptible to absorbing atmospheric carbon dioxide (CO2). Dissolved CO2 forms carbonic acid, which will lower the pH of the buffer.
-
Solution: Keep the buffer container tightly sealed when not in use. For long-term storage or use in CO2-rich environments (e.g., incubators), consider preparing the buffer with degassed water and storing it under an inert gas like nitrogen or argon.
-
-
Is there microbial contamination? Microbial growth can alter the pH of the buffer.
-
Solution: Visually inspect the buffer for any signs of turbidity or microbial growth. If contamination is suspected, discard the buffer and prepare a fresh solution. To prevent future contamination, consider sterile filtering the buffer through a 0.22 µm filter and storing it at 2-8°C.
-
Issue 3: The pH of my this compound buffer is unstable during my experiment.
-
Is there a significant temperature fluctuation during your experiment? As mentioned, the pH of this compound buffer is sensitive to temperature changes.
-
Solution: Ensure that the temperature of your experimental setup is stable and consistent. If your experiment involves a temperature gradient, the pH of the buffer will change accordingly.
-
-
Is the ionic strength of your sample affecting the buffer? The addition of samples with high or low ionic strength can alter the overall ionic strength of the solution, which in turn can slightly affect the pKa of the buffer and thus its pH.
-
Solution: If possible, try to match the ionic strength of your sample to that of the buffer.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot pH drift in this compound buffer solutions.
Caption: Troubleshooting workflow for pH drift in this compound buffer.
Quantitative Data
| Parameter | Value | Notes |
| pKa of this compound | ~7.98 | At an unspecified temperature, but likely around 25°C.[1] |
| Typical pH | 8.6 | For a specific formulation at 25°C. |
| Estimated pH Change with Temperature | ~ -0.03 pH units / °C | Based on an observed pH decrease of approximately 0.3 units with a 10°C increase (from 27°C to 37°C). |
Experimental Protocols
Protocol for the Preparation of 1 L of 0.1 M this compound Buffer (pH ~8.6)
This protocol provides a general method for preparing a standard this compound buffer. The final pH should be verified with a calibrated pH meter and adjusted if necessary.
Materials:
-
This compound (C8H12N2O3)
-
Sodium this compound (C8H11N2NaO3)
-
High-purity water (deionized, distilled, or reverse osmosis)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
1 L volumetric flask
-
Beakers
-
Graduated cylinders
Procedure:
-
Weighing the components: Accurately weigh the appropriate amounts of this compound and sodium this compound. For a 0.1 M buffer, this will depend on the desired ratio of the acidic and basic forms to achieve the target pH. A common starting point for a pH 8.6 buffer is to use a higher proportion of the sodium salt. For example, one might start with approximately 2.06 g of this compound and 18.4 g of sodium this compound.
-
Dissolving the components: Add about 800 mL of high-purity water to a beaker with a stir bar. While stirring, slowly add the weighed this compound and sodium this compound. Continue stirring until both components are completely dissolved. Gentle heating may be required to fully dissolve the this compound, but the solution should be allowed to cool to room temperature before proceeding.
-
pH measurement and adjustment: Calibrate the pH meter using standard buffers (e.g., pH 7.0 and pH 10.0). Place the calibrated electrode in the buffer solution and measure the pH. If the pH is not at the desired value, adjust it by adding small amounts of a dilute solution of HCl (to lower the pH) or NaOH (to raise the pH). It is crucial to use dilute solutions to avoid overshooting the target pH.
-
Final volume adjustment: Once the desired pH is reached, carefully transfer the buffer solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Bring the final volume to the 1 L mark with high-purity water.
-
Storage: Transfer the prepared buffer to a clean, tightly sealed container. Label the container with the buffer name, concentration, pH, date of preparation, and your initials. Store the buffer at 2-8°C.
Chemical Equilibrium and CO2 Absorption
The following diagram illustrates the chemical equilibrium of the this compound buffer system and how the absorption of atmospheric CO2 can disrupt this equilibrium, leading to a decrease in pH.
Caption: Effect of CO2 absorption on this compound buffer equilibrium.
References
Optimizing Barbital concentration for stable anesthesia in mice
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing barbital concentrations for stable anesthesia in mice. Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended concentrations and dosages for achieving stable surgical anesthesia in mice with barbiturates like phenothis compound (B1680315) and pentothis compound (B6593769)?
A1: The concentration and dose of barbiturates are critical for achieving the desired anesthetic depth. Both factors show a clear dose-dependency.[1] For phenothis compound, a 5% concentration at a dose of 125 mg/kg or 150 mg/kg is recommended for surgical procedures in female BALB/c mice.[1] For pentothis compound, a common anesthetic dose is 40-60 mg/kg administered via intraperitoneal (IP) injection, though significant dose variation exists.[2][3] It's advisable to start at the lower end of the dose range.[2] For euthanasia, a much higher dose of ≥90-100 mg/kg is required.[2]
Q2: How do I properly prepare and dilute barbiturate (B1230296) solutions for injection?
A2: Proper dilution is crucial for accurate dosing. For example, to prepare a 5 mg/mL solution of diluted pentothis compound from a 50 mg/mL stock, you can inject 1.1 mL of the stock solution into a 10 mL saline bottle. For IP injections, it is recommended to dilute barbiturates to a strength of 6 mg/ml.[4] Always use sterile saline or 5% Dextrose in Water (D5W) as a diluent.[2]
Q3: How can I monitor the depth of anesthesia to ensure the mouse is at a stable surgical plane?
A3: Anesthetic depth should be monitored continuously.[5] Key indicators include the loss of the righting and palpebral (eyelid) reflexes, muscle tone, and the absence of a pedal withdrawal reflex (no response to a firm toe pinch).[3][5][6] Physiological parameters are also critical for monitoring.[7]
| Parameter | Normal Range Under Anesthesia | Indication |
| Respiratory Rate | 55 - 100 breaths/min | <55 (too deep); >100 (too light)[8] |
| Heart Rate | 300 - 500 beats/min | Significant drops may indicate excessive depth or cardiovascular depression.[8][9] |
| Body Temperature | 36.0°C - 38.0°C (96.8°F – 100.4°F) | Anesthetized mice are prone to hypothermia, which must be managed with a heat source.[5][8][10] |
| Mucous Membrane | Pink | Pale or blue membranes indicate poor perfusion or oxygenation.[8] |
Q4: What are the primary mechanisms of action for barbiturate anesthetics?
A4: Barbiturates act as central nervous system depressants.[11] Their primary mechanism involves enhancing the effect of the neurotransmitter GABA (γ-aminobutyric acid) at the GABA-A receptor.[3][11] This action prolongs the opening of chloride channels, leading to hyperpolarization of neurons and decreased neuronal activity.[11] They can also block the AMPA receptor, which reduces the activity of the excitatory neurotransmitter glutamate.[11]
References
- 1. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Rodent Anesthesia and Analgesia | Animal Care and Use Program [animalcare.ubc.ca]
- 5. mcgill.ca [mcgill.ca]
- 6. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 7. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Reducing Recovery Time from Barbital-Induced Anesthesia in Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving barbital-induced anesthesia in animals. The focus is on strategies to shorten recovery time and manage potential complications.
Troubleshooting Guides
Issue 1: Prolonged Recovery or Delayed Awakening
Question: My animal is experiencing a significantly prolonged recovery time after this compound anesthesia. What are the potential causes and how can I address this?
Answer:
Prolonged recovery from this compound anesthesia is a common concern and can be multifactorial. Consider the following potential causes and troubleshooting steps:
-
Hypothermia: Animals, particularly small rodents, are highly susceptible to heat loss during anesthesia, which can significantly delay recovery.[1][2][3] this compound itself can impair thermoregulation.[4]
-
Troubleshooting:
-
Monitor Temperature: Continuously monitor the animal's core body temperature throughout the anesthetic period and recovery.
-
Provide External Heat: Utilize active warming methods such as circulating-water blankets, forced-air warming systems, or incubators to maintain normothermia (typically 36.5-37.5°C for most mammals).[1][2][3][5] Pre-warming the animal before anesthesia can also be beneficial.[2]
-
-
-
Incorrect Dosing: An overdose of this compound is a primary cause of extended anesthesia.
-
Troubleshooting:
-
Accurate Dosing: Ensure the dose is accurately calculated based on the animal's most recent body weight.
-
Titrate to Effect: When possible, administer the anesthetic "to effect" rather than giving a single, large bolus.
-
-
-
Species and Strain Differences: Metabolic rates and drug sensitivities can vary significantly between species and even strains of the same species.
-
Troubleshooting:
-
Consult Literature: Refer to literature for species- and strain-specific dosing recommendations for this compound.
-
Pilot Studies: Conduct pilot studies with a small number of animals to determine the optimal dose for your specific model.
-
-
-
Underlying Health Conditions: Compromised liver or kidney function can impair this compound metabolism and excretion, leading to longer recovery times.[6]
-
Troubleshooting:
-
Health Screening: Ensure animals are healthy and free of underlying diseases before the procedure.
-
Dose Adjustment: Consider reducing the this compound dose in older animals or those with suspected organ dysfunction.
-
-
Issue 2: Respiratory Depression During Recovery
Question: The animal's breathing is shallow and slow during the recovery period. What can I do to support respiration?
Answer:
Respiratory depression is a known side effect of barbiturates.[6] Here are steps to manage this issue:
-
Pharmacological Intervention:
-
Doxapram (B1670896): Doxapram is a central nervous system and respiratory stimulant that can be used to counteract the respiratory depressant effects of barbiturates and shorten recovery time.[7][8][9][10]
-
Dosage: See the table below for recommended dosages in different species.
-
Administration: Typically administered intravenously. The effects are usually seen within 2 minutes.[7]
-
-
-
Supportive Care:
-
Oxygen Supplementation: Provide supplemental oxygen via a nose cone or by placing the animal in an oxygen-rich environment.
-
Ventilation: If respiratory depression is severe, intermittent positive pressure ventilation may be necessary.
-
Monitoring: Continuously monitor respiratory rate, mucous membrane color, and oxygen saturation (if equipment is available).
-
Frequently Asked Questions (FAQs)
Q1: Are there any specific reversal agents for this compound anesthesia?
A1: While there is no single, universally available direct antagonist that completely reverses all effects of this compound, some agents can counteract specific effects.
-
Doxapram: This is a respiratory stimulant that can help to overcome the respiratory depression caused by this compound and can shorten the overall recovery period.[7][8][9][10]
-
Bemegride (B1667925): Historically, bemegride was used as a barbiturate (B1230296) antagonist.[11] However, its current availability for research purposes is limited, and it is more commonly used in experimental models of epilepsy.[11] It acts as a CNS stimulant and can induce seizures at higher doses.
Q2: How important is fluid therapy in accelerating recovery?
A2: Fluid therapy is a crucial component of supportive care during and after anesthesia. While specific protocols to accelerate this compound clearance are not well-established in the literature, providing warmed, isotonic fluids (e.g., 0.9% NaCl or Ringer's acetate) subcutaneously or intravenously can help in several ways:[12]
-
Maintaining Hydration and Blood Pressure: Anesthesia can lead to dehydration and hypotension. Fluid therapy helps maintain cardiovascular stability.
-
Promoting Renal Excretion: Adequate hydration supports kidney function, which is involved in the excretion of this compound metabolites.
-
Preventing Acidosis: Ringer-acetate can help prevent or treat metabolic acidosis that can occur during anesthesia.[12]
Q3: Can I use other CNS stimulants to shorten recovery time?
A3: The use of other general CNS stimulants should be approached with caution. While they may increase arousal, they do not specifically antagonize the effects of this compound and can have their own side effects, such as seizures or cardiovascular instability.[13] Doxapram is a more targeted option for respiratory stimulation.[8]
Q4: My rodents are huddling and inactive after anesthesia, even after waking up. Is this normal?
A4: This behavior is often a sign of hypothermia. Rodents have a high surface area to body mass ratio and lose heat rapidly, especially when their thermoregulatory system is depressed by anesthesia.[1] Even a small drop in body temperature can lead to prolonged recovery and lethargy.[14][15] It is critical to provide a heat source during the entire recovery period until the animal is fully ambulatory and maintaining its own body temperature.[1][3][16]
Data Presentation
Table 1: Doxapram Dosages for Reducing this compound-Induced Anesthetic Recovery Time
| Animal Species | Recommended Dosage | Route of Administration | Reference(s) |
| Dogs | 1 - 5 mg/kg | Intravenous (IV) | [7][8] |
| Cats | 1 - 5 mg/kg | Intravenous (IV) | [8] |
| Horses | 0.5 - 1 mg/kg | Intravenous (IV) | [8] |
| Neonatal Puppies/Kittens | 1 - 2 drops (sublingual) or 0.1 ml in the umbilical vein | Sublingual or Intravenous (IV) | [7][8] |
| Rats | 5 - 10 mg/kg | Intravenous (IV) or Intraperitoneal (IP) | [16][17] |
| Mice | 5 - 10 mg/kg | Intravenous (IV) or Intraperitoneal (IP) | [18] |
Note: These are general guidelines. The optimal dose may vary depending on the depth of anesthesia and the individual animal's response. Always consult with a veterinarian for specific dosing recommendations.
Table 2: Impact of Body Temperature on Anesthesia Recovery in Rodents
| Intervention | Animal Model | Key Finding | Reference(s) |
| Active Warming (Forced-air incubator) | Mice | Mice that received warming after surgery had significantly higher body temperatures during recovery compared to those on a standard water blanket. | [5] |
| Active Warming (Heating pad) | Rats | Warmed rats recovered (returned to righting reflex) approximately 4 times faster than unwarmed rats. | [2] |
| No Thermal Support | Mice | A 2°C drop in body temperature during anesthesia prolonged recovery time. | [14] |
Experimental Protocols
Protocol 1: Administration of Doxapram to a Rat with Prolonged Recovery
-
Assessment: Confirm that the rat is experiencing prolonged recovery, characterized by shallow breathing and lack of response to gentle stimuli, well beyond the expected duration of anesthesia. Ensure the airway is clear.
-
Dosage Calculation: Calculate the dose of doxapram (5-10 mg/kg).
-
Administration: Administer the calculated dose via intravenous (IV) injection into the lateral tail vein or intraperitoneal (IP) injection.
-
Monitoring: Closely monitor the rat for an increase in respiratory rate and depth. Also, monitor for signs of arousal, such as movement or return of reflexes.
-
Repeat Dosing: If respiratory depression reoccurs, doxapram can be administered again at approximately 10-15 minute intervals.[17][18]
-
Supportive Care: Continue to provide thermal support and monitor the animal until it is fully ambulatory.
Protocol 2: Active Warming for a Mouse Undergoing this compound Anesthesia
-
Pre-warming (Optional but Recommended): Place the mouse in a warmed chamber (e.g., an incubator set to 38°C) for 30 minutes prior to anesthetic induction.[5]
-
Anesthetic Induction: Induce anesthesia with this compound according to your approved protocol.
-
Intra-operative Warming: Place the anesthetized mouse on a circulating-water heating pad or other regulated heat source throughout the surgical procedure. Monitor the animal's temperature to prevent hyperthermia.
-
Post-operative Warming: After the procedure, transfer the mouse to a clean recovery cage with an active heat source, such as a forced-air warmer or a well-monitored heating pad.[1]
-
Monitoring: Continue to monitor the mouse's temperature and clinical signs until it has fully recovered, is ambulatory, and is able to maintain its own body temperature.
Mandatory Visualizations
Caption: this compound is primarily metabolized in the liver and excreted by the kidneys.
Caption: A logical workflow for troubleshooting prolonged recovery from this compound anesthesia.
Caption: this compound enhances the effect of GABA, leading to CNS depression.
References
- 1. Use of Air-activated Thermal Devices during Recovery after Surgery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-warming following premedication limits hypothermia before and during anesthesia in Sprague-Dawley rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heating Pad Performance and Efficacy of 2 Durations of Warming after Isoflurane Anesthesia of Sprague–Dawley Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged hypothermia after phenothis compound-induced anesthesia in adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Active Warming and Surgical Draping for Perioperative Thermal Support in Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vetscraft.com [vetscraft.com]
- 7. Doxapram (Dopram-V) for Dogs and Cats [petplace.com]
- 8. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. The Potential of Bemegride as an Activation Agent in Electroencephalography in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 13. CNS Stimulants | Veterian Key [veteriankey.com]
- 14. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. az.research.umich.edu [az.research.umich.edu]
- 17. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 18. az.research.umich.edu [az.research.umich.edu]
Barbital stability and degradation in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of barbital in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
The stability of this compound, like other barbiturates, in aqueous solutions is influenced by several factors:
-
pH: this compound is most susceptible to degradation in alkaline (high pH) solutions. Hydrolysis of the barbiturate (B1230296) ring is catalyzed by hydroxyl ions.[1] Acidic conditions can also lead to degradation, though the rate is significantly faster in alkaline environments.
-
Temperature: Higher temperatures accelerate the rate of degradation.[2][3] Stability studies often use elevated temperatures to predict degradation at normal storage conditions.
-
Solvent Composition: Aqueous solutions of barbiturates are known to be unstable.[2] The stability can be improved by using co-solvents such as propylene (B89431) glycol or glycerin.[4]
-
Light: Photodegradation can occur, involving processes like the opening of the barbiturate ring or dealkylation at the C-5 position.
Q2: What are the main degradation products of this compound?
The primary degradation pathway for this compound in aqueous solutions is the hydrolytic cleavage of the pyrimidine (B1678525) ring. This process was first reported for sodium this compound in 1903.[2] The general pathway leads to the formation of several key degradation products, including:
-
Diethylacetylurea
-
Diethylmalonuric acid
-
Urea[2]
Q3: How does pH specifically influence this compound stability?
The pH of the solution is a critical factor. The degradation of barbiturates is an apparent unimolecular reaction at a fixed pH but is fundamentally a bimolecular reaction catalyzed by hydroxyl ions (OH⁻).[1] Therefore, as the pH increases (becomes more alkaline), the concentration of hydroxyl ions increases, leading to a significantly faster rate of hydrolysis and degradation.[1] While some barbiturates are also unstable in strongly acidic conditions, alkaline hydrolysis is the primary concern for aqueous solutions.
Q4: What are the recommended storage conditions for aqueous this compound solutions?
To maximize stability and shelf-life, aqueous solutions of this compound should be:
-
Stored at refrigerated temperatures (e.g., 4°C) to slow the rate of chemical degradation.
-
Protected from light by using amber vials or storing them in the dark.
-
Prepared in a buffered solution with a pH kept as low as is feasible for the experimental application, avoiding highly alkaline conditions. For some barbiturates, solutions diluted in 0.9% sodium chloride (unadjusted pH ~8.5) have shown stability for several weeks at 4°C.[5]
Q5: My this compound solution has formed a white precipitate. What is the cause?
Precipitation in aqueous solutions of barbiturate sodium salts is a common sign of degradation.[2] The precipitate is often one of the main degradation products, such as diethylacetylurea, which can crystallize out of the solution upon formation, especially on cooling.[6] The formation of this crystalline sediment results in a loss of potency of the active compound.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased Potency / Inconsistent Results | Chemical degradation of this compound due to improper storage (high temperature, alkaline pH, light exposure). | 1. Prepare fresh solutions before use. 2. Verify the pH of your solution; adjust if necessary to be closer to neutral, if your protocol allows. 3. Store stock solutions at 4°C and protected from light. 4. Consider using a co-solvent system (e.g., with propylene glycol) for long-term storage.[4] |
| Visible White Precipitate | Hydrolytic degradation leading to the formation of poorly soluble degradation products (e.g., diethylacetylurea).[2][6] | 1. The solution is degraded and should be discarded. 2. Prepare a fresh solution. 3. For future preparations, ensure storage at cool temperatures and avoid highly alkaline pH to minimize the rate of hydrolysis. |
| Solution Discoloration (e.g., Yellowing) | This can be a sign of degradation product formation, particularly under oxidative stress or prolonged storage.[4] | 1. Discard the discolored solution as its purity is compromised. 2. When preparing new solutions, consider purging with an inert gas (e.g., nitrogen) to minimize oxidative degradation if the application is sensitive. |
Quantitative Stability Data
Specific kinetic data for this compound is not widely available in recent literature. However, data from phenothis compound (B1680315), a closely related 5,5-disubstituted barbiturate, provides a well-documented model for the degradation kinetics in aqueous solutions. The degradation follows first-order kinetics at a constant pH.[4]
Table 1: First-Order Degradation Rate Constants (k) for Phenothis compound in Aqueous Solution at 70°C
| pH | Rate Constant (k) x 10³ (hr⁻¹) | Reference |
| 7.40 | 1.1 | [1] |
| 8.35 | 3.2 | [1] |
| 8.95 | 10.0 | [1] |
| 9.50 | 25.1 | [1] |
| 10.0 | 63.1 | [1] |
| Note: This data is for Phenothis compound and serves as an illustrative example of barbiturate degradation kinetics. |
Experimental Protocols
Protocol: Stability Indicating HPLC-UV Method for this compound
This protocol outlines a typical experiment to assess the stability of this compound in an aqueous solution under various stress conditions.
-
Preparation of Solutions:
-
This compound Stock Solution: Accurately weigh and dissolve this compound in the desired aqueous medium (e.g., purified water, buffered solution) to a known concentration (e.g., 1 mg/mL).
-
Stress Condition Solutions: Prepare separate, buffered solutions at different pH values (e.g., pH 4, 7, and 10).
-
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Aliquot the this compound stock solution into the different pH buffers. Maintain samples at a constant, elevated temperature (e.g., 60-80°C).
-
Oxidative Degradation: Treat the this compound stock solution with a low concentration of hydrogen peroxide (e.g., 3%) and store it at room temperature.
-
Photodegradation: Expose the this compound stock solution to a controlled UV light source. Include a control sample wrapped in foil to exclude light.
-
-
Sample Collection:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately neutralize the pH of acid/base samples if necessary and dilute with the mobile phase to stop further degradation and prepare for analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or a phosphate (B84403) buffer (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at approximately 220 nm.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time-zero sample.
-
Plot the natural logarithm of the remaining concentration versus time. The slope of this line will be the negative of the apparent first-order degradation rate constant (-k).
-
Visualizations
Caption: Simplified pathway of this compound hydrolytic degradation.
Caption: Experimental workflow for this compound stability testing.
Caption: Key factors that increase the rate of this compound degradation.
References
- 1. Studies on Decomposition and Stabilization of Drugs in Solution. I. Chemical Kinetic Studies on Aqueous Solution of Phenothis compound. [jstage.jst.go.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. Practical kinetics I: Quantitation of barbiturate stability by TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Chemical Stability Studies of Alcohol-Free Phenothis compound Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of phenothis compound sodium diluted in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
Technical Support Center: Overcoming Barbital Interference in Enzyme Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome interference caused by barbital in enzyme activity assays.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in the Presence of this compound
You may be experiencing this compound interference if you observe lower-than-expected enzyme activity, high background signals, or poor reproducibility in samples known to contain this compound. This compound can interfere with enzyme assays in several ways: as a buffer component, it can directly interact with the enzyme or other assay components, or as a contaminant in the sample, it can have unintended enzymatic or chemical effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference.
Step-by-Step Guide:
-
Confirm the Presence of this compound: First, verify if this compound is a component of your assay buffer or if it could be present in your samples, for instance, as a sedative used in animal studies.
-
Choose a Mitigation Strategy:
-
Substitute the this compound Buffer: If this compound is a component of your assay buffer, the most straightforward solution is to replace it with an alternative buffer.
-
Remove this compound from the Sample: If this compound is a contaminant in your biological samples, you will need to perform a sample clean-up step before the assay.
-
Investigate Direct Interference: If changing the buffer or cleaning the sample is not feasible, or if you suspect a more complex interaction, you should perform a series of control experiments to pinpoint the nature of the interference.
-
-
Implement the Chosen Strategy: Follow the detailed protocols provided in the FAQs and Experimental Protocols sections for buffer substitution, sample clean-up, or interference testing.
-
Validate Your Assay: After implementing any changes, it is crucial to re-validate your assay to ensure that the new conditions do not negatively impact enzyme activity, stability, or the accuracy of your results. Refer to the protocol on "Assay Validation After Protocol Modification."
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why might it be in my enzyme assay?
A1: this compound (diethylbarbituric acid) and its sodium salt have been used as buffering agents in biological and clinical chemistry, particularly for electrophoresis, due to their pKa of 7.4.[1] It may also be present in biological samples from animals treated with barbiturates as sedatives or anticonvulsants.
Q2: How can this compound interfere with my enzyme assay?
A2: this compound and its derivatives can interfere in several ways:
-
Direct Enzyme Inhibition or Activation: this compound can bind to enzymes and alter their catalytic activity. For example, phenothis compound (B1680315) has been shown to inhibit alkaline phosphatase activity.
-
Interference with Signaling Pathways: Barbiturates can inhibit kinases such as protein kinase C (PKC), which could affect assays involving phosphorylation.
-
Interaction with Assay Components: this compound may interact with substrates, cofactors, or detection reagents, leading to false signals.
-
Alteration of Reaction Conditions: As a buffer, it establishes the pH, but its ionic strength or chemical nature might not be optimal for your specific enzyme.
Troubleshooting Specific Assay Types
Q3: I'm using an ELISA with a horseradish peroxidase (HRP) conjugate. Could this compound be causing a problem?
A3: While there is no definitive evidence in the reviewed literature of direct HRP inhibition by this compound, it is a possibility. More commonly, issues in ELISAs arise from non-specific binding or interference with the blocking or washing steps.[2][3] If you are using a this compound-based buffer, consider switching to a standard ELISA wash and assay buffer like Tris-buffered saline (TBS) or phosphate-buffered saline (PBS), often with a non-ionic detergent like Tween-20.[2]
Q4: My assay uses alkaline phosphatase (AP) and I'm seeing lower than expected activity. Could this compound be the culprit?
A4: Yes, this is a strong possibility. Phenothis compound has been demonstrated to be an in vitro inhibitor of alkaline phosphatase isoenzymes from various tissues, including liver, bone, kidney, and intestine. The inhibition can be uncompetitive or mixed-type, depending on the isoenzyme.
Q5: I'm running a fluorescence-based assay. Can this compound interfere?
A5: this compound itself is not fluorescent, but it could potentially interfere with fluorescence-based assays through several mechanisms:
-
Inner Filter Effect: If this compound absorbs light at the excitation or emission wavelengths of your fluorophore, it can reduce the detected signal. This compound and its derivatives are known to have UV absorbance.[4]
-
Quenching: this compound could act as a collisional quencher, reducing the fluorescence of your probe.
-
Enzyme Inhibition: As with other assay types, this compound could be directly inhibiting the enzyme producing the fluorescent signal. For example, some anesthetics have been shown to inhibit luciferase, though pentothis compound (B6593769) did not show this effect in one study.[5][6]
Q6: Can this compound interfere with kinase assays?
A6: Yes. Barbiturates have been shown to inhibit protein kinase C (PKC) and other kinases involved in the phosphoinositide signaling pathway. This could lead to falsely low kinase activity readings in your assay.
Solutions and Protocols
Q7: What are some suitable alternative buffers to this compound?
A7: The choice of buffer depends on the pH optimum of your enzyme. For assays around neutral pH, common alternatives include:
-
Tris-HCl: pKa of 8.1 at 25°C, useful for pH 7.0-9.0.
-
HEPES: pKa of 7.5 at 25°C, useful for pH 6.8-8.2.
-
Phosphate-Buffered Saline (PBS): Maintains a physiological pH around 7.4.
-
MOPS: pKa of 7.2 at 25°C, useful for pH 6.5-7.9.
Q8: How do I remove this compound from my samples before running the assay?
A8: Several methods can be used to remove small molecules like this compound from protein-containing samples:
-
Protein Precipitation: This method is effective for concentrating proteins while removing small, soluble molecules. Acetone (B3395972) or trichloroacetic acid (TCA)/acetone precipitation are common choices.
-
Solid-Phase Extraction (SPE): SPE can be used to selectively retain this compound on a solid support while allowing the protein sample to pass through, or vice-versa depending on the chemistry of the SPE cartridge.[7][8]
-
Dialysis or Buffer Exchange: For larger sample volumes, dialysis or buffer exchange chromatography can be used to replace the this compound-containing buffer with the desired assay buffer.
Data Presentation
Table 1: Quantitative Data on Phenothis compound Inhibition of Alkaline Phosphatase (AP) Isoenzymes
| AP Isoenzyme Source | Type of Inhibition | Ki (mM) |
| Intestinal (calf) | Uncompetitive | 200 |
| Kidney (bovine) | Linear Mixed-Type | 10 |
| Bone (rat) | Linear Mixed-Type | 40 |
| Liver (bovine) | Linear Mixed-Type | 55 |
| Data from a study using p-nitrophenylphosphate as a substrate in a 300-mM Hepes buffer at pH 9.8. |
Experimental Protocols
Protocol 1: Assay Validation After Protocol Modification
This protocol should be followed after substituting a buffer or adding a sample clean-up step.
Objective: To ensure that the modified protocol does not adversely affect assay performance.
Workflow for Assay Validation:
Caption: Workflow for validating an enzyme assay after modification.
Methodology:
-
Prepare Reagents: Prepare all assay reagents, including enzyme, substrate, and controls, in the newly selected buffer or using samples that have undergone the clean-up procedure.
-
Side-by-Side Comparison: Run the assay with both the original (this compound-containing) and the new protocol in parallel. Use a well-characterized control sample with known enzyme activity.
-
Assess Performance: Compare the signal-to-background ratio, linearity of the standard curve, and the calculated enzyme activity between the two protocols.
-
Determine Kinetic Parameters: If significant differences are observed, determine the Michaelis-Menten constants (Km and Vmax) for the enzyme in the new buffer to ensure the enzyme's catalytic efficiency is not compromised.[9]
-
Spike and Recovery: For assays involving complex biological samples, perform a spike-and-recovery experiment. Add a known amount of analyte (the product of the enzyme reaction) to your sample matrix and measure the recovery to assess the accuracy of the assay in the new conditions.
Protocol 2: this compound Removal from Serum Samples using Acetone Precipitation
Objective: To remove this compound and other small molecules from a serum sample while precipitating the proteins, which can then be resolubilized for the enzyme assay.
Materials:
-
Serum sample
-
Acetone, pre-chilled to -20°C
-
Microcentrifuge tubes compatible with acetone
-
Microcentrifuge capable of reaching 15,000 x g
-
Assay buffer for resolubilization
-
Place your serum sample in an acetone-compatible microcentrifuge tube.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.
-
Vortex the tube thoroughly to ensure complete mixing.
-
Incubate the mixture for 60 minutes at -20°C to allow for protein precipitation.
-
Centrifuge the tube for 10 minutes at 13,000-15,000 x g.
-
Carefully decant the supernatant, which contains the dissolved this compound. Be careful not to disturb the protein pellet.
-
Allow the pellet to air-dry at room temperature for approximately 30 minutes to evaporate any residual acetone. Do not over-dry the pellet, as this can make it difficult to resolubilize.
-
Resuspend the protein pellet in a suitable volume of your validated, this compound-free assay buffer. Vortex or gently sonicate to ensure complete resolubilization. The sample is now ready for your enzyme assay.
Protocol 3: Control Experiments to Identify the Source of Interference
Objective: To determine if this compound is interfering with the enzyme, the substrate, or the detection method.
Signaling Pathway for Interference Identification:
Caption: Logical flow for identifying the source of this compound interference.
Methodology:
-
Enzyme Activity Control:
-
Prepare two sets of reactions.
-
Set A (Control): Your standard assay protocol.
-
Set B (Test): Your standard assay protocol with the addition of this compound at the concentration .
-
Compare the enzyme activity between the two sets. A significant decrease in activity in Set B suggests direct enzyme inhibition by this compound.
-
-
Substrate Control (for colorimetric/fluorometric assays):
-
Prepare two solutions.
-
Solution A (Control): Your assay buffer with the substrate.
-
Solution B (Test): Your assay buffer with the substrate and this compound.
-
Measure the absorbance or fluorescence of both solutions at the appropriate wavelength. A difference in the signal between the two solutions indicates that this compound is interacting with the substrate or interfering with its spectral properties.
-
-
Detection System Control:
-
This control is particularly important for assays with multiple steps, like ELISAs.
-
Prepare two sets of reactions that bypass the enzyme-substrate reaction but include the detection reagents.
-
Set A (Control): The final detection step of your assay (e.g., adding TMB to a well with HRP-conjugate in a this compound-free buffer).
-
Set B (Test): The same as Set A, but with this compound added to the buffer.
-
A difference in the final signal indicates that this compound is interfering with the detection enzyme (e.g., HRP) or the chromogenic/fluorogenic substrate.
-
References
- 1. Induction by Phenothis compound of Phase I and II Xenobiotic-Metabolizing Enzymes in Bovine Liver: An Overall Catalytic and Immunochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Firefly Luciferase by General Anesthetics: Effect on In Vitro and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nyc.gov [nyc.gov]
- 8. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Precipitation Procedures [sigmaaldrich.com]
Technical Support Center: Managing Barbital-Induced Respiratory Depression in Animal Surgery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing barbital-induced respiratory depression during animal surgery.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures involving this compound anesthesia.
Issue: Rapid decrease in respiratory rate immediately following this compound administration.
-
Question: What should I do if my animal's breathing rate drops sharply after I've administered this compound?
-
Answer: A decrease in respiratory rate is an expected effect of this compound anesthesia. However, a sharp and profound drop requires immediate attention. First, confirm the depth of anesthesia by checking for a response to a noxious stimulus, such as a toe pinch.[1] An ideal anesthetic plane will show no voluntary movement but may have an autonomic response.[1] If the animal is too deep, immediately cease any further administration of this compound. Ensure a patent airway and begin supplemental oxygen therapy.[2] Closely monitor vital signs, including respiratory rate, heart rate, and oxygen saturation using a pulse oximeter.[1][3] If the respiratory rate does not stabilize or continues to fall, be prepared to provide ventilatory support.[4]
Issue: Animal exhibits shallow breathing and cyanosis (blue-tinged mucous membranes).
-
Question: The animal's breathing is very shallow, and its gums are turning blue. What is the appropriate course of action?
-
Answer: Cyanosis is a sign of severe hypoxemia and requires immediate intervention. This indicates that despite breathing, the animal is not getting enough oxygen.[1] Immediately begin positive pressure ventilation with 100% oxygen using a bag-valve mask (Ambu bag) and an appropriate face mask or endotracheal tube.[2][4] If the animal is not intubated, intubation is strongly recommended to secure the airway and provide effective ventilation.[4] Concurrently, administer a respiratory stimulant like doxapram (B1670896) hydrochloride.[5][6] Continue to monitor oxygen saturation closely with a pulse oximeter; values below 90% are a cause for significant concern.[2]
Issue: Complete cessation of breathing (apnea) after this compound injection.
-
Question: My animal has stopped breathing after this compound administration. What are the emergency steps?
-
Answer: Apnea is a critical emergency. Immediately initiate manual or mechanical ventilation.[2][4] If not already done, intubate the animal to ensure an open airway and effective delivery of breaths.[4] Administer a respiratory stimulant such as doxapram intravenously for rapid effect.[5][6] It is crucial to have a person dedicated solely to monitoring the animal's physiological status during this time.[7] This individual should continuously track heart rate, oxygen saturation, and temperature, as hypothermia can exacerbate anesthetic complications.[8]
Issue: Prolonged recovery and persistent respiratory depression post-surgery.
-
Question: The surgical procedure is complete, but the animal is taking a long time to wake up and its breathing remains slow. What can I do?
-
Answer: Prolonged recovery can be due to the long-acting nature of this compound.[9] Continue to provide supportive care, including thermal support to prevent hypothermia, which can slow drug metabolism.[8] Ensure the animal is in a safe, quiet environment and turned every 15-20 minutes to prevent atelectasis.[1] If respiratory depression persists, small, repeated doses of doxapram may be administered, but be mindful of the drug's short duration of action.[10] Continuous monitoring of vital signs is essential until the animal is fully conscious and able to maintain a normal breathing pattern on its own.[7]
Frequently Asked Questions (FAQs)
This section covers common questions regarding this compound-induced respiratory depression.
1. What are the typical signs of this compound-induced respiratory depression?
The primary signs include a decreased respiratory rate (bradypnea), reduced tidal volume (shallow breathing), and in severe cases, a complete cessation of breathing (apnea).[11] You may also observe cyanosis, which is a bluish discoloration of the mucous membranes, indicating poor oxygenation of the blood.[1] Monitoring respiratory rate and oxygen saturation via pulse oximetry are key to early detection.[1][3]
2. How does this compound cause respiratory depression?
This compound, like other barbiturates, is a central nervous system depressant.[9] Its primary mechanism of action is to enhance the effect of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor.[9][11] This increased inhibitory signaling in the brain, particularly in the respiratory centers of the medulla, leads to a decrease in the drive to breathe.[6][11]
3. What are the recommended pharmacological interventions for this compound-induced respiratory depression?
The most commonly cited respiratory stimulant for barbiturate-induced respiratory depression is doxapram hydrochloride .[5][6] It acts by stimulating the medullary respiratory centers and chemoreceptors in the carotid and aortic bodies to increase respiratory rate and tidal volume.[5][6] While naloxone is an effective antagonist for opioid-induced respiratory depression, its use for barbiturate (B1230296) overdose is less established, though some studies have shown it may antagonize pentobarbitone-induced respiratory depression in rats.[12][13][14]
4. What are the key components of supportive care for an animal with this compound-induced respiratory depression?
Supportive care is critical and includes:
-
Airway Management: Ensuring a patent airway, often through endotracheal intubation.[4]
-
Ventilatory Support: Providing manual or mechanical ventilation to ensure adequate gas exchange.[4][15]
-
Oxygen Supplementation: Administering supplemental oxygen to combat hypoxemia.[2]
-
Continuous Monitoring: Closely monitoring vital signs such as respiratory rate, heart rate, blood pressure, oxygen saturation (SpO2), and body temperature.[3][7]
-
Thermoregulation: Maintaining normal body temperature to prevent hypothermia, which can prolong drug effects.[8]
5. Is mechanical ventilation necessary when using this compound for animal surgery?
While not always required for short, minor procedures with carefully titrated doses, mechanical ventilation is strongly recommended for prolonged or invasive surgeries where significant respiratory depression is anticipated.[4][16] It provides precise control over the animal's respiratory status, ensuring adequate oxygenation and carbon dioxide removal, thereby increasing the safety of the anesthetic procedure.[15]
Data Presentation
Table 1: Recommended Dosages of Doxapram Hydrochloride for Barbiturate-Induced Respiratory Depression
| Species | Dosage for Barbiturate Anesthesia (IV) | Neonatal Dosage | Notes |
| Dogs | 5.5 - 11 mg/kg[5] (2.5 - 5 mg/lb)[17] | 1 - 5 mg (sublingual, subcutaneous, or umbilical vein)[10][17] | Dosage may be repeated in 15-20 minutes if necessary.[5][10] |
| Cats | 5.5 - 11 mg/kg[5] (2.5 - 5 mg/lb)[17] | 1 - 2 mg (sublingual or subcutaneous)[10][17] | Dosage may be repeated in 15-20 minutes if necessary.[5][10] |
| Horses | 0.55 mg/kg (0.25 mg/lb)[17] | Not specified for barbiturate anesthesia in foals. | Dosage may be repeated in 15-20 minutes if necessary.[17] |
Note: Always consult with a veterinarian for specific dosing recommendations for your experimental model.
Experimental Protocols
Protocol 1: Administration of this compound Anesthesia with Respiratory Monitoring
-
Animal Preparation: Acclimatize the animal to the laboratory environment. Fast the animal for an appropriate period if required for the surgical procedure. Record the animal's baseline weight.
-
Anesthetic Administration: Calculate the appropriate dose of this compound sodium based on the animal's weight and the desired depth of anesthesia. Administer the this compound solution via the chosen route (e.g., intraperitoneal or intravenous).
-
Monitoring Induction: Place the animal in a quiet, warm environment. Continuously monitor the respiratory rate and depth. Assess the loss of the righting reflex to determine the onset of anesthesia.
-
Confirmation of Anesthetic Plane: Once the righting reflex is lost, confirm an adequate surgical plane of anesthesia by assessing the lack of a withdrawal reflex to a noxious stimulus (e.g., toe pinch).
-
Physiological Monitoring: Throughout the procedure, continuously monitor and record the following vital signs at regular intervals (e.g., every 5-10 minutes):
-
Respiratory rate and pattern (visual observation, stethoscope)
-
Oxygen saturation (SpO2) and heart rate (pulse oximeter)
-
Body temperature (rectal probe)
-
-
Supportive Care: Place the animal on a warming pad to maintain normothermia. Provide supplemental oxygen via a nose cone or face mask if SpO2 levels drop.
Protocol 2: Emergency Management of this compound-Induced Apnea
-
Identify Apnea: Confirm the absence of spontaneous breathing by observing the chest wall and feeling for air movement from the nostrils.
-
Call for Assistance: If working alone, immediately call for assistance.
-
Airway Management: Position the animal to ensure a patent airway. If trained, perform endotracheal intubation.
-
Initiate Ventilation: Begin positive pressure ventilation immediately using a bag-valve mask connected to a 100% oxygen source. Provide breaths at a rate appropriate for the species (e.g., 20-40 breaths per minute for rodents).
-
Administer Reversal Agent: Administer an intravenous dose of doxapram hydrochloride according to the recommended dosage for the species (see Table 1).
-
Continuous Monitoring: Continuously monitor heart rate and oxygen saturation. If cardiac arrest occurs, begin chest compressions.
-
Continue Support: Continue ventilatory support until spontaneous breathing resumes and is sufficient to maintain adequate oxygenation (SpO2 > 95%).
-
Post-Resuscitation Care: Once the animal is breathing spontaneously, continue to monitor closely for any recurrence of respiratory depression. Provide thermal support and a quiet recovery environment.
Visualizations
Caption: Signaling pathway of this compound-induced respiratory depression.
Caption: Experimental workflow for managing this compound anesthesia.
Caption: Decision-making flowchart for respiratory depression.
References
- 1. insidescientific.com [insidescientific.com]
- 2. Respiratory Distress--Don't Break the Camel's Back - WSAVA2010 - VIN [vin.com]
- 3. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 5. vtech.global [vtech.global]
- 6. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. anzcvs.com.au [anzcvs.com.au]
- 8. Anesthesia and Monitoring in Small Laboratory Mammals Used in Anesthesiology, Respiratory and Critical Care Research: A Systematic Review on the Current Reporting in Top-10 Impact Factor Ranked Journals | PLOS One [journals.plos.org]
- 9. Barbiturate - Wikipedia [en.wikipedia.org]
- 10. Dopram-V Injectable - Drugs.com [drugs.com]
- 11. vetscraft.com [vetscraft.com]
- 12. karger.com [karger.com]
- 13. Naloxone - Wikipedia [en.wikipedia.org]
- 14. Opioid Overdose: Limitations in Naloxone Reversal of Respiratory Depression and Prevention of Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isoflurane and Pentothis compound Anesthesia for Pulmonary Studies Requiring Prolonged Mechanical Ventilation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Federal Register :: Implantation or Injectable Dosage Form New Animal Drugs; Doxapram [federalregister.gov]
Avoiding precipitation when preparing concentrated Barbital solutions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preparing concentrated Barbital solutions while avoiding precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my concentrated this compound solution precipitating?
A1: Precipitation in concentrated this compound solutions is a common issue primarily driven by the low aqueous solubility of this compound in its acidic form. Key factors that can lead to precipitation include:
-
Low pH: this compound is a weak acid (pKa ≈ 7.43) with limited solubility in water.[1][2][3] When the pH of the solution is close to or below its pKa, the less soluble, un-ionized form of this compound predominates, leading to precipitation. The pH of a saturated this compound solution is acidic, between 5.0 and 6.0.[4]
-
Low Temperature: The solubility of this compound in water decreases as the temperature drops.[5][6] Concentrated solutions prepared at room temperature or higher may precipitate upon cooling or refrigeration.
-
High Concentration: Attempting to prepare a solution that exceeds the solubility limit of this compound under the given conditions (pH, temperature, solvent system) will result in the excess drug failing to dissolve or precipitating out of solution.
-
Improper Mixing or Dissolution Technique: Insufficient mixing or adding the this compound powder too quickly can lead to localized areas of supersaturation and precipitation.
Q2: What is the difference in solubility between this compound and this compound Sodium?
A2: this compound sodium, the salt of this compound, is significantly more soluble in water than its acidic counterpart.[1] This is because the salt form is ionic and readily solvated by water molecules.
-
This compound: Approximately 1 gram dissolves in 130 mL of water at room temperature.[1]
-
This compound Sodium: Approximately 1 gram dissolves in just 5 mL of water.[1] For this reason, it is highly recommended to use this compound sodium when preparing concentrated aqueous solutions.
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of this compound in water is highly dependent on temperature. A significant increase in solubility is observed at higher temperatures.
-
At room temperature, the solubility is approximately 1 g in 130 mL of water.[1]
-
In boiling water, the solubility increases to approximately 1 g in 13 mL of water.[1] This property can be leveraged to dissolve this compound, but care must be taken to prevent precipitation upon cooling.
Q4: Can I use co-solvents to increase the solubility of this compound?
A4: Yes, co-solvents can be effective in increasing the solubility of this compound. This compound is soluble in various organic solvents, and using a mixed solvent system with water can enhance its solubility.[1] For related barbiturates like phenothis compound, co-solvents such as ethanol, propylene (B89431) glycol, and glycerin have been shown to improve solubility and stability in aqueous solutions.[7]
Troubleshooting Guide: Precipitation in Concentrated this compound Solutions
If you are encountering precipitation when preparing a concentrated this compound solution, follow these steps to diagnose and resolve the issue.
Step 1: Initial Assessment
-
Identify the form of this compound used: Are you using this compound (acid form) or this compound sodium (salt form)? Using the acid form for concentrated aqueous solutions is a common cause of precipitation.
-
Check the pH of your solution: Use a calibrated pH meter to measure the pH. If the pH is below 8, the solution is more prone to precipitation.
-
Note the temperature: Was the solution prepared at an elevated temperature and then cooled? Precipitation upon cooling is a strong indicator of temperature-dependent solubility issues.
Step 2: Resolving Precipitation
-
For solutions made with this compound (acid form):
-
Gently warm the solution while stirring continuously. This may redissolve the precipitate.
-
Slowly add a base (e.g., 1 M NaOH) dropwise to raise the pH above 8.0. The precipitate should dissolve as the this compound is converted to its more soluble sodium salt.
-
-
For solutions that precipitated upon cooling:
-
Re-warm the solution to the temperature at which it was originally prepared to redissolve the precipitate.
-
Consider diluting the solution to a lower concentration that will remain stable at the desired storage temperature.
-
Alternatively, maintain the solution at a slightly elevated temperature if your experimental protocol allows.
-
-
For solutions made with this compound Sodium that still precipitate:
-
This is less common but may occur if the solution is contaminated with an acidic substance that lowers the pH.
-
Verify the pH and adjust it to be more alkaline (pH > 9) if necessary.[1]
-
Ensure your starting material is not degraded.
-
Quantitative Data on this compound Solubility
The following table summarizes the solubility of this compound and its sodium salt under various conditions.
| Compound | Solvent | Temperature | Solubility | Reference |
| This compound | Water | Room Temperature | ~7.7 g/L (1 g in 130 mL) | [1] |
| This compound | Water | 25 °C | 7.149 g/L | [2] |
| This compound | Boiling Water | 100 °C | ~77 g/L (1 g in 13 mL) | [1] |
| This compound | Ethanol | Not specified | 1 g in 14 mL | [1] |
| This compound Sodium | Water | Room Temperature | ~200 g/L (1 g in 5 mL) | [1] |
| This compound Sodium | Boiling Water | 100 °C | ~400 g/L (1 g in 2.5 mL) | [1] |
Experimental Protocol: Preparation of a Concentrated this compound Buffer (0.2 M, pH 9.2)
This protocol describes the preparation of a concentrated this compound buffer solution, a common reagent in various laboratory procedures, while minimizing the risk of precipitation.
Materials:
-
Sodium this compound (Veronal)
-
0.2 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Volumetric flasks (1000 mL and 200 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Prepare a 0.2 M Sodium this compound Stock Solution:
-
Weigh out 41.2 g of Sodium this compound.
-
Transfer the powder to a 1000 mL volumetric flask.
-
Add approximately 800 mL of deionized water.
-
Place a magnetic stir bar in the flask and stir until the Sodium this compound is completely dissolved.
-
Once dissolved, add deionized water to bring the final volume to 1000 mL.
-
-
Prepare the Final 0.2 M this compound Buffer (pH 9.2):
-
Using a graduated cylinder, measure 50 mL of the 0.2 M Sodium this compound stock solution and transfer it to a 200 mL volumetric flask.
-
Add approximately 1.5 mL of 0.2 M HCl to the flask.[8]
-
Add a small stir bar and mix the solution.
-
Use a calibrated pH meter to check the pH of the solution. If necessary, add more 0.2 M HCl dropwise until the pH reaches 9.2.
-
Once the target pH is achieved, add deionized water to bring the final volume to 200 mL.
-
-
Storage:
-
Store the prepared buffer solution in a tightly sealed container.
-
Reconstituted this compound buffer solutions are stable for at least 4 weeks when stored refrigerated (2–8 °C).
-
If any microbial growth or precipitation is observed during storage, discard the solution.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution precipitation.
Caption: Factors influencing this compound solubility in aqueous solutions.
References
- 1. This compound [drugfuture.com]
- 2. This compound CAS#: 57-44-3 [m.chemicalbook.com]
- 3. elearning.unito.it [elearning.unito.it]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. Solubility and partitioning. VII: Solubility of barbiturates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Chemical Stability Studies of Alcohol-Free Phenothis compound Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
Technical Support Center: Barbital and its Long-Term Effects in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the unexpected side effects of Barbital and related barbiturates observed in long-term animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing an increased incidence of renal and bladder tumors in our long-term this compound study in F344 rats. Is this a known, albeit unexpected, side effect?
A1: Yes, this is a documented finding. While barbiturates are more commonly associated with liver tumors, studies have shown that sodium this compound can act as a tumor promoter in other organs. Specifically, in F344 rats initiated with a carcinogen like N-nitrosodiethylamine (DENA) or methyl(acetoxymethyl)nitrosamine, long-term administration of sodium this compound in drinking water has been shown to significantly enhance the development of renal tubular adenomas and carcinomas, as well as renal cortical and pelvic transitional cell tumors.[1][2] This organ-specific promoting effect appears to be unique to certain barbiturates, as phenothis compound (B1680315), under similar conditions, primarily promoted liver and thyroid tumors.[1][2]
Troubleshooting Guide:
-
Histopathological Confirmation: Ensure comprehensive histopathological examination of the kidneys and urinary bladder is part of your study protocol to accurately identify and classify neoplastic and pre-neoplastic lesions.
-
Dose-Response Evaluation: If not already part of your study design, consider incorporating multiple dose groups to evaluate the dose-dependency of the tumor-promoting effect.
-
Control Groups: Ensure your study includes appropriate control groups (e.g., vehicle control, initiator-only control, this compound-only control) to unequivocally attribute the tumor promotion to this compound.
Q2: During a long-term study, we've noticed a significant reduction in the brain weight of rats treated with high doses of this compound. Is this an expected outcome?
A2: This is a reported, and certainly unexpected, side effect of chronic this compound treatment. One study documented that oral this compound treatment in male rats at an average daily dose of 200 mg/kg for 30 weeks resulted in a brain weight reduction of approximately 10%.[3] Importantly, this reduction was not a consequence of changes in overall body weight or the water content of the brain and was still observable 30 days after the cessation of this compound treatment.[3] Another study on infant rats using phenothis compound also noted a reduction in brain growth.[4]
Troubleshooting Guide:
-
Necropsy Procedures: Incorporate standardized and precise brain weight measurements into your necropsy protocol.
-
Neuropathology: Consider conducting detailed neuropathological examinations to identify any specific brain regions that are disproportionately affected or to look for cellular changes that might accompany the weight reduction.
-
Functional Correlates: If feasible, correlate the observed reduction in brain weight with behavioral or functional tests to understand the physiological significance of this finding.
Q3: Our animals are exhibiting withdrawal symptoms, including increased sensitivity to seizures, after discontinuing long-term this compound administration. What is the potential mechanism?
A3: This phenomenon is known as central nervous system (CNS) supersensitivity and is a documented consequence of withdrawal from long-term this compound treatment.[5] Chronic administration of this compound, which enhances the activity of the inhibitory neurotransmitter GABA, can lead to adaptive changes in the brain. Upon withdrawal, the brain is left in a state of hyperexcitability. Studies have shown that rats withdrawn from this compound are significantly more sensitive to convulsions induced by sound or by chemical convulsants.[5] This is thought to be a result of altered sensitivity of central GABA-A and/or noradrenergic receptors.[5]
Troubleshooting Guide:
-
Tapering Schedule: To mitigate severe withdrawal effects, implement a gradual dose reduction (tapering) schedule instead of abrupt cessation of the drug.
-
Seizure Monitoring: Be prepared for an increased risk of seizures during the withdrawal phase. Ensure animal welfare protocols are in place to manage this.
-
Pharmacological Investigation: If exploring the mechanism is part of your research goals, you could investigate the expression and function of GABA-A and noradrenergic receptors in brain tissue from withdrawn animals compared to controls.
Quantitative Data Summary
Table 1: Tumor Promoting Effects of Barbiturates in DENA-Initiated F344 Rats (78 Weeks)
| Treatment Group | Liver (Hepatocellular Adenomas & Carcinomas) | Kidney (Renal Tubular Adenomas & Carcinomas) | Thyroid (Follicular Cell Neoplasms) |
| DENA alone | Baseline | Baseline | Baseline |
| DENA + Phenothis compound (500 ppm) | Significantly Enhanced | No Significant Enhancement | Significantly Enhanced |
| DENA + this compound Sodium (500 ppm) | Significantly Enhanced | Significantly Enhanced | No Significant Enhancement |
Source: Based on findings from Diwan et al., 1986.[2]
Table 2: Neurological Effects of Chronic this compound Administration in Rats
| Parameter | Treatment Group | Observation |
| Brain Weight | Male rats, 200 mg/kg/day for 30 weeks | ~10% reduction compared to controls.[3] |
| CNS Sensitivity | Rats withdrawn after long-term treatment | Increased sensitivity to audiogenic and chemical seizures.[5] |
Experimental Protocols
Protocol 1: Two-Stage Carcinogenesis Study in Rats
This is a generalized protocol based on methodologies described in the literature for assessing the tumor-promoting effects of this compound.[1][2]
-
Animal Model: Male F344/NCr rats, 4 weeks of age.
-
Initiation Phase:
-
Administer a single intraperitoneal (i.p.) injection of a known carcinogen, such as N-nitrosodiethylamine (DENA) at a dose of 75 mg/kg body weight.
-
A control group receives an i.p. injection of saline.
-
-
Acclimatization Period: Allow a 2-week recovery and acclimatization period post-injection.
-
Promotion Phase:
-
Divide the animals into experimental groups.
-
Administer this compound Sodium in drinking water at a concentration of 500 ppm.
-
The control group and the DENA-only group receive regular tap water.
-
-
Duration: Continue the treatment for the designated study duration, typically up to 78 weeks.
-
Monitoring: Monitor animal health, body weight, and water consumption regularly.
-
Termination and Analysis:
-
At the end of the study, perform a complete necropsy.
-
Record the weights of major organs, including the liver, kidneys, and thyroid.
-
Conduct a thorough histopathological examination of all major organs to identify and quantify neoplastic lesions.
-
Visualizations: Pathways and Workflows
Caption: Workflow for a two-stage animal carcinogenicity study.
Caption: this compound enhances GABA-A receptor-mediated neuronal inhibition.
Caption: Organ-specific tumor promotion by different barbiturates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative tumor-promoting activities of phenothis compound, amothis compound, this compound sodium, and barbituric acid on livers and other organs of male F344/NCr rats following initiation with N-nitrosodiethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some aspects of the changes induced by chronic this compound treatments in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenothis compound: effects of long-term administration on behavior and brain of artificially reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central nervous system supersensitivity and withdrawal from long-term treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Separation with Barbital Buffer
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on adjusting Barbital buffer ionic strength to enhance protein separation in electrophoresis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and why is it used for protein electrophoresis?
This compound buffer is a solution typically containing sodium this compound and this compound, which creates a stable pH environment around 8.6. It is widely used for the electrophoresis of serum proteins, lipoproteins, and isoenzymes on agarose (B213101) gels or cellulose (B213188) acetate (B1210297) membranes.[1] At this alkaline pH, most serum proteins acquire a net negative charge, which is essential for their migration and separation in an electric field.[2][3] The buffer's ability to maintain a constant pH and stable ion concentration is critical for achieving reproducible and high-resolution separation of protein fractions.[4]
Q2: What is ionic strength, and why is it a critical parameter in electrophoresis?
Ionic strength is a measure of the total concentration of ions in a solution. In electrophoresis, the buffer's ionic strength is a critical parameter because it influences the electrical conductivity of the medium and the electrophoretic mobility of the proteins. The buffer ions carry the majority of the electrical current. The ionic strength affects the thickness of the ionic atmosphere surrounding the charged protein molecules, which in turn influences their migration speed and the sharpness of the separated bands.[5]
Q3: How does adjusting the ionic strength of this compound buffer impact protein separation?
Adjusting the ionic strength of the this compound buffer has a significant and multifaceted impact on the outcome of protein electrophoresis:
-
Low Ionic Strength:
-
Effect: Results in a lower concentration of ions in the buffer. A larger proportion of the current is carried by the protein molecules.
-
Advantages: Leads to faster migration of proteins.
-
Disadvantages: Can cause increased diffusion of protein bands, leading to broader, less defined (diffuse) bands and poorer resolution. It may also lead to lower buffering capacity, risking pH shifts during the run.
-
-
High Ionic Strength:
-
Effect: The buffer has a higher concentration of ions, which carry most of the electric current. This creates a denser ionic atmosphere around the protein molecules, effectively shielding their charge.[5]
-
Advantages: Reduces the mobility of proteins, leading to slower migration but often resulting in sharper, more resolved bands.[6] It can also minimize protein-wall interactions in capillary electrophoresis.[5]
-
Disadvantages: Significantly increases the current, which generates excess heat (Joule heating). This heat can lead to buffer evaporation, changes in buffer pH, denaturation of proteins, and distortion of the gel matrix, causing "smiling" or "frowning" bands.[7][8]
-
Q4: What are the common symptoms of incorrect buffer ionic strength?
Identifying the signs of suboptimal ionic strength is key to troubleshooting poor separation:
-
Diffused or fuzzy bands: This often indicates that the ionic strength is too low, allowing for excessive diffusion of the protein bands during migration.
-
Very slow migration: If protein bands are moving exceptionally slowly, the ionic strength of the buffer may be too high, excessively shielding the proteins' charge and impeding their movement.
-
Distorted bands ("Smiling" or "Frowning"): This artifact, where bands in the outer lanes migrate faster or slower than those in the center, is typically caused by uneven heat distribution across the gel.[7] High ionic strength buffers are a primary cause of this due to increased heat generation (Joule heating).[8]
-
No separation or poor resolution: If distinct protein bands are not visible, the ionic strength might be either too high or too low, preventing effective separation. Improper buffer preparation can also lead to a lack of resolution.[8]
Q5: How can I methodically adjust the ionic strength of my this compound buffer?
To adjust the ionic strength, you can modify the concentration of the buffer components (sodium this compound and this compound) or add a neutral salt, such as sodium chloride. It is crucial to make systematic changes and keep the pH constant. For example, you can prepare stock solutions of this compound buffer at different concentrations (e.g., 0.025 M, 0.05 M, 0.075 M) while ensuring the pH remains at 8.6. Running experiments with these different buffer strengths will help determine the optimal condition for your specific protein sample and experimental setup.
Data Presentation: Impact of Ionic Strength
The following table summarizes the general effects of adjusting buffer ionic strength on key electrophoresis parameters.
| Ionic Strength | Migration Speed | Resolution | Current & Heat | Potential Issues |
| Low | Faster | Lower (diffuse bands) | Lower | Poorly resolved bands, pH instability |
| Optimal | Moderate | High (sharp bands) | Moderate | - |
| High | Slower | Higher (sharper bands) | Higher | Band distortion ("smiling"), protein denaturation, gel damage[7][8] |
Experimental Protocols
Protocol 1: Preparation of 0.05 M this compound Buffer (pH 8.6)
This protocol provides a method for preparing a standard this compound buffer. To adjust ionic strength, the molarity of the components can be proportionally increased or decreased.
Materials:
-
Sodium this compound (Sodium 5,5-diethylbarbiturate)
-
This compound (5,5-diethylbarbituric acid) or 0.2 M Hydrochloric Acid (HCl)[9]
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Prepare Stock Solution A (0.2 M Sodium this compound): Dissolve 41.2 g of sodium this compound in deionized water and bring the final volume to 1000 mL.[9][10]
-
Prepare Stock Solution B (0.2 M HCl): Prepare a 0.2 M solution of HCl.[9]
-
Mix the Buffer: In a beaker, combine 50 mL of Stock Solution A with 6.0 mL of Stock Solution B.[9]
-
Adjust Final Volume: Add deionized water to the mixture to bring the total volume to 200 mL.[9][10]
-
Verify pH: Calibrate a pH meter and verify that the buffer pH is approximately 8.6 at room temperature. Adjust slightly with a few drops of 0.2 M HCl or 0.2 M Sodium this compound if necessary.
-
Storage: Store the prepared buffer in a tightly sealed container at 2-8°C. The solution is stable for at least four weeks. Discard if any microbial growth is observed.
Protocol 2: Agarose Gel Electrophoresis of Serum Proteins
This protocol outlines a general procedure for separating serum proteins using the prepared this compound buffer.
Materials:
-
0.05 M this compound Buffer (from Protocol 1)
-
Agarose (electrophoresis grade)
-
Electrophoresis chamber and power supply
-
Gel casting tray and combs
-
Serum samples
-
Sample loading dye (containing glycerol (B35011) and a tracking dye like Bromophenol Blue)[3]
-
Staining solution (e.g., Ponceau S)
-
Destaining solution
Procedure:
-
Prepare the Agarose Gel:
-
Prepare a 1% (w/v) agarose solution by dissolving 1 g of agarose in 100 mL of 0.05 M this compound buffer.
-
Heat the mixture in a microwave or on a hot plate with constant swirling until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 50-60°C.
-
Pour the cooled agarose into a sealed casting tray with a comb in place. Allow it to solidify completely at room temperature.
-
-
Set up the Electrophoresis Chamber:
-
Once the gel has solidified, carefully remove the comb.
-
Place the gel tray into the electrophoresis chamber and add enough 0.05 M this compound buffer to submerge the gel by a few millimeters and fill the electrode reservoirs.[11]
-
-
Prepare and Load Samples:
-
Run the Electrophoresis:
-
Place the lid on the electrophoresis chamber and connect the electrodes to the power supply, ensuring the samples will migrate from the cathode (-) towards the anode (+).[12]
-
Apply a constant voltage (e.g., 100 V) and run the gel for a predetermined time (e.g., 20-30 minutes), or until the tracking dye has migrated to the desired position.[11]
-
-
Stain and Visualize:
-
After the run is complete, turn off the power supply and carefully remove the gel from the chamber.
-
Fix and stain the gel with a protein stain like Ponceau S to visualize the separated protein bands.[13]
-
Destain the gel according to the stain manufacturer's instructions until the protein bands are clearly visible against a clear background.
-
The gel can then be dried and densitometry can be performed for quantitative analysis.[11]
-
Visual Troubleshooting Guides
The following diagrams illustrate key concepts and workflows for troubleshooting protein separation issues related to buffer ionic strength.
Caption: Troubleshooting workflow for poor protein separation.
Caption: Relationship between ionic strength and mobility.
References
- 1. This compound Buffer | Sigma-Aldrich [sigmaaldrich.com]
- 2. droracle.ai [droracle.ai]
- 3. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 4. This compound-Buffer [morphisto.de]
- 5. web.iitd.ac.in [web.iitd.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 8. goldbio.com [goldbio.com]
- 9. static.igem.org [static.igem.org]
- 10. researchgate.net [researchgate.net]
- 11. hellabio.com [hellabio.com]
- 12. eclinpath.com [eclinpath.com]
- 13. helena.com [helena.com]
Technical Support Center: Minimizing Barbital Cross-Reactivity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize barbital cross-reactivity in immunoassay results.
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues related to this compound cross-reactivity during your experiments.
Issue: High background or suspected false-positive results in a barbiturate (B1230296) immunoassay.
Possible Cause: Cross-reactivity with other barbiturates, structurally related drugs, or endogenous substances.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected false-positives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound cross-reactivity in immunoassays?
A1: this compound cross-reactivity in immunoassays primarily stems from the structural similarity between this compound and other barbiturates. The antibodies used in the assay may recognize and bind to other compounds that share a similar chemical structure, leading to a false-positive or overestimated result.[1][2] Metabolites of barbiturates can also be a source of cross-reactivity.[3] Additionally, some non-barbiturate drugs with structural resemblances can interfere with the assay.[4]
Q2: How can I select an antibody with minimal cross-reactivity to this compound?
A2: Selecting a highly specific monoclonal antibody is a critical first step.[5] Monoclonal antibodies recognize a single epitope, which generally leads to higher specificity compared to polyclonal antibodies.[5] When selecting an antibody, carefully review the manufacturer's cross-reactivity data. Ideally, the data sheet should provide the percentage of cross-reactivity with a panel of structurally related compounds, including other barbiturates. If this data is not available, you may need to perform your own cross-reactivity studies by testing the antibody against a panel of potentially interfering compounds.
Q3: What is a spike and recovery experiment, and how does it help in assessing interference?
A3: A spike and recovery experiment is a method used to assess the accuracy of an immunoassay in a specific sample matrix.[6][7][8] It involves adding a known amount of the analyte (in this case, this compound) to a sample and measuring the recovered amount.[6][7][8] If the recovery is significantly different from 100% (an acceptable range is typically 80-120%), it suggests that components in the sample matrix are interfering with the assay.[9] This interference could be due to cross-reacting molecules.
Q4: Can sample preparation techniques help in minimizing this compound cross-reactivity?
A4: Yes, appropriate sample preparation is crucial.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly affect the assay.[5]
-
Sample Extraction: For complex matrices, a sample extraction step may be necessary to remove interfering compounds. Techniques like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to isolate barbiturates from the sample matrix.[10][11][12]
Q5: How can I optimize my immunoassay protocol to reduce cross-reactivity?
A5: Optimizing assay parameters can significantly improve specificity.[13][14][15] Key parameters to consider include:
-
Antibody and Antigen Concentrations: Titrating the concentrations of the capture and detection antibodies, as well as the antigen, can help find the optimal ratio that favors specific binding.[15]
-
Incubation Times and Temperatures: Adjusting incubation times and temperatures can influence the binding kinetics and may help to differentiate between high-affinity specific binding and low-affinity non-specific binding.
-
Washing Steps: Increasing the number or stringency of washing steps can help to remove non-specifically bound molecules.
Q6: When should I use a confirmatory method like GC-MS or LC-MS/MS?
A6: A confirmatory method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) should be used whenever a positive result from an immunoassay is obtained, especially in clinical or forensic settings.[16][17] Immunoassays are excellent screening tools due to their high throughput and sensitivity, but they lack the specificity to definitively identify and quantify a particular compound.[2] GC-MS and LC-MS/MS provide a much higher degree of specificity and are considered the gold standard for confirmation.[16]
Data Presentation
Table 1: Cross-Reactivity of Various Compounds in the SYNCHRON Systems® BARB Assay
The following table summarizes the cross-reactivity of various barbiturates and other potential interfering substances in a commercially available barbiturate immunoassay. This data is provided as an example to illustrate the importance of understanding the cross-reactivity profile of your specific assay.
| Compound | Concentration (µg/mL) | Result |
| Secothis compound (cutoff) | 0.2 | Positive |
| Amothis compound | 0.3 | Positive |
| Aprothis compound | 0.2 | Positive |
| This compound | 1.5 | Positive |
| Butathis compound | 0.25 | Positive |
| Butalbital | 0.4 | Positive |
| Diallylthis compound | 0.6 | Positive |
| Pentothis compound | 0.5 | Positive |
| Phenothis compound (B1680315) | 0.8 | Positive |
| Talbutal | 0.125 | Positive |
| Thiopental | 0.8 | Positive |
| Acetaminophen | 1000 | Negative |
| Acetylsalicylic Acid | 1000 | Negative |
| d-amphetamine | 1000 | Negative |
| Caffeine | 100 | Negative |
| Codeine | 1000 | Negative |
| Meperidine | 1000 | Negative |
| Methadone | 1000 | Negative |
| Morphine | 1000 | Negative |
| Oxazepam | 500 | Negative |
| Phencyclidine | 1000 | Negative |
| Phenytoin (DPH) | 500 | Negative |
| Propoxyphene | 1000 | Negative |
| Data adapted from the SYNCHRON Systems BARB assay package insert.[18] |
Experimental Protocols
Protocol 1: Spike and Recovery Experiment for ELISA
This protocol outlines the steps for performing a spike and recovery experiment to assess matrix effects in an ELISA.
Caption: Workflow for a spike and recovery experiment.
Methodology:
-
Prepare a high-concentration stock solution of this compound: Dissolve a known amount of pure this compound standard in the assay buffer to create a concentrated stock solution.
-
Prepare Samples:
-
Unspiked Sample: Take an aliquot of your sample matrix (e.g., serum, urine) that you will be testing.
-
Spiked Sample: Take another aliquot of the same sample matrix and add a small volume of the high-concentration this compound stock solution to achieve a final concentration that falls within the dynamic range of your assay.
-
-
Prepare Spiked Control: In a separate tube, add the same amount of the this compound stock solution to the standard diluent provided with the ELISA kit.
-
Run ELISA: Perform the ELISA according to the manufacturer's protocol, including the unspiked sample, the spiked sample, and the spiked control.
-
Calculate Percent Recovery:
-
Determine the concentration of this compound in all three samples from the standard curve.
-
Use the following formula to calculate the percent recovery: % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spiked Control] x 100
-
-
Interpret Results: A recovery rate between 80% and 120% generally indicates that the sample matrix is not significantly interfering with the assay.[9] Recoveries outside this range suggest a matrix effect that needs to be addressed through sample dilution or other sample preparation methods.
Protocol 2: Liquid-Liquid Extraction (LLE) for Barbiturate Isolation from Biological Fluids
This protocol provides a general method for extracting barbiturates from samples like urine or plasma to reduce matrix interference.
Methodology:
-
Sample pH Adjustment: Adjust the pH of the biological sample (e.g., 1 mL of urine or plasma) to acidic conditions (pH 4-5) using a suitable buffer or acid (e.g., 0.1 M HCl). This protonates the barbiturates, making them more soluble in organic solvents.
-
Solvent Extraction:
-
Add an immiscible organic solvent (e.g., 5 mL of a mixture of n-hexane and ethyl acetate, 1:9 v/v) to the acidified sample.[11]
-
Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of barbiturates into the organic phase.
-
-
Phase Separation: Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes) to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer containing the extracted barbiturates to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the immunoassay buffer. The reconstituted sample is now ready for analysis.
Disclaimer: These protocols are intended as general guidelines. Specific parameters may need to be optimized for your particular sample type and immunoassay. Always follow good laboratory practices and adhere to all safety precautions when handling chemicals and biological samples.
References
- 1. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butalbital cross-reactivity to an Emit assay for phenothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. pblassaysci.com [pblassaysci.com]
- 7. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. biosensis.com [biosensis.com]
- 10. ijsra.net [ijsra.net]
- 11. dfs.virginia.gov [dfs.virginia.gov]
- 12. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elisakits.co.uk [elisakits.co.uk]
- 14. kementec.com [kementec.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. lin-zhi.com [lin-zhi.com]
- 18. mercyonedubuque.testcatalog.org [mercyonedubuque.testcatalog.org]
Validation & Comparative
Comparative Efficacy of Barbital and Phenobarbital in Rat Seizure Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant efficacy of barbital and phenothis compound (B1680315) in established rat seizure models. The information is compiled from preclinical studies to assist researchers in understanding the relative potency and experimental protocols associated with these two barbiturates. While both are derivatives of barbituric acid and share a core mechanism of action, their structural differences influence their pharmacokinetic and pharmacodynamic profiles.
Overview of Anticonvulsant Efficacy
Phenothis compound is a widely studied anticonvulsant with demonstrated efficacy in various rodent seizure models, which are predictive of its clinical use in treating generalized tonic-clonic and partial seizures. While this compound also possesses anticonvulsant properties, there is a notable scarcity of recent, direct comparative studies evaluating its efficacy against phenothis compound in standardized rat seizure models. This guide presents robust quantitative data for phenothis compound and discusses this compound's activity within the broader context of barbiturate (B1230296) pharmacology.
Quantitative Efficacy in Rat Seizure Models
The following tables summarize the effective dose (ED50) of phenothis compound in two standard preclinical models of epilepsy: the Maximal Electroshock (MES) seizure model, which is indicative of efficacy against generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ)-induced seizure model, which is used to identify drugs effective against absence seizures.
Note: Extensive literature searches did not yield specific ED50 values for this compound in these standardized rat seizure models, precluding a direct quantitative comparison in the tables below.
Phenothis compound Efficacy Data
| Seizure Model | Animal Strain | Administration Route | ED50 (mg/kg) | Reference |
| Maximal Electroshock (MES) | Sprague-Dawley Rats | Intraperitoneal (i.p.) | 18.9 | [1] |
| Pentylenetetrazol (PTZ)-induced Seizures | Wistar Rats | Intraperitoneal (i.p.) | 40-60 | [2] |
| Status Epilepticus (GTCS) | Rat Model | Intraperitoneal (i.p.) | 14.2 | [3] |
GTCS: Generalized Tonic-Clonic Seizures
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the protocols for the key seizure models mentioned in this guide.
Maximal Electroshock (MES) Seizure Model
The MES test is a well-validated preclinical assay for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[4][5]
Objective: To assess the ability of a compound to prevent seizure spread.
Animals: Male Sprague-Dawley or Wistar rats (200-250g).[4][6]
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
Procedure:
-
Animals are acclimatized to the laboratory environment.
-
The test compound (phenothis compound) or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
At the time of predicted peak effect of the drug, a drop of local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[4][7]
-
Corneal electrodes are placed on the eyes of the restrained animal.
-
An electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds in rats) is delivered.[4][7]
-
The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.
-
The abolition of the tonic hindlimb extension is the endpoint, indicating the anticonvulsant effect of the drug.[4]
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ seizure model is used to induce generalized seizures and is sensitive to drugs that enhance GABAergic neurotransmission, making it a valuable tool for identifying compounds effective against absence and myoclonic seizures.[8][9]
Objective: To evaluate the ability of a compound to raise the seizure threshold.
Animals: Male Wistar or Sprague-Dawley rats.[2][10]
Procedure:
-
Animals are acclimatized and administered the test compound or vehicle.
-
After a predetermined time, a convulsant dose of PTZ (e.g., 30-70 mg/kg) is injected subcutaneously (s.c.) or intraperitoneally (i.p.).[2][10]
-
Animals are placed in an observation chamber and monitored for a set period (e.g., 30 minutes).
-
Seizure activity is scored based on a standardized scale (e.g., Racine scale), observing for behaviors such as myoclonic jerks, clonus, and loss of righting reflex.
-
A reduction in seizure score or a complete lack of seizure activity compared to the control group indicates anticonvulsant efficacy.
Signaling Pathways and Experimental Workflow
Barbiturate Mechanism of Action at the GABA-A Receptor
This compound and phenothis compound exert their primary anticonvulsant effects by modulating the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[11][12]
Caption: Mechanism of action of this compound and phenothis compound at the GABA-A receptor.
Experimental Workflow for Anticonvulsant Testing in Rats
The following diagram illustrates a typical workflow for evaluating the efficacy of anticonvulsant drugs in a rat seizure model.
References
- 1. Effects of phenytoin and phenothis compound on schedule-controlled responding and seizure activity in the amygdala-kindled rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenothis compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenothis compound treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Pentylenetetrazol-induced seizures in rats: an ontogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Barbiturate - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of Barbital in Plasma: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs and substances of abuse in biological matrices is paramount. Barbital, a barbiturate (B1230296) derivative, requires precise measurement in plasma for both therapeutic drug monitoring and forensic toxicology. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for this compound quantification with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from various studies.
Methodology Comparison
The choice of analytical method for this compound quantification in plasma depends on several factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of HPLC, GC-MS, and LC-MS/MS based on published validation data.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 0.1 - 4 µg/mL (for Phenothis compound)[1] | Typically in the ng/mL to µg/mL range | 10 - 5000 ng/mL[2], 0.1 - 100 ng/mL[3] |
| Accuracy (% Bias) | Within ±15%[4] | Generally within ±15% | 92.0 - 108%[2], 96 - 106%[3] |
| Precision (%RSD/CV) | Intraday: < 7.12%, Interday: < 11.23% (for Amothis compound)[5] | Generally < 15% | Intraday: < 9.1%, Interday: < 9.1%[2] |
| Limit of Detection (LOD) | 0.14 - 0.69 µg/mL (for general barbiturates)[6] | Lower than HPLC-UV | 1.0 - 10 ng/mL[2], 0.003 - 1 ng/mL[3] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | Lower than HPLC-UV | 10 - 50 ng/mL[2], 0.01 - 2.5 ng/mL[3] |
| Sample Preparation | Protein precipitation, Liquid-liquid extraction[1] | Acidic extraction, derivatization ("flash methylation")[7][8] | Protein precipitation, Liquid-liquid extraction, Online column-switching[2][3][9] |
| Analysis Time | ~10-30 minutes[5][10] | Longer due to derivatization and chromatographic run time | < 10 minutes, with some methods as fast as 3 minutes[2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS.
HPLC-UV Method for this compound Quantification
This protocol is a generalized procedure based on common practices for barbiturate analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., another barbiturate not expected in the sample).
-
Acidify the plasma sample with a suitable buffer (e.g., acidic phosphate (B84403) buffer).[7][8]
-
Add 5 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 50:50, v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detector set at 220 nm.[5]
-
Injection Volume: 20 µL.
-
Alternative Method 1: GC-MS
Gas chromatography coupled with mass spectrometry is a classic and robust method for barbiturate analysis.[7][8]
-
Sample Preparation (with Derivatization):
-
Perform a liquid-liquid extraction as described for the HPLC method.[7][8]
-
After evaporation, reconstitute the extract in a mixture of trimethylanilinium hydroxide (B78521) (TMAH) and ethyl acetate.[7][8]
-
This mixture facilitates "flash methylation" in the hot GC injection port, which is a form of derivatization to make the barbiturates more volatile.[7][8]
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Hot injection port for "flash methylation".[7][8]
-
Carrier Gas: Helium.
-
Oven Temperature Program: A gradient temperature program to separate the analytes.
-
MS Detection: Selective Ion Monitoring (SIM) mode for identification and quantification.[7][8]
-
Alternative Method 2: LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity and is often considered the gold standard for bioanalytical quantification.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) or methanol containing the internal standard.[9]
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode with Multiple Reaction Monitoring (MRM).[9]
-
Visualizing the Methodologies
To better understand the workflows and relationships between these methods, the following diagrams are provided.
Conclusion
The validation of an analytical method for quantifying this compound in plasma is critical for its reliable application.
-
HPLC-UV offers a cost-effective and accessible method suitable for routine analysis, although it may lack the sensitivity required for detecting very low concentrations.[12]
-
GC-MS provides good sensitivity and is a well-established technique, but often requires a derivatization step, which can increase sample preparation time.[7][8]
-
LC-MS/MS stands out for its superior sensitivity, selectivity, and high throughput, making it the method of choice for applications requiring the lowest detection limits and rapid analysis times.[12]
The selection of the most appropriate method will ultimately depend on the specific requirements of the study, including the expected concentration range of this compound, the number of samples, and the available resources.
References
- 1. scielo.br [scielo.br]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. academic.oup.com [academic.oup.com]
- 4. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-UV Method Validation for Amothis compound and Pharmaceutical Stability Evaluation when Dispersed in a Hyaluronic Acid Hydrogel: A New Concept for Post-traumatic Osteoarthritis Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Amothis compound, Butalbital, Pentothis compound, Phenothis compound, and Secothis compound in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitation of amothis compound, butalbital, pentothis compound, phenothis compound, and secothis compound in urine, serum, and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Sedative Effects of Barbital and Diazepam in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative properties of two prominent central nervous system depressants: Barbital, a long-acting barbiturate, and diazepam, a benzodiazepine (B76468). The following sections detail their mechanisms of action, comparative sedative efficacy in murine models based on experimental data, and standardized protocols for assessing sedation.
Executive Summary
This compound and diazepam, while both enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exhibit distinct pharmacological profiles. Diazepam is significantly more potent, inducing sedation at much lower doses than this compound. Experimental evidence in mice suggests that diazepam produces a more prolonged sedative effect compared to phenothis compound (B1680315), a closely related long-acting barbiturate. Their differing mechanisms at the GABA-A receptor—this compound increasing the duration and diazepam increasing the frequency of chloride channel opening—underlie their distinct therapeutic and side-effect profiles.
Comparative Sedative Efficacy in Mice
| Parameter | This compound (Phenothis compound) | Diazepam | Source(s) |
| Sedative/Hypnotic Dose Range (Intraperitoneal) | 125 - 175 mg/kg | 0.5 - 20 mg/kg | [1][2][3] |
| Comparative Sedative Effect | Less prolonged sedative effect compared to diazepam in traction and fireplace tests. | Better and more prolonged sedative effect compared to phenothis compound in traction and fireplace tests. | [4][5] |
| Latency to Onset | Slower onset of action. | Rapid onset of action. | [5] |
| Duration of Action | Long-acting. | Long half-life contributes to a prolonged effect. | [5] |
Note: The data presented is compiled from multiple studies and should be interpreted with the understanding that experimental conditions may have varied.
Mechanisms of Action: A Tale of Two Modulators
Both this compound and diazepam exert their sedative effects by potentiating the action of GABA at the GABA-A receptor, a ligand-gated chloride ion channel. However, their specific binding sites and the subsequent effects on channel gating differ significantly.
This compound , as a barbiturate, binds to a distinct site on the GABA-A receptor.[6] This binding increases the duration for which the chloride channel remains open in the presence of GABA.[6] At higher concentrations, barbiturates can also directly open the chloride channel, even in the absence of GABA.[6]
Diazepam , a benzodiazepine, binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. This binding allosterically modulates the receptor, increasing the frequency of chloride channel opening when GABA is bound.[4]
Experimental Protocols for Assessing Sedation in Mice
A standardized approach is crucial for the reliable assessment of sedative effects. The "loss of righting reflex" is a primary and widely accepted behavioral assay for determining hypnosis and sedation in rodents.
Loss of Righting Reflex (LORR) Assay
Objective: To determine the dose of a substance that causes a loss of the animal's ability to right itself (a surrogate for loss of consciousness).
Materials:
-
Test substance (this compound or diazepam) and vehicle.
-
Syringes and needles for administration (e.g., intraperitoneal).
-
A clear observation chamber.
-
Timer.
Procedure:
-
Animal Acclimation: Mice should be acclimated to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer the test substance or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
Observation: Place the mouse in the observation chamber.
-
Assessment of Righting Reflex: At predetermined time points after administration, gently turn the mouse onto its back.
-
Endpoint: The loss of righting reflex is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time frame (e.g., 30-60 seconds).
-
Data Collection: Record the latency to the loss of righting reflex and the duration of the loss of righting reflex (the time from loss to spontaneous recovery of the reflex). The ED50 (the dose at which 50% of the animals lose their righting reflex) can be calculated from a dose-response study.
Other Behavioral Assays for Sedation
-
Rotarod Test: This test assesses motor coordination and balance. A sedated mouse will have a shorter latency to fall from a rotating rod.
-
Open-Field Test: This assay measures general locomotor activity. A decrease in the distance traveled and the number of vertical rears can indicate sedation.
-
Traction Test: This test evaluates muscle relaxation. The mouse's ability to grasp and hold onto a suspended wire is observed. Sedated animals will have difficulty holding on.[5]
-
Fireplace Test: This test assesses exploratory behavior and motor activity. A decrease in activity and exploration in a novel environment can be indicative of sedation.[5]
References
- 1. Sleeping time after phenothis compound treatment and the brain levels of gamma-aminobutyric acid and phenothis compound at the regaining of righting response point in ethionine-induced liver-disordered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam sensitive mice: differential sensitivity to the depressant and anticonvulsant effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 4. Sedative Effects of Intraperitoneal Diazepam in Mice | Vania | International Journal of Integrated Health Sciences [journal.fk.unpad.ac.id]
- 5. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
A Comparative Analysis of Barbital Anesthetic Depth and Physiological Monitoring
This guide provides a comparative analysis of barbital as an anesthetic agent, with a focus on cross-validating its anesthetic depth through physiological monitoring. Given the historical use of this compound and the prevalence of newer agents in modern research, this guide will use pentothis compound (B6593769), a pharmacologically similar short-to-intermediate acting barbiturate (B1230296), for direct comparison with the widely used inhalant anesthetic, isoflurane (B1672236). The data presented is synthesized from various experimental studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Physiological Effects of Anesthetics
The depth of anesthesia is a critical parameter to control in experimental settings to ensure animal welfare and data reproducibility.[1] Anesthetic agents exert varying effects on physiological systems. The following table summarizes the key physiological effects of pentothis compound (as a proxy for this compound) compared to isoflurane in rodents.
| Physiological Parameter | Pentothis compound | Isoflurane | Key Considerations |
| Heart Rate | Significant Decrease | Moderate Decrease, dose-dependent | Pentothis compound can cause pronounced bradycardia.[2] |
| Respiratory Rate | Significant Decrease / Depression | Marked decrease, dose-dependent[2] | Both agents cause respiratory depression, a key parameter for monitoring anesthetic depth. |
| Blood Pressure | Significant Decrease | Dose-dependent decrease | Barbiturates can cause significant cardiovascular depression.[3] |
| Oxygen Saturation (SpO2) | Moderate to Significant Decrease[2] | Generally Stable[2] | The stability of SpO2 under isoflurane suggests less impact on gas exchange compared to pentothis compound.[2] |
| Body Temperature | Significant Hypothermia | Hypothermia | Both anesthetics induce hypothermia; supplemental heating is essential. |
| EEG Pattern | ↑ Fast activity (low dose), progressing to slow waves, burst suppression, and isoelectricity (high dose).[4][5][6] | Dose-dependent progression from high-frequency, low-amplitude to low-frequency, high-amplitude waves, leading to burst suppression. | EEG monitoring provides a direct measure of the anesthetic effect on the cerebral cortex.[7] |
| Reflexes (Pedal, Palpebral) | Progressively lost with increasing depth. | Progressively lost with increasing depth.[1] | Reflex assessment is a fundamental method for determining surgical anesthetic depth.[1][8] |
Signaling Pathway: Barbiturate Mechanism of Action
Barbiturates, including this compound and pentothis compound, exert their primary effect on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[9][10] They bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[11] This binding potentiates the effect of GABA by prolonging the duration of the chloride (Cl-) channel opening.[12] The resulting influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus causing generalized CNS depression.[9][11] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their profound anesthetic effect.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alterations in cerebral blood flow, oxygen metabolism, and electrical activity produced by high dose sodium thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EEG, Drug Effects, and Central Nervous System Poisoning | Neupsy Key [neupsykey.com]
- 5. Experimental studies on effects of barbiturate on electroencephalogram and auditory brain-stem responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosourcesoftware.com [biosourcesoftware.com]
- 7. apsf.org [apsf.org]
- 8. Top Five Tips for Successful Anesthesia Monitoring - WSAVA 2018 Congress - VIN [vin.com]
- 9. news-medical.net [news-medical.net]
- 10. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
A Researcher's Guide to Alternative Non-Barbiturate Buffers for Protein Electrophoresis
For decades, barbiturate-based buffers, such as barbital, have been a staple in clinical and research laboratories for serum protein electrophoresis. However, due to their classification as controlled substances, their use is associated with significant regulatory burdens. This has spurred the development and adoption of alternative, non-barbiturate buffer systems that offer comparable, and in some cases superior, performance in terms of resolution, speed, and protein integrity. This guide provides an objective comparison of these alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal buffer system for their protein electrophoresis needs.
Comparative Analysis of Buffer Performance
The selection of an appropriate buffer system is critical for achieving optimal separation of proteins. The following tables summarize the performance of several non-barbiturate buffers in comparison to the traditional Tris-Glycine and a representative barbiturate (B1230296) buffer. The data is compiled from various studies to provide a comprehensive overview.
Table 1: Performance Characteristics of Non-Barbiturate Buffers for Serum Protein Electrophoresis on Cellulose (B213188) Acetate (B1210297)
| Buffer System | Key Components | Operating pH | Resolution of Serum Protein Fractions | Run Time | Key Advantages |
| Tris-Hippurate | Tris, Hippuric Acid | 8.2 - 9.0 | Good separation of five distinct serum protein fractions, comparable to barbiturate buffers.[1] | Standard | Avoids use of controlled substances; stable at room temperature. |
| Tris-Tricine-Salicylate | Tris, Tricine, Sodium Chloride, Sodium Salicylate | ~8.7 | Good separation of five distinct serum protein fractions, with good resolution of α1 and α2 globulins.[1] | Standard | Avoids use of controlled substances; reliable quantitation.[1] |
| Modified Tris-Tricine | Tris, Tricine | ~8.25 | Superior separation of the five most abundant serum proteins compared to traditional Tris-Glycine and Tris-barbital systems.[2] | Standard | Enhanced resolution of major serum proteins.[2] |
| Barbiturate (Control) | This compound, Sodium this compound | ~8.6 | Well-established separation of five serum protein fractions. | Standard | Historical gold standard, extensive literature. |
Table 2: Performance Characteristics of Buffer Systems for Polyacrylamide Gel Electrophoresis (PAGE)
| Buffer System | Typical Application | Optimal MW Range | Resolution | Protein Integrity | Key Advantages |
| Tris-Glycine | General Purpose SDS-PAGE | 20-200 kDa | Good for a broad range of proteins. | Can be compromised due to high pH (8.3-8.8), potentially leading to band distortion and protein modification. | Widely used, extensive protocols available. |
| Tris-Tricine | High-resolution of small proteins and peptides | 1-100 kDa | Excellent for low molecular weight proteins, providing sharper bands than Tris-Glycine.[3] | Good | Ideal for peptide analysis and proteomics. |
| Bis-Tris with MES | SDS-PAGE of small to medium proteins | 2-50 kDa | High resolution for smaller proteins. | Excellent, due to near-neutral operating pH (~7.0), minimizing protein degradation. | Long gel shelf-life, sharper bands. |
| Bis-Tris with MOPS | SDS-PAGE of medium to large proteins | 15-250 kDa | High resolution for mid- to large-sized proteins. | Excellent, due to near-neutral operating pH (~7.0). | Long gel shelf-life, sharper bands. |
| HEPES-Tris | Native PAGE | Protein-dependent | Good, with superior pH stability. | Excellent for native protein analysis, preserving protein structure and function. | Maintains physiological pH range (6.8-8.2).[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for preparing and running protein electrophoresis with some of the discussed non-barbiturate buffer systems.
Protocol 1: Serum Protein Electrophoresis on Cellulose Acetate using Modified Tris-Tricine Buffer
This protocol is adapted from a study demonstrating superior separation of serum proteins.[2]
1. Buffer Preparation (1X Running Buffer):
-
0.1 M Tris
-
0.1 M Tricine
-
pH adjusted to 8.25
2. Membrane Preparation:
-
Soak cellulose acetate membranes in the 1X Tris-Tricine running buffer for at least 20 minutes before use.
-
Gently blot the membranes between two sheets of filter paper to remove excess buffer.
3. Sample Application:
-
Apply 1-2 µL of serum sample as a narrow band onto the cellulose acetate membrane.
4. Electrophoresis:
-
Place the membrane in the electrophoresis chamber, ensuring good contact with the buffer wicks.
-
Run the electrophoresis at a constant voltage of 200 V for 20-30 minutes, or until the dye front has migrated an appropriate distance.
5. Staining and Destaining:
-
Stain the membrane with a suitable protein stain (e.g., Ponceau S) for 5-10 minutes.
-
Destain with successive washes in 5% acetic acid until the background is clear and protein bands are distinct.
Protocol 2: High-Resolution Separation of Low Molecular Weight Proteins using Tris-Tricine SDS-PAGE
This protocol is ideal for resolving peptides and small proteins.[3]
1. Gel Preparation (16.5% Separating Gel, 4% Stacking Gel):
-
Separating Gel (10 mL):
-
Acrylamide/Bis-acrylamide (49.5% T, 6% C): 3.33 mL
-
Gel Buffer (3.0 M Tris, 0.3% SDS, pH 8.45): 3.33 mL
-
Glycerol: 1.33 g
-
ddH₂O: to 10 mL
-
10% APS: 50 µL
-
TEMED: 5 µL
-
-
Stacking Gel (5 mL):
-
Acrylamide/Bis-acrylamide (49.5% T, 3% C): 0.83 mL
-
Gel Buffer (3.0 M Tris, 0.3% SDS, pH 8.45): 1.25 mL
-
ddH₂O: to 5 mL
-
10% APS: 25 µL
-
TEMED: 5 µL
-
2. Buffer Preparation:
-
Cathode (Upper) Buffer (1X): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25
-
Anode (Lower) Buffer (1X): 0.2 M Tris-HCl, pH 8.9
3. Sample Preparation:
-
Mix protein sample with an equal volume of 2X Tricine sample buffer (100 mM Tris-HCl pH 6.8, 24% glycerol, 8% SDS, 0.02% Coomassie blue G-250, 4% β-mercaptoethanol).
-
Heat at 70°C for 10 minutes.
4. Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the reservoirs with the appropriate buffers.
-
Load samples and run at an initial constant voltage of 30 V for 1 hour, followed by 150-200 V until the dye front reaches the bottom of the gel.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Buffer Comparison
The following diagram illustrates a typical workflow for the comparative analysis of different protein electrophoresis buffer systems.
References
- 1. Two new non-barbiturate buffers for electrophoresis of serum proteins on cellulose acetate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of Tris-glycine and Tris-tricine buffers for the electrophoretic separation of major serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
A Comparative Analysis of Barbital and Thiopental for Rodent Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common barbiturates, barbital and thiopental (B1682321), for anesthetic applications in rodent models. The information presented is curated from peer-reviewed literature and aims to assist researchers in selecting the appropriate anesthetic agent for their specific experimental needs. This document outlines the pharmacological properties, experimental protocols, and safety profiles of both compounds, supported by quantitative data and visual diagrams to facilitate understanding.
Mechanism of Action
Both this compound and thiopental, like other barbiturates, exert their anesthetic effects primarily through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system. By binding to a specific site on the GABA-A receptor, they potentiate the action of GABA, the primary inhibitory neurotransmitter in the brain. This enhanced GABAergic transmission leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing. This widespread neuronal depression results in sedation, hypnosis, and, at higher doses, anesthesia.
Quantitative Data Comparison
The following table summarizes key pharmacokinetic and pharmacodynamic parameters for this compound (using pentothis compound (B6593769) as a surrogate due to a lack of specific data for this compound) and thiopental in rodents. It is important to note that these values can vary depending on the specific strain, age, and sex of the animal, as well as the route of administration.
| Parameter | This compound (as Pentothis compound) | Thiopental | Species |
| Anesthetic Dose | 40-60 mg/kg (IP)[1][2] | 30-40 mg/kg (IP or SC)[3] | Mouse |
| 40-50 mg/kg (IP) for sedation, 70-85 mg/kg (IP) for anesthesia[2] | 30 mg/kg (IV)[4] | Rat | |
| Induction Time | Variable, generally longer than thiopental | Rapid, within minutes | Mouse/Rat |
| Duration of Anesthesia | 60-120 minutes[5] | 10-20 minutes[5][6] | Mouse |
| 20-40 minutes[7] | 10-15 minutes[4] | Rat | |
| LD50 (Intraperitoneal) | ~90-100 mg/kg (Euthanasia dose)[1] | No direct data found | Mouse |
| Data not available | No direct data found | Rat | |
| LD50 (Oral) | Data not available | Data not available | Mouse/Rat |
Note: Data for this compound is primarily represented by pentothis compound, a short-acting barbiturate, as specific anesthetic data for this compound in rodents is limited in recent literature. Researchers should perform pilot studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Below are detailed methodologies for the administration of this compound (represented by pentothis compound) and thiopental for rodent anesthesia.
This compound (Pentothis compound) Anesthesia Protocol (Rat)
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley rats (250-300g) to the housing facility for at least 3 days prior to the experiment.[8]
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Fasting is generally not required for rodents before anesthesia.[8]
-
-
Anesthetic Preparation:
-
Prepare a solution of pentothis compound sodium for injection. A common concentration is 50 mg/mL.
-
Dilute the stock solution with sterile saline (0.9% NaCl) to the desired final concentration for accurate dosing.
-
-
Anesthetic Administration:
-
Weigh the rat accurately to determine the correct dose.
-
For surgical anesthesia, a dose of 70-85 mg/kg is typically used.[2]
-
Administer the pentothis compound solution via intraperitoneal (IP) injection.
-
To perform an IP injection, restrain the rat gently in a supine position with the head tilted slightly downwards.
-
Insert a 23-25 gauge needle into the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[9]
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
-
Monitoring Anesthetic Depth:
-
Place the animal in a clean, quiet cage and monitor for the onset of anesthesia, typically assessed by the loss of the righting reflex.
-
Confirm surgical anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
-
Throughout the procedure, monitor vital signs, including respiratory rate (normal under anesthesia: 70-110 breaths/min) and body temperature.[8]
-
Use a heating pad to prevent hypothermia, a common side effect of anesthesia.[9]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[8]
-
-
Post-Anesthetic Care:
Thiopental Anesthesia Protocol (Mouse)
-
Animal Preparation:
-
Use adult male BALB/c mice (20-25g) acclimatized to the laboratory environment.
-
Provide standard housing conditions with free access to food and water.
-
-
Anesthetic Preparation:
-
Anesthetic Administration:
-
Accurately weigh the mouse before anesthetic administration.
-
A typical anesthetic dose is 30-40 mg/kg.[3]
-
Administer the thiopental solution via intraperitoneal (IP) injection using a 25-27 gauge needle.
-
The injection technique is similar to that described for rats, targeting a lower abdominal quadrant.
-
-
Monitoring Anesthetic Depth:
-
Monitor for a rapid induction of anesthesia, characterized by the loss of the righting reflex.
-
Assess the depth of anesthesia using the pedal withdrawal reflex.
-
Continuously monitor respiratory rate (normal under anesthesia: 55-100 breaths/min) and body temperature.[11]
-
Maintain body temperature with a heating pad and protect the eyes with ophthalmic ointment.[11]
-
-
Post-Anesthetic Care:
-
Due to the short duration of action of thiopental, recovery is generally rapid.
-
Monitor the mouse in a clean, warm cage until it has fully regained mobility.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for rodent anesthesia.
Signaling Pathway
The primary signaling pathway for both this compound and thiopental involves the potentiation of GABAergic inhibition at the GABA-A receptor.
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. unav.edu [unav.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. louisville.edu [louisville.edu]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. resources.wfsahq.org [resources.wfsahq.org]
- 11. az.research.umich.edu [az.research.umich.edu]
A Comparative Guide to Validating Behavioral Assays for Barbital-Induced Sedation
For Researchers, Scientists, and Drug Development Professionals
In the realm of neuropharmacology, accurately quantifying the sedative effects of compounds is paramount for both preclinical research and clinical drug development. Barbital, a long-acting barbiturate, produces sedation by enhancing the activity of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system. Validating behavioral assays to measure this sedation is crucial for determining a drug's therapeutic window and potential side effects. This guide provides a comparative overview of two widely used behavioral assays in rodent models for assessing sedation: the Open Field Test (OFT) and the Loss of Righting Reflex (LORR) assay. We will delve into their experimental protocols, present comparative data for barbiturates, and offer insights into their respective strengths and limitations.
The this compound Signaling Pathway: A Glimpse into its Mechanism of Action
This compound, like other barbiturates, exerts its sedative effects by binding to a specific site on the GABA-A receptor, which is distinct from the benzodiazepine (B76468) binding site. This binding potentiates the effect of GABA, leading to a prolonged opening of the chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus depressing overall neuronal activity. This widespread inhibition in the central nervous system manifests as sedation, hypnosis, and at higher doses, anesthesia.
Comparison of Behavioral Assays for Sedation
The choice of a behavioral assay for measuring sedation depends on the specific research question and the desired level of sedation to be quantified. The Open Field Test is well-suited for assessing milder sedative effects that manifest as changes in spontaneous motor activity, while the Loss of Righting Reflex assay is a more definitive measure of a hypnotic or anesthetic state.
| Feature | Open Field Test (OFT) | Loss of Righting Reflex (LORR) |
| Principle | Measures spontaneous locomotor activity and exploratory behavior in a novel environment. Sedation is inferred from a decrease in these activities. | Assesses the presence or absence of the righting reflex, a fundamental postural reflex. Loss of this reflex is indicative of a state of hypnosis or anesthesia. |
| Primary Endpoint | - Total distance traveled- Rearing frequency- Time spent in the center vs. periphery | - Presence or absence of the righting reflex- Latency to loss of reflex- Duration of loss of reflex |
| Sensitivity | Sensitive to subtle sedative and anxiolytic/anxiogenic effects. | A more robust measure of deep sedation and hypnosis. |
| Throughput | High-throughput, allowing for the testing of multiple animals in a relatively short period. | Lower throughput, as each animal needs to be individually assessed for the reflex. |
| Confounding Factors | Anxiety can influence locomotor activity, potentially confounding the interpretation of sedative effects. | Less susceptible to confounding by anxiety, but motor impairment not related to sedation could be a factor. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for the validity and reproducibility of behavioral assay results.
Open Field Test (OFT) Protocol
The Open Field Test is a widely used assay to assess locomotor activity and anxiety-like behavior in rodents. A reduction in general motor activity is a key indicator of sedation.
Materials:
-
Open field arena (a square or circular enclosure with high walls, typically made of a non-porous material for easy cleaning).
-
Video camera and tracking software for automated recording and analysis of animal movement.
-
This compound solution and vehicle control (e.g., saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Habituation: Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment to reduce stress-induced hyperactivity.
-
Drug Administration: Administer the appropriate dose of this compound or vehicle control via i.p. injection. The timing between injection and testing should be consistent and based on the pharmacokinetic profile of the drug.
-
Testing: Gently place the animal in the center of the open field arena.
-
Data Recording: Immediately start the video recording and tracking software. Record the animal's activity for a predetermined duration, typically ranging from 15 to 30 minutes.
-
Data Analysis: The tracking software will provide data on various parameters. For sedation, the primary measures of interest are:
-
Total distance traveled: A significant decrease indicates sedation.
-
Rearing frequency: A decrease in the number of times the animal rears on its hind legs is also indicative of sedation.
-
Other parameters such as time spent in the center versus the periphery of the arena can provide insights into anxiety-like behavior, which can be a confounding factor.
-
-
Cleaning: Thoroughly clean the arena between each animal to eliminate olfactory cues.
Loss of Righting Reflex (LORR) Assay Protocol
The Loss of Righting Reflex is a binary, all-or-none measure that is considered a hallmark of a hypnotic or anesthetic state.
Materials:
-
A quiet, comfortable testing area.
-
This compound solution and vehicle control.
-
Syringes and needles for i.p. injection.
-
A timer or stopwatch.
Procedure:
-
Drug Administration: Administer the appropriate dose of this compound or vehicle control via i.p. injection.
-
Observation: Place the animal in a clean cage and observe for the onset of sedation (e.g., ataxia, reduced movement).
-
Testing the Reflex: At predetermined intervals after drug administration, gently turn the animal onto its back.
-
Assessment: An animal is considered to have lost its righting reflex if it is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time, typically 30 seconds.
-
Data Collection:
-
Latency to LORR: The time from drug injection to the first instance of the loss of the righting reflex.
-
Duration of LORR: The time from the onset of LORR until the animal spontaneously regains the righting reflex.
-
ED50 Determination: To determine the dose at which 50% of the animals lose their righting reflex (ED50), a dose-response study with multiple dose groups is required.
-
Comparative Experimental Data
Table 1: Effect of Phenothis compound (B1680315) on Locomotor Activity in the Open Field Test (Mice)
| Dose (mg/kg, i.p.) | Parameter | Outcome |
| 60 | Rearing Frequency | Significant decrease in the number of rears compared to vehicle-treated animals. |
Note: This data suggests that higher doses of barbiturates lead to a clear reduction in exploratory and locomotor behavior, indicative of sedation.
Table 2: Effect of Phenothis compound on the Loss of Righting Reflex (Mice)
| Concentration | Dose (mg/kg, i.p.) | % of Animals with LORR (Surgical Anesthesia) | Onset of Anesthesia (minutes) | Duration of Anesthesia (minutes) |
| 5% | 125 | 83.33% | 35.5 ± 7.92 | 106 ± 39.59 |
| 5% | 150 | 100% | 34.83 ± 5.27 | 131.7 ± 36.75 |
| 10% | 125 | 100% | - | - |
Note: This data demonstrates a clear dose-dependent effect of phenothis compound on the induction of a hypnotic state, as measured by the loss of righting reflex. Higher concentrations and doses lead to a higher percentage of animals reaching a state of surgical anesthesia and a longer duration of this effect.
Conclusion
Both the Open Field Test and the Loss of Righting Reflex assay are valuable tools for assessing this compound-induced sedation in preclinical research. The OFT is a sensitive measure for detecting subtle sedative effects on spontaneous behavior, while the LORR provides a more definitive endpoint for a hypnotic state. The choice of assay should be guided by the specific aims of the study. For a comprehensive evaluation of a compound's sedative profile, a combination of both assays can be highly informative. When designing studies with this compound, it is recommended to conduct initial dose-finding experiments to establish the relevant dose range for inducing the desired level of sedation in the chosen animal model and assay. The data presented for phenothis compound can serve as a starting point for these investigations. By employing well-validated behavioral assays with rigorous experimental protocols, researchers can obtain reliable and reproducible data to advance our understanding of the sedative properties of this compound and other CNS-active compounds.
Differential Hypnotic Effects of Barbital Across Inbred Mouse Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of barbital, a long-acting barbiturate, on different inbred mouse strains. Understanding the genetic basis of differential responses to central nervous system depressants is crucial for preclinical drug development and neuroscience research. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Comparison of this compound's Effects
Significant variations in the hypnotic effects of this compound have been observed across different mouse lines, particularly those selectively bred for resistance and susceptibility to anesthesia. The following table summarizes the key findings from studies comparing the effects of this compound on High-Anesthesia (HI) and Low-Anesthesia (LO) mouse lines.
| Mouse Strain/Line | This compound Dose (mg/kg, i.p.) | Mean Sleep Time (minutes) | This compound Concentration upon Awakening (µg/g or µg/ml) |
| HI (Resistant) | 275 | Shorter | Higher in serum and brain |
| LO (Susceptible) | 275 | Significantly longer (16-46%) than HI[1] | Lower in serum and brain |
Experimental Protocols
The following section outlines a typical experimental protocol for assessing the hypnotic effects of this compound in mice. This protocol is a composite based on standard methodologies for evaluating barbiturate-induced sleep.
This compound-Induced Sleep Time Assay
Objective: To determine the latency to induce sleep and the duration of sleep following the administration of this compound in different inbred mouse strains.
Materials:
-
This compound sodium salt
-
Sterile physiological saline (0.9% NaCl)
-
Inbred mice of different strains (e.g., HI, LO, C57BL/6J, BALB/c, DBA/2J)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Heating pad or lamp to maintain body temperature
-
Observation cages
Procedure:
-
Animal Acclimation: Mice are acclimated to the housing conditions for at least one week prior to the experiment, with ad libitum access to food and water.
-
Drug Preparation: this compound sodium is dissolved in sterile physiological saline to the desired concentration.
-
Dosing: Mice are weighed, and the appropriate volume of the this compound solution is calculated to achieve the target dose (e.g., 275 mg/kg). The solution is administered via intraperitoneal (i.p.) injection.
-
Observation and Measurement:
-
Sleep Latency: Immediately after injection, the mouse is placed in an observation cage. The time from injection to the loss of the righting reflex is recorded as the sleep latency. The loss of the righting reflex is confirmed when the mouse does not right itself within 30 seconds when placed on its back.
-
Sleep Duration: The time from the loss of the righting reflex to the spontaneous recovery of the righting reflex is measured as the sleep duration. The recovery of the righting reflex is confirmed when the mouse can right itself twice within 30 seconds.
-
-
Data Analysis: The mean sleep latency and sleep duration are calculated for each mouse strain. Statistical analysis (e.g., t-test or ANOVA) is used to determine significant differences between the strains.
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the underlying molecular mechanism of this compound's action.
Mechanism of Action: this compound and the GABA-A Receptor
This compound, like other barbiturates, exerts its hypnotic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
This compound binds to a specific allosteric site on the GABA-A receptor, which is distinct from the binding site of the endogenous ligand, GABA. This binding potentiates the effect of GABA by increasing the duration of the opening of the receptor's associated chloride (Cl-) channel. The prolonged channel opening leads to an increased influx of chloride ions into the neuron. This influx of negative ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. The resulting widespread neuronal inhibition in the brain leads to the sedative and hypnotic effects characteristic of barbiturates.
References
- 1. Potencies of barbiturates in mice selectively bred for resistance or susceptibility to nitrous oxide anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variation in pentobarbitone sleeping time in mice. 1. Strain and sex differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological responses to pentothis compound in different strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dose-Dependent Relationship Between Barbital and Central Nervous System Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Barbital's effects on the central nervous system (CNS) and its correlation with specific dosage levels, leading to varying degrees of CNS depression. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of barbiturate (B1230296) pharmacology and to serve as a reference for experimental design and data interpretation. This document synthesizes available data to present a clear correlation between this compound dosage and the progressive stages of CNS depression, from sedation to anesthesia.
Correlation of this compound Dosage with CNS Depression Levels
Barbiturates, including this compound, exhibit a dose-dependent effect on the central nervous system.[1] The progressive impact ranges from mild sedation to deep coma and respiratory depression.[2] The following table summarizes the general dose-dependent effects of barbiturates. It is important to note that specific dosages can vary based on individual patient factors such as age, weight, and tolerance.
| Level of CNS Depression | Typical Dosage Range (Short-Acting Barbiturate) | Clinical Manifestations |
| Sedation | Low | Anxiolysis, calming effect, reduced excitement. |
| Hypnosis (Sleep) | Moderate (e.g., 100–200 mg) | Induction of sleep, increased sleep duration, arousable sleep.[1] |
| Anesthesia | High | Loss of consciousness, unarousable to stimuli. |
| Coma | Very High / Overdose | Profound unconsciousness, respiratory depression, potential for fatality.[1] |
Quantitative Analysis of Phenothis compound (B1680315) Dosage and CNS Effects
While specific quantitative data for this compound is limited in contemporary research, studies on phenothis compound, a long-acting barbiturate, provide valuable insights into the dose-dependent effects on the CNS.
One clinical study on healthy male subjects demonstrated a clear dose-response relationship for phenothis compound on sleep patterns and electroencephalogram (EEG) activity.[3]
| Phenothis compound Dosage | Effect on Sleep Latency | Effect on Number of Awakenings | Effect on Total Sleep Time | Changes in EEG Activity |
| 80 mg | Significant Decrease | Significant Decrease | Increased | Decrease in alpha activity, increase in beta activity.[3] |
| 140 mg | Significant Decrease | Significant Decrease | Increased | Decrease in alpha activity, increase in beta activity.[3] |
| 240 mg | Significant Decrease | Significant Decrease | Increased | Decrease in alpha activity, increase in beta activity.[3] |
Comparison with Benzodiazepines
Benzodiazepines have largely replaced barbiturates for the treatment of anxiety and insomnia due to their improved safety profile.[4] While both classes of drugs enhance the effect of the inhibitory neurotransmitter GABA, their mechanisms of action differ, leading to different pharmacological profiles.[4]
| Feature | Barbiturates (e.g., this compound) | Benzodiazepines (e.g., Diazepam) |
| Mechanism of Action | Increase the duration of GABA-A receptor channel opening.[4] At high doses, can directly activate GABA-A receptors.[2] | Increase the frequency of GABA-A receptor channel opening.[4] |
| CNS Depression | Can induce all levels of CNS depression, from sedation to coma and respiratory depression, in a dose-dependent manner.[1] | Exhibit a ceiling effect for CNS depression, making them safer in overdose. |
| Therapeutic Index | Narrow | Wide |
| Risk of Dependence | High | Lower than barbiturates, but still significant. |
| Anterograde Amnesia | Can occur | More pronounced than with barbiturates. |
Experimental Protocols
Study of Dose-Related Effects of Phenothis compound on Human Sleep-Waking Patterns
Objective: To determine the dose-related effects of phenothis compound on the sleep-waking patterns of healthy male subjects.[3]
Methodology:
-
Subjects: Twenty-four healthy male subjects.[3]
-
Design: Double-blind, cross-over design.[3]
-
Treatments: Placebo, 80 mg, 140 mg, and 240 mg of phenothis compound administered on two consecutive nights at 2-week intervals.[3]
-
Data Collection:
-
All-night electroencephalographic (EEG), electrooculographic (EOG), and electromyographic (EMG) recordings were obtained.
-
Sleep records were scored for sleep stages and other sleep parameters.
-
Subjective sleep quality was assessed using questionnaires.
-
Cognitive performance and residual sedation were evaluated the following morning.[3]
-
-
Data Analysis: Statistical analysis was performed to determine significant differences between the placebo and active drug conditions for the various sleep and performance measures.[3]
Assessment of CNS Depressant Activity in Animal Models
Objective: To evaluate the CNS depressant activity of a test compound (in this case, a plant extract, but the methodology is applicable to barbiturates).[5]
Methodology:
-
Animals: Swiss albino mice.[5]
-
Tests:
-
Open Field Test: The apparatus consists of a square area with the floor divided into smaller squares. A decrease in the number of squares crossed by the animal is indicative of CNS depression.[5]
-
Hole Cross Test: A cage is divided into two compartments with a connecting hole. A decrease in the number of times the animal crosses from one compartment to the other indicates CNS depression.[5]
-
Forced Swim Test: Animals are placed in a container of water from which they cannot escape. An increase in the duration of immobility is a measure of behavioral despair and can be indicative of CNS depressant effects.[5]
-
Tail Suspension Test: Mice are suspended by their tails. An increase in the duration of immobility suggests CNS depression.[5]
-
Thiopental Sodium-Induced Sleeping Time: A sub-hypnotic dose of a barbiturate (thiopental sodium) is administered. Potentiation of the sleeping time by a test compound suggests CNS depressant activity.[5]
-
-
Procedure:
-
Animals are divided into control, positive control (e.g., diazepam), and test groups.[5]
-
The test compound is administered orally at different doses.[5]
-
After a specified period, the animals are subjected to the behavioral tests.
-
The relevant parameters (e.g., number of movements, duration of immobility, sleeping time) are recorded and compared between the groups.[5]
-
Visualizing the Dose-Response Relationship and Mechanism of Action
Caption: Dose-dependent progression of CNS depression with this compound.
Caption: Mechanism of action of this compound at the GABA-A receptor.
References
- 1. :: Journal of Neurocritical Care [e-jnc.org]
- 2. Is pentothis compound safe and efficacious in the treatment of super-refractory status epilepticus: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-related effects of phenobarbitone on human sleep-waking patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenothis compound: a good choice for long-term sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice | springermedizin.de [springermedizin.de]
A Comparative Analysis of Barbital and Other Barbiturates for Sleep Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of barbital versus other barbiturates in inducing sleep, supported by available experimental data. The information is intended to assist researchers and professionals in understanding the pharmacological landscape of these compounds. Due to the significant decline in the clinical use of barbiturates for insomnia in favor of safer alternatives like benzodiazepines and "Z-drugs," much of the comparative data originates from older studies.[1]
Quantitative Efficacy in Sleep Induction
Direct, modern, head-to-head clinical trial data comparing this compound to other barbiturates is scarce. However, historical studies provide qualitative and some quantitative insights into their relative potencies for inducing sleep.
The following table summarizes the classification and general duration of action for various barbiturates, including this compound.
| Barbiturate (B1230296) | Classification | Duration of Action |
| This compound | Long-acting | Up to 12 hours or more |
| Phenothis compound (B1680315) | Long-acting | Up to 12 hours, but can remain in the system for days[3] |
| Amothis compound | Intermediate-acting | 4 to 6 hours[3] |
| Pentothis compound (B6593769) | Short-acting | 3 to 4 hours[3] |
| Secothis compound | Short-acting | 3 to 4 hours[3] |
| Methohexital | Ultra-short-acting | Approximately 15 minutes (intravenous)[3] |
Table 1: Classification and Duration of Action of Selected Barbiturates.
Studies on individual barbiturates have provided more specific quantitative data. For instance, a study on phenothis compound demonstrated dose-related decreases in sleep latency and increases in total sleep time.[4] Another study noted that intermediate-acting barbiturates are effective at reducing the time to fall asleep and increasing total sleep time.[1]
Signaling Pathway of Barbiturate-Induced Sleep
The primary mechanism of action for all barbiturates involves their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][5] Barbiturates act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from GABA itself and from benzodiazepines.[1] This binding potentiates the effect of GABA, leading to an increased duration of chloride ion channel opening.[1] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a depressant effect on the central nervous system, which manifests as sedation and sleep.[5] At higher concentrations, some barbiturates can also directly act as agonists of the GABA-A receptor.[6]
Experimental Protocols
The hypnotic effects of barbiturates are commonly evaluated in both animal models and human clinical trials.
Animal Model: Pentothis compound-Induced Sleep Test
A standard preclinical model to assess the hypnotic properties of substances is the pentothis compound-induced sleep test in mice or rats.[7]
Objective: To determine if a test compound can potentiate the sleep-inducing effects of a sub-hypnotic dose of pentothis compound, or to measure the sleep latency and duration at a hypnotic dose.
Methodology:
-
Animals: Male ICR or C57BL/6 mice are commonly used. Animals are acclimatized to the laboratory environment before the experiment.
-
Drug Administration:
-
The test compound (e.g., a novel barbiturate or a substance to be tested for hypnotic effects) is administered to the treatment group, typically via oral gavage or intraperitoneal injection.
-
The control group receives the vehicle (the solvent used to dissolve the test compound).
-
A positive control, such as diazepam, may also be used.
-
-
Induction of Sleep: After a specific period (e.g., 30 minutes) to allow for drug absorption, a hypnotic dose of pentothis compound (e.g., 40-50 mg/kg) is administered intraperitoneally to all animals.
-
Measurement of Sleep Parameters:
-
Sleep Latency: The time from pentothis compound injection until the loss of the righting reflex is recorded. The righting reflex is assessed by placing the animal on its back; loss of the reflex is confirmed if the animal remains on its back for at least one minute.
-
Sleep Duration: The time from the loss of the righting reflex to its recovery is measured.
-
-
Data Analysis: The mean sleep latency and duration for the treatment groups are compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Human Studies: Polysomnography (PSG) and Electroencephalography (EEG)
In human clinical trials, the effects of hypnotics on sleep are objectively measured using polysomnography (PSG), which includes electroencephalography (EEG) to monitor brain wave activity.[8][9]
Objective: To quantify the effects of a barbiturate on sleep architecture, including sleep latency, total sleep time, and the duration of different sleep stages.
Methodology:
-
Participant Selection: Healthy volunteers or patients with insomnia are recruited. They undergo a screening process to exclude other medical or psychiatric conditions that could affect sleep.
-
Adaptation Night: Participants spend one or more nights in a sleep laboratory to adapt to the environment and the recording equipment to minimize the "first-night effect."
-
Baseline Recording: A baseline PSG is recorded without any drug administration.
-
Drug Administration: In a double-blind, placebo-controlled, crossover design, participants receive either the active barbiturate or a placebo on different nights.
-
PSG Recording: Continuous PSG is recorded throughout the night. This typically includes:
-
EEG: Electrodes are placed on the scalp according to the international 10-20 system to measure brain electrical activity.[9]
-
Electrooculography (EOG): Records eye movements to identify REM sleep.
-
Electromyography (EMG): Measures muscle tone, particularly from the chin.
-
-
Sleep Scoring: The recorded data is visually scored in 30-second epochs by trained technicians according to standardized criteria (e.g., the American Academy of Sleep Medicine (AASM) scoring manual) to determine sleep stages (N1, N2, N3, and REM).
-
Data Analysis: Key sleep parameters are calculated and compared between the drug and placebo conditions. These include:
-
Sleep Latency: Time from lights out to the first epoch of any sleep stage.
-
Total Sleep Time (TST): Total duration of all sleep stages.
-
Wake After Sleep Onset (WASO): Time spent awake after sleep has been initiated.
-
Sleep Efficiency: (TST / time in bed) x 100%.
-
Duration and percentage of each sleep stage.
-
Conclusion
While this compound was one of the earliest barbiturates used for sleep induction, comparative efficacy data, particularly recent quantitative data, is limited. Historical accounts suggest that intermediate and short-acting barbiturates like pentothis compound and secothis compound were often preferred for insomnia due to their more favorable duration of action for sleep maintenance without excessive next-day sedation compared to long-acting agents like this compound and phenothis compound.[10] The primary mechanism of action across all barbiturates is the potentiation of GABA-A receptor-mediated inhibition in the central nervous system. Standardized experimental protocols, such as the pentothis compound-induced sleep test in animals and polysomnography in humans, are crucial for quantifying and comparing the hypnotic efficacy of these and other sedative-hypnotic compounds. Researchers in drug development should be aware of the historical context and the significant safety concerns that led to the decline in the use of barbiturates for sleep disorders.
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. A comparison of the effects of six barbiturates and a placebo on insomnia and motility in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Dose-related effects of phenobarbitone on human sleep-waking patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the factors affecting the sleeping time following intracerebroventricular administration of pentobarbitone sodium: Effect of prior administration of centrally active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EEG recording and analysis for sleep research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EEG Recording and Analysis for Sleep Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acnp.org [acnp.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Barbital
For researchers, scientists, and drug development professionals, the proper disposal of Barbital, a controlled substance, is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only prevents environmental contamination but also mitigates the risk of diversion and misuse. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and the integrity of research operations.
Immediate Safety and Handling
When handling this compound waste, it is imperative to follow established safety protocols to minimize exposure risks. Personal protective equipment (PPE), including chemically compatible gloves, protective clothing, and approved respiratory protection, should be worn, especially during spill cleanup. In the event of a spill, the area should be wiped up, and the site should be washed. All contaminated materials must be collected and placed in an appropriately labeled container for disposal.
Regulatory Framework: DEA and EPA Compliance
As a controlled substance, the disposal of this compound is regulated by the U.S. Drug Enforcement Administration (DEA). All disposal procedures must comply with federal, state, and local laws. It is crucial to contact the local DEA office to ensure adherence to the most current and specific disposal procedures for controlled substances. The Environmental Protection Agency (EPA) also sets guidelines for the management of hazardous waste, which may apply to certain pharmaceutical waste streams.[1]
The DEA has established a "non-retrievable" standard for the destruction of controlled substances, meaning the substance must be rendered permanently unusable through a physical or chemical change.[2][3] The DEA does not mandate a specific destruction method, as long as this standard is met.[2]
Disposal Options for Research and Development Facilities
For laboratories and research institutions, the disposal of this compound waste requires a structured and compliant approach. Under no circumstances should this compound or any controlled substance waste be disposed of down the drain or in regular solid waste.[4]
| Disposal Method | Description | Key Considerations |
| Reverse Distributor | A DEA-registered company that handles the collection and disposal of controlled substances from registrants. | This is the most common and recommended method for research facilities. The reverse distributor is responsible for the proper documentation and destruction of the controlled substance in a compliant manner. The time between a reverse distributor taking possession and destruction is 30 days.[3] |
| On-site Destruction | Destruction of the controlled substance at the registered location. | This method requires strict adherence to DEA protocols, including specific record-keeping and, in some cases, the presence of two authorized employees. The method of destruction must render the this compound non-retrievable. |
| DEA Take-Back Programs | While primarily for ultimate users, facilities should be aware of these programs. | These programs, including take-back events, mail-back programs, and collection receptacles, are designed for patients and are generally not the primary disposal route for research waste.[2][5] |
Logical Workflow for this compound Disposal in a Laboratory Setting
The following diagram illustrates the procedural steps for the proper disposal of this compound waste within a research environment.
It is important to note that carcasses of animals euthanized with barbiturates may be prohibited from being rendered.[6] Incineration is a common disposal option for such cases.[7] Always consult with your institution's environmental health and safety department and the specific guidelines provided by your local DEA office to ensure full compliance with all regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Barbital
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Barbital, a barbiturate (B1230296) derivative. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Operational Plan for Handling this compound
This section outlines the procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] Use a chemical fume hood or other local exhaust ventilation to keep airborne concentrations low, especially when working with the powdered form to minimize dust generation.[1][2]
-
Restricted Access: Ensure the handling area is clearly marked and access is restricted to authorized personnel only.
-
Emergency Equipment: Confirm that an eye wash station and safety shower are readily accessible and in good working order.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1] For handling hazardous drugs, it is often recommended to wear two pairs of powder-free nitrile gloves.[3][4]
-
Body Protection: A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[1]
-
Respiratory Protection: If there is a risk of inhalation, particularly with fine dust, a NIOSH-approved respirator should be used.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[1]
3. Handling Procedures:
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[1]
-
Minimize Dust: Minimize dust generation and accumulation when handling the solid form.[1]
-
Personal Hygiene: Wash hands thoroughly after handling this compound and before eating, drinking, or smoking.[1][5][6] Remove contaminated clothing and wash it before reuse.[1]
-
Do Not Ingest or Inhale: Do not ingest or inhale the substance.[1]
4. Storage:
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]
5. Spill and Leak Procedures:
-
Immediate Action: Clean up spills immediately, observing all safety precautions.[1]
-
Containment: Sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[1]
-
Avoid Dust: Avoid generating dusty conditions during cleanup.[1]
-
Ventilation: Ensure adequate ventilation in the spill area.[1]
6. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact: Flush skin with plenty of soap and water. Get medical aid.[1]
-
Ingestion: Call a poison control center. If swallowed, do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
7. Disposal:
-
Regulations: Dispose of waste in accordance with federal, state, and local environmental control regulations.[2][6][7]
-
Hazardous Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1][7] Consult US EPA guidelines for classification determination (40 CFR Parts 261.3).[1]
-
Containers: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Data Point | Value | Species | Reference |
| Oral LD50 | 600 mg/kg | Rat | [1][2] |
| Oral LD50 | 800 mg/kg | Mouse | [1] |
| Intraperitoneal LD50 | 178 mg/kg | Mouse | [5] |
| Intraperitoneal LD50 | 246 mg/kg | Rat | [5] |
| Subcutaneous LD50 | 630 mg/kg | Mouse | [5] |
| Subcutaneous LD50 | 450 mg/kg | Rat | [5] |
| Melting Point | 188–192 °C | N/A | [5] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. pppmag.com [pppmag.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
